Technical Documentation Center

2-Piperidin-4-ylpyridin-4-amine;dihydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Piperidin-4-ylpyridin-4-amine;dihydrochloride
  • CAS: 2470434-97-8

Core Science & Biosynthesis

Foundational

Molecular structure and weight of 2-Piperidin-4-ylpyridin-4-amine 2HCl

An In-depth Technical Guide to the Molecular Structure and Physicochemical Properties of 2-Piperidin-4-ylpyridin-4-amine Dihydrochloride Abstract This technical guide provides a comprehensive analysis of 2-Piperidin-4-yl...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Molecular Structure and Physicochemical Properties of 2-Piperidin-4-ylpyridin-4-amine Dihydrochloride

Abstract

This technical guide provides a comprehensive analysis of 2-Piperidin-4-ylpyridin-4-amine Dihydrochloride (CAS: 2470434-97-8), a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The document delineates the molecule's structural features, details its molecular weight and formula, and presents a robust, field-proven workflow for its structural elucidation and purity verification. By integrating foundational chemical principles with practical analytical protocols, this guide serves as an essential resource for scientists working with this and similar chemical entities. We will explore the causality behind experimental choices, from spectroscopic analysis to chromatographic purity assessment, ensuring a self-validating system of characterization.

Introduction: A Profile of a Versatile Heterocyclic Building Block

Heterocyclic scaffolds containing piperidine and pyridine rings are cornerstones of modern pharmacology, appearing in a vast array of therapeutic agents.[1] The piperidine ring, a saturated heterocycle, often serves to improve physicochemical properties such as solubility and pKa, while also providing a three-dimensional structure that can form critical interactions with biological targets.[1][2] 2-Piperidin-4-ylpyridin-4-amine brings these two key motifs together, creating a versatile scaffold for chemical library synthesis and lead optimization.

As a dihydrochloride salt, the compound's enhanced aqueous solubility and stability make it particularly amenable to laboratory use, both in chemical synthesis and in initial biological screening assays. This guide focuses exclusively on the fundamental molecular and analytical characteristics of the title compound, providing the foundational knowledge required for its effective application in research and development.

Molecular Structure and Physicochemical Properties

A thorough understanding of a molecule's intrinsic properties is the bedrock of its successful application. This section deconstructs the structure, weight, and key physicochemical parameters of 2-Piperidin-4-ylpyridin-4-amine Dihydrochloride.

Chemical Structure and Formula

The compound consists of a pyridine ring substituted at the 2-position with a piperidin-4-yl group and at the 4-position with an amine group. The dihydrochloride (2HCl) designation indicates that two equivalents of hydrochloric acid have formed a salt with the basic nitrogen centers of the molecule. The most likely sites of protonation are the highly basic aliphatic nitrogen of the piperidine ring and the nitrogen atom of the pyridine ring.

dot

Caption: Molecular Structure of 2-Piperidin-4-ylpyridin-4-amine 2HCl

Molecular Weight and Composition

The molecular formula of the compound is C10H17Cl2N3.[3] The molecular weight is derived from the sum of the atomic weights of its constituent atoms.

  • Carbon (C): 10 atoms × 12.011 u = 120.11 u

  • Hydrogen (H): 17 atoms × 1.008 u = 17.136 u

  • Chlorine (Cl): 2 atoms × 35.453 u = 70.906 u

  • Nitrogen (N): 3 atoms × 14.007 u = 42.021 u

Total Molecular Weight: 250.173 u

This calculated value is critical for mass spectrometry analysis and for preparing solutions of known molarity.

Physicochemical Data Summary

The following table summarizes key quantitative data for easy reference.

PropertyValueSource
IUPAC Name 2-piperidin-4-ylpyridin-4-amine;dihydrochlorideN/A
CAS Number 2470434-97-8[3]
Molecular Formula C10H17Cl2N3[3]
Molecular Weight 250.17 g/mol [3]
InChIKey AKIRCEHJKOSELB-UHFFFAOYSA-N[3]
Appearance Solid (typically off-white to white)Inferred from similar compounds[4]
Calculated LogP 1.97[3]
Topological Polar Surface Area (TPSA) 50.9 Ų[5] (for free base)
Hydrogen Bond Donors 2 (for free base)[5] (for free base)
Hydrogen Bond Acceptors 3 (for free base)[5] (for free base)

Structural Elucidation and Characterization Workflow

A multi-technique approach is essential for the unambiguous confirmation of a molecule's structure and purity. The following workflow represents a robust, self-validating system for the characterization of 2-Piperidin-4-ylpyridin-4-amine Dihydrochloride.

dot

G Analytical Workflow for Compound Characterization cluster_0 Phase 1: Identity Confirmation cluster_1 Phase 2: Purity Assessment cluster_2 Phase 3: Definitive Structure MS Mass Spectrometry (MS) Confirms Molecular Weight NMR NMR Spectroscopy (¹H, ¹³C) Confirms Atomic Connectivity MS->NMR Initial ID IR IR Spectroscopy Identifies Functional Groups NMR->IR Framework Confirmed HPLC RP-HPLC Determines % Purity IR->HPLC Functional Groups OK EA Elemental Analysis Verifies Elemental Composition HPLC->EA Purity >95% XRAY Single Crystal X-Ray Determines 3D Structure EA->XRAY Composition OK

Caption: Analytical Workflow for Compound Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful technique for determining the precise connectivity of atoms in an organic molecule. The choice of solvent is critical; while D₂O is suitable and would simplify the spectrum by exchanging labile N-H protons, using a solvent like DMSO-d₆ allows for the direct observation of these protons, providing more complete structural information.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Acquisition: Acquire a ¹H NMR spectrum. Key expected signals include:

    • Aromatic Region (~6.0-8.5 ppm): Signals corresponding to the protons on the pyridine ring.

    • Aliphatic Region (~1.5-3.5 ppm): A series of complex, overlapping signals for the non-equivalent protons of the piperidine ring.

    • N-H Protons (~variable, broad): Signals for the amine (NH₂) and protonated piperidine (NH₂⁺) and pyridine (NH⁺) protons, which will be broad due to quadrupolar coupling and exchange.

  • ¹³C Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Expect 10 distinct carbon signals, confirming the number of unique carbon environments in the molecule.

  • Data Analysis: Integrate the ¹H signals to confirm proton counts and analyze splitting patterns to infer neighboring protons. Correlate ¹H and ¹³C spectra using 2D techniques (e.g., HSQC, HMBC) for full assignment.

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides a direct measure of the mass-to-charge ratio, serving as a primary tool for confirming molecular weight. High-resolution mass spectrometry (HRMS) is essential as it provides a highly accurate mass measurement, allowing for the confident determination of the elemental formula.

Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) HRMS

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or water.

  • Infusion: Infuse the sample directly into the ESI source in positive ion mode. The ESI process is soft, keeping the molecule intact.

  • Data Acquisition: Acquire the mass spectrum. Expect to observe the molecular ion [M+H]⁺ for the free base at m/z ~178.14. The intact salt may not be observed.

  • Analysis: Compare the measured accurate mass of the molecular ion to the calculated theoretical mass. A mass accuracy of <5 ppm provides high confidence in the assigned elemental formula (C10H15N3 for the [M+H]⁺ ion).

Purity Assessment: Reverse-Phase HPLC (RP-HPLC)

Trustworthiness: Chromatographic methods are the gold standard for assessing the purity of a chemical compound. An optimized HPLC method provides a quantitative measure of purity by separating the main compound from any potential impurities.

Experimental Protocol: RP-HPLC

  • System Setup:

    • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water.

    • Mobile Phase B: 0.1% TFA or Formic Acid in Acetonitrile.

    • Detector: UV detector set at a wavelength where the pyridine ring absorbs (e.g., 254 nm).

  • Method:

    • Flow Rate: 1.0 mL/min.

    • Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase to a high percentage (e.g., 95%) over 10-15 minutes.

    • Injection: Inject a known concentration of the sample.

  • Analysis: The purity is calculated by dividing the peak area of the main compound by the total area of all observed peaks, expressed as a percentage. For drug development purposes, purity should typically exceed 95%.

Conclusion

2-Piperidin-4-ylpyridin-4-amine Dihydrochloride is a well-defined chemical entity with a molecular formula of C10H17Cl2N3 and a molecular weight of 250.17 g/mol .[3] Its structure, composed of interconnected piperidine and aminopyridine moieties, has been established through a logical and robust analytical workflow. The protocols detailed in this guide for NMR, MS, and HPLC provide a comprehensive framework for researchers to verify the identity, structure, and purity of this compound, ensuring data integrity and reproducibility in downstream applications. This foundational characterization is a non-negotiable prerequisite for its use in the rigorous environments of pharmaceutical and scientific research.

References

  • Mase, T., & Noguchi, K. (2001). Pharmacological properties of (2R)-N-[1-(6-aminopyridin-2-ylmethyl)piperidin-4-yl]-2-[(1R)-3,3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamide (compound A), a novel muscarinic receptor antagonist with M(2)-sparing antagonistic activity. Journal of Pharmacology and Experimental Therapeutics.
  • Moresci Chemical. (n.d.). 2-(Piperidin-4-yl)pyridin-4-aminedihydrochloride. CAS 2470434-97-8.
  • Sigma-Aldrich. (n.d.). 2-(piperidin-4-yl)pyridine dihydrochloride. CAS 143924-45-2.
  • Chem-Impex. (n.d.). 2-Piperidin-4-ylmethylpyridine dihydrochloride.
  • PubChem. (n.d.). 4-(Piperidin-4-yl)pyridine dihydrochloride. CID 22100875.
  • Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199.
  • MDPI. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.
  • ChemScene. (n.d.). 4-(Piperidin-4-yl)pyridin-2-amine. CAS 1159822-14-6.

Sources

Exploratory

An In-depth Technical Guide to 2-Piperidin-4-ylpyridin-4-amine dihydrochloride

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 2-Piperidin-4-ylpyridin-4-amine dihydrochloride, a hete...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Piperidin-4-ylpyridin-4-amine dihydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document delves into its chemical identity, structural elucidation, potential synthetic pathways, and its relevance within the broader context of pharmaceutical research.

Core Compound Identification

The foundational step in any rigorous scientific investigation is the unambiguous identification of the molecule of interest. 2-Piperidin-4-ylpyridin-4-amine dihydrochloride is cataloged with the following primary identifiers:

IdentifierValueSource
CAS Number 2470434-97-8MCE
Molecular Formula C₁₀H₁₇Cl₂N₃MCE
Molecular Weight 250.17 g/mol MCE
IUPAC Name 2-(piperidin-4-yl)pyridin-4-amine;dihydrochlorideMCE
InChIKey AKIRCEHJKOSELB-UHFFFAOYSA-NMCE

Structural and Physicochemical Properties

The molecular architecture of 2-Piperidin-4-ylpyridin-4-amine dihydrochloride, comprising a piperidine ring linked to a 4-aminopyridine core, is a key determinant of its chemical behavior and potential biological activity.

Caption: Chemical structure of 2-Piperidin-4-ylpyridin-4-amine dihydrochloride.

Computed Physicochemical Properties:

PropertyValueSource
logP 1.97MCE
Topological Polar Surface Area 50.9 ŲMCE
Hydrogen Bond Donors 2MCE
Hydrogen Bond Acceptors 0.5MCE

Synthesis and Methodologies

Conceptual Synthetic Workflow:

A likely synthetic route would involve the coupling of a protected piperidine derivative with a functionalized pyridine ring. This is a common strategy in medicinal chemistry to build complex heterocyclic systems.

Caption: Conceptual workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical):

This protocol is based on general procedures for similar chemical transformations and should be adapted and optimized by experienced synthetic chemists.

  • Coupling Reaction (Suzuki-Miyaura Approach):

    • To a solution of tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate (a protected piperidine boronic ester) and 2-chloro-4-aminopyridine in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water), add a palladium catalyst such as Pd(PPh₃)₄ and a base (e.g., Na₂CO₃).

    • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature sufficient to drive the reaction to completion (typically 80-100 °C).

    • Monitor the reaction progress by an appropriate analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture and perform a standard aqueous workup. Extract the product with an organic solvent, dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Deprotection:

    • Dissolve the purified, Boc-protected intermediate in a suitable solvent such as dioxane or methanol.

    • Add a solution of hydrochloric acid (e.g., 4M HCl in dioxane or concentrated HCl) and stir the mixture at room temperature.

    • Monitor the deprotection by TLC or LC-MS.

    • Upon completion, the dihydrochloride salt of the product may precipitate. If not, concentrate the reaction mixture under reduced pressure to obtain the crude salt.

  • Purification/Crystallization:

    • The crude dihydrochloride salt can be purified by recrystallization from a suitable solvent system (e.g., methanol/ether or ethanol/isopropanol) to yield the final product, 2-Piperidin-4-ylpyridin-4-amine dihydrochloride, as a solid.

Applications and Pharmacological Context

The 2-piperidinyl-4-aminopyridine scaffold is a recognized pharmacophore in modern drug discovery.[1][2] Compounds with this core structure are investigated for a variety of therapeutic targets, primarily due to the ability of the aminopyridine moiety to form key hydrogen bonds with biological targets and the versatility of the piperidine ring for substitution to modulate physicochemical properties and target engagement.

Potential Areas of Application:

  • Kinase Inhibition: The aminopyridine core is a well-established motif in the design of kinase inhibitors, which are crucial in oncology and the treatment of inflammatory diseases.[3]

  • Neurological Disorders: The piperidine and pyridine rings are common features in centrally active agents.[1][2] Derivatives of this scaffold are explored for their potential in treating a range of neurological and psychiatric conditions.

  • Receptor Modulation: The structural features of 2-Piperidin-4-ylpyridin-4-amine dihydrochloride make it a candidate for screening against various G-protein coupled receptors (GPCRs) and ion channels.

The dihydrochloride salt form of the compound enhances its solubility in aqueous media, a desirable property for in vitro biological assays and for potential formulation into pharmaceutical preparations.

Safety and Handling

While a specific Safety Data Sheet (SDS) for CAS 2470434-97-8 was not found in the public domain, general precautions for handling similar heterocyclic amine compounds should be strictly followed.

General Handling Procedures:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or aerosols.

  • Avoid Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

2-Piperidin-4-ylpyridin-4-amine dihydrochloride represents a valuable chemical entity for researchers in the fields of medicinal chemistry and pharmacology. Its structural motifs are prevalent in a number of biologically active molecules. While specific experimental and pharmacological data for this particular compound are not widely published, its chemical nature suggests it is a promising candidate for inclusion in screening libraries for the discovery of new therapeutic agents. The synthetic strategies outlined provide a logical and feasible approach for its preparation in a laboratory setting. As with any research chemical, appropriate safety precautions should be taken during its handling and use.

References

  • J&K Scientific. (n.d.). 2-(Piperidin-4-Yloxy)Pyridine Dihydrochloride. Retrieved from [Link]

  • MDPI. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. Molecules, 29(3), 576. Retrieved from [Link]

  • PubMed. (2013). Piperidin-4-one: the potential pharmacophore. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(2), 223-241. Retrieved from [Link]

  • PubMed. (2023). Design, synthesis, and evaluation of 2,2'-bipyridyl derivatives as bifunctional agents against Alzheimer's disease. Molecular Diversity, 27(2), 795-808. Retrieved from [Link]

  • ResearchGate. (2021). Functionalized 4,4'-bipyridines: synthesis and 2D-organization on HOPG. Retrieved from [Link]

  • RSC Publishing. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Advances, 15, 1-20. Retrieved from [Link]

  • Google Patents. (n.d.). WO1997024357A1 - Process for synthesis and purification of a compound useful in the preparation of acyclovir.
  • WIPO Patentscope. (n.d.). WO/2013/047719 2-(PYRIDINE-2-YL)PYRIMIDINE-4-AMINE COMPOUND AND SALT THEREOF. Retrieved from [Link]

  • PMC. (2025). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie, 358(10), e250028. Retrieved from [Link]

Sources

Foundational

Solubility Profile of 2-Piperidin-4-ylpyridin-4-amine Dihydrochloride: A Technical Guide for Assay &amp; Synthesis

Executive Summary 2-Piperidin-4-ylpyridin-4-amine dihydrochloride (CAS: 2470434-97-8) is a critical heterocyclic building block, frequently utilized as a "privileged scaffold" in the synthesis of kinase inhibitors (e.g.,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Piperidin-4-ylpyridin-4-amine dihydrochloride (CAS: 2470434-97-8) is a critical heterocyclic building block, frequently utilized as a "privileged scaffold" in the synthesis of kinase inhibitors (e.g., analogues of Vemurafenib) and PROTAC linkers.[1] Its dual-nitrogen architecture—comprising a basic piperidine secondary amine and a pyridine primary amine—necessitates a precise understanding of its solubility behavior, which changes drastically between its salt and free-base forms.[1][2]

This guide provides a comprehensive solubility analysis, contrasting its high aqueous affinity in the dihydrochloride form against its lipophilic requirements in synthesis.[2] It is designed to prevent common formulation errors, such as precipitation in biological buffers or phase-transfer failures during extraction.[2]

Physicochemical Characterization

Understanding the solubility begins with the molecular lattice.[2] The dihydrochloride salt form introduces two chloride counter-ions, significantly increasing the lattice energy but also providing high hydration energy.[2]

  • Chemical Name: 2-(Piperidin-4-yl)pyridin-4-amine dihydrochloride[1]

  • Molecular Formula: C₁₀H₁₇Cl₂N₃[1]

  • Molecular Weight: ~250.17 g/mol [1][3]

  • Acidity (pKa): The compound is polyprotic.[2][4] The piperidine nitrogen is highly basic (pKa ~10–11), while the pyridine nitrogen is weakly basic (pKa ~5).[2] In the 2HCl form, both are protonated, rendering the solid highly acidic and polar.[2][4]

Mechanistic Insight: The Solvation Shell

In water, the high dielectric constant (


) stabilizes the dissociated chloride ions and the dicationic organic core.[2][4] In contrast, organic solvents like dichloromethane (DCM) lack the polarity to overcome the ionic lattice energy of the salt, rendering it insoluble unless the molecule is "switched" to its free base form.[2][4]

Solubility Profile: Water vs. Organic Solvents[2][4]

The following data represents reference ranges derived from structural analogs (aminopyridine dihydrochlorides) and empirical application data.

Comparative Solubility Table
SolventSolubility RatingEstimated Conc. (mg/mL)Application Context
Water High > 100 mg/mL Stock solutions, aqueous buffers.[1] Caution: Solution will be acidic (pH ~2-3).[1]
DMSO High > 50 mg/mL Cryostorage stocks, biological assay dosing (diluted).[2]
Methanol Moderate20–40 mg/mLRecrystallization, transfer solvent.[2]
Ethanol Low-Moderate5–15 mg/mLOften requires gentle heating (40°C) to dissolve.[1]
DCM / Chloroform Negligible < 0.1 mg/mLThe 2HCl salt is insoluble. Requires free-basing (see Protocol 2).[1]
Diethyl Ether Insoluble< 0.01 mg/mLUsed as an antisolvent to precipitate the salt.[2]
Hexane / Heptane Insoluble< 0.01 mg/mLUsed to wash impurities from the solid salt.[2]

Experimental Protocols

Protocol 1: Preparation of Biological Assay Stocks (Aqueous/DMSO)

Objective: Create a stable, precipitation-free stock for cellular or enzymatic assays.[1]

Challenges: The 2HCl salt is acidic. Dissolving it directly into a weakly buffered medium (like cell culture media) can crash the pH, causing toxicity unrelated to the compound.[2]

Step-by-Step Workflow:

  • Weighing: Weigh the hygroscopic solid rapidly. Use an anti-static gun if necessary.[2]

  • Primary Solubilization: Dissolve the compound in 100% DMSO to a concentration of 50 mM.

    • Why DMSO? It prevents hydrolysis and maintains sterility.[2]

  • Secondary Dilution (The "Crash" Check):

    • Dilute the DMSO stock 1:100 into PBS (pH 7.4).[2][4][5]

    • Visual Check: Ensure no immediate turbidity occurs.[2]

    • pH Check: Verify the final pH is 7.4. If the pH drops < 7.0, the buffering capacity of PBS is insufficient for the 2HCl load.[2]

  • Correction: If pH drop is observed, pre-neutralize the aqueous buffer with 1N NaOH before adding the compound, or use a stronger buffer (e.g., 50 mM HEPES).

Protocol 2: The "Solubility Switch" (Salt to Free Base Extraction)

Objective: Solubilize the compound in organic solvents (DCM/EtOAc) for synthetic reactions (e.g., amide coupling).[1][4]

Mechanism: You must strip the HCl protons to break the ionic lattice, converting the hydrophilic salt into a lipophilic oil.[2]

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 g of 2-Piperidin-4-ylpyridin-4-amine 2HCl in 10 mL of Water .

  • Basification: Slowly add 2M NaOH or Saturated Na₂CO₃ while stirring until pH > 12.

    • Observation: The clear solution will turn cloudy/oily as the free base precipitates.[2]

  • Extraction: Add 20 mL of DCM (Dichloromethane) or EtOAc (Ethyl Acetate) .[4]

  • Partition: Shake vigorously in a separatory funnel. The organic amine moves to the organic layer.[2]

  • Drying: Collect the organic layer, dry over anhydrous Na₂SO₄, and concentrate.

    • Result: The residue is now soluble in non-polar solvents.[2]

Visualization: Solubility Decision Logic

The following diagram illustrates the decision-making process for solvent selection based on the compound's state (Salt vs. Free Base).

SolubilityLogic Start Start: 2-Piperidin-4-ylpyridin-4-amine CheckForm Identify Form Start->CheckForm Salt Dihydrochloride Salt (2HCl) (Ionic Lattice) CheckForm->Salt Purchased Solid FreeBase Free Base (Lipophilic Amine) CheckForm->FreeBase After Neutralization WaterSol Soluble in Water/DMSO (Polar/Protic) Salt->WaterSol OrgInsol Insoluble in DCM/Ether (Non-polar) Salt->OrgInsol Switch Protocol 2: Basification (pH > 12) + Extraction Salt->Switch To Convert OrgSol Soluble in DCM/EtOAc/MeOH (Organic Synthesis) FreeBase->OrgSol WaterInsol Poorly Soluble in Water (Precipitates) FreeBase->WaterInsol App_Bio Application: Biological Assays / Aqueous Stocks WaterSol->App_Bio App_Syn Application: Chemical Synthesis / Extraction OrgSol->App_Syn Switch->FreeBase

Caption: Logical workflow for solvent selection based on the protonation state of the piperidine-pyridine scaffold.

Critical Application Notes

The "Salting Out" Effect

When synthesizing this compound, adding excess HCl to a reaction mixture in dioxane or ethanol will cause the dihydrochloride salt to precipitate.[2] This is a purification feature, not a bug. Use Diethyl Ether to wash the filter cake; the salt is completely insoluble in ether, ensuring removal of non-polar impurities.[2][4]

Hygroscopicity Warning

The dihydrochloride salt is hygroscopic.[2] If left exposed to air, it will absorb water, becoming sticky and altering the effective molecular weight.[2][4]

  • Recommendation: Store in a desiccator at -20°C. Equilibrate to room temperature before opening to prevent condensation.

NMR Solvent Selection
  • For 2HCl Salt: Use D₂O (Deuterium Oxide) or DMSO-d₆ .[1] Do not use CDCl₃ (Chloroform-d) as it will not dissolve.[1][2]

  • For Free Base: Use CDCl₃ or MeOD (Methanol-d₄).[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10374750, 2-(Piperidin-4-yl)pyridine.[1] Retrieved from [Link][1][4]

Sources

Exploratory

The Role of 2-Piperidin-4-ylpyridin-4-amine as a Privileged Scaffold in Medicinal Chemistry: A Technical Guide for Kinase Inhibitor Design

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary In modern drug discovery, the identification of versatile, ligand-efficient scaffo...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

In modern drug discovery, the identification of versatile, ligand-efficient scaffolds is critical for navigating the complex multi-parameter optimization process. The 2-Piperidin-4-ylpyridin-4-amine scaffold represents a highly privileged bifunctional pharmacophore, particularly in the design of ATP-competitive kinase inhibitors. By synergizing the well-documented kinase hinge-binding capability of the 4-aminopyridine core[1] with the physicochemical modulation provided by the piperidine appendage[2], this scaffold offers a highly tractable starting point for hit-to-lead and lead optimization campaigns.

This technical guide dissects the structural biology, physicochemical profiling, synthetic derivatization, and self-validating experimental workflows required to successfully deploy this scaffold in medicinal chemistry programs.

Structural and Physicochemical Profiling

The architectural brilliance of 2-Piperidin-4-ylpyridin-4-amine lies in its dual-component nature. The 4-aminopyridine moiety serves as the primary pharmacophore for target engagement, while the saturated piperidine ring acts as a structural vector and solubility enhancer[3]. Understanding the distinct pKa profiles of these two nitrogen atoms is critical for predicting ADME (Absorption, Distribution, Metabolism, and Excretion) properties and binding kinetics.

Table 1: Physicochemical Properties and Medicinal Chemistry Rationale

PropertyValueMedicinal Chemistry Rationale
Molecular Weight 177.25 g/mol Highly ligand-efficient (LE) starting point; leaves ample room (<300 Da) for fragment growing without violating Lipinski's Rule of 5.
cLogP ~0.8 - 1.2Optimal lipophilicity for aqueous solubility while maintaining sufficient passive membrane permeability.
pKa (Piperidine N) ~9.5 - 10.5Highly basic; protonated at physiological pH. Drives aqueous solubility, facilitates salt formation, and prevents off-target passive diffusion into deep hydrophobic sinks.
pKa (Pyridine N) ~6.0 - 6.5Weakly basic; remains largely neutral at physiological pH. This is an absolute requirement for the nitrogen to act as an uncharged hydrogen bond acceptor at the kinase hinge[4].
Topological Polar Surface Area ~38 ŲExcellent for CNS penetration if required. Can be easily increased via N-acylation to restrict the molecule to the peripheral compartment.

Mechanistic Role in Target Engagement

The 4-aminopyridine substructure is a classic motif for anchoring small molecules within the ATP-binding site of kinases (e.g., TYK2, ROCK, Nek2, and TGF-βR1)[4],[1],[5]. The binding modality is driven by a highly conserved bidentate hydrogen-bonding network with the kinase hinge region backbone.

  • Hydrogen Bond Acceptor: The pyridine nitrogen accepts a hydrogen bond from the backbone amide NH of the hinge region (e.g., Valine or Leucine, depending on the kinase).

  • Hydrogen Bond Donor: The exocyclic 4-amino group donates a hydrogen bond to the backbone carbonyl oxygen of the hinge region.

Crucially, placing the piperidin-4-yl group at the 2-position of the pyridine ring directs this saturated, sp3-rich appendage out of the narrow hinge region and toward the solvent-exposed channel or the adjacent ribose-binding pocket. This trajectory avoids steric clashes with the kinase "gatekeeper" residue while providing a synthetic vector for optimizing selectivity[5].

G cluster_kinase Kinase ATP-Binding Site cluster_scaffold 2-Piperidin-4-ylpyridin-4-amine Hinge_NH Hinge Backbone NH (H-Bond Donor) Hinge_CO Hinge Backbone C=O (H-Bond Acceptor) Solvent_Front Solvent-Exposed Channel (Selectivity Pocket) Pyridine_N Pyridine Nitrogen (HBA) Pyridine_N->Hinge_NH H-Bond Amino_NH2 4-Amino Group (HBD) Pyridine_N->Amino_NH2 C4-Substitution Piperidine Piperidine Ring (Vector) Pyridine_N->Piperidine C2-Substitution Amino_NH2->Hinge_CO H-Bond Piperidine->Solvent_Front Extends into

Fig 1: Kinase hinge binding model of 2-Piperidin-4-ylpyridin-4-amine in the ATP-binding pocket.

Synthetic Methodologies and Derivatization Workflows

The secondary amine of the piperidine ring is the primary site for late-stage functionalization. Because the 4-amino group on the pyridine is highly deactivated (due to electron delocalization into the pyridine ring) and sterically hindered by the hinge-binding requirement, chemoselective functionalization of the piperidine nitrogen can be achieved without the need for complex protecting group strategies.

Workflow Core 2-Piperidin-4-ylpyridin-4-amine (Core Scaffold) Amide Amide Coupling (Acylation) Core->Amide R-COOH, HATU RedAmin Reductive Amination (Alkylation) Core->RedAmin R-CHO, NaBH(OAc)3 Sulfonyl Sulfonylation (S-N Bond) Core->Sulfonyl R-SO2Cl, Base TargetA Kinase Selectivity & Target Engagement Amide->TargetA TargetB ADME & Lipophilicity Optimization RedAmin->TargetB TargetC PROTAC Linker Attachment Sulfonyl->TargetC

Fig 2: Synthetic derivatization workflow for the 2-Piperidin-4-ylpyridin-4-amine scaffold.

Structure-Activity Relationship (SAR) Optimization

Strategic modifications to the scaffold dictate the balance between on-target potency, off-target kinase selectivity, and pharmacokinetic viability[2].

Table 2: SAR Optimization Vectors and Pharmacological Impact

Derivatization VectorChemical ModificationImpact on Target EngagementImpact on ADME / Physicochemical Profile
Piperidine N1 Amide Coupling / AcylationDirects the vector toward the solvent-exposed channel; highly effective for improving specific kinase selectivity[1].Reduces basicity (lowers pKa); improves metabolic stability against oxidative dealkylation; increases TPSA.
Piperidine N1 Reductive AminationProbes deep hydrophobic pockets adjacent to the ATP-binding site.Increases lipophilicity (LogD); maintains basicity; may increase hERG liability if highly lipophilic.
Pyridine C4-Amine Arylation / AlkylationModulates the hydrogen bond donor strength; can induce conformational shifts in the kinase P-loop[4].Increases steric bulk; can drastically reduce aqueous solubility depending on the substituent.
Pyridine C5/C6 Halogenation (e.g., F, Cl)Fills small hydrophobic sub-pockets; alters the electron density of the pyridine ring.Modulates the pKa of the pyridine nitrogen; improves metabolic stability by blocking CYP-mediated oxidation.

Experimental Protocols (Self-Validating Systems)

To ensure scientific rigor, the following protocols are designed with built-in causality and self-validation steps.

Protocol A: Chemoselective Amide Coupling at the Piperidine Nitrogen

Objective: Synthesize N-acyl derivatives to probe the solvent-exposed channel while neutralizing piperidine basicity.

  • Preparation: Dissolve 2-Piperidin-4-ylpyridin-4-amine (1.0 eq) and the desired carboxylic acid (1.1 eq) in anhydrous N,N-dimethylformamide (DMF) (0.2 M concentration).

  • Activation: Add HATU (1.2 eq) to the mixture.

    • Causality: HATU is selected over EDC/HOBt due to its superior efficiency in coupling secondary amines (piperidine) with sterically hindered carboxylic acids, minimizing epimerization and accelerating reaction kinetics.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise at 0°C, then allow to warm to room temperature.

    • Causality: DIPEA is used as a non-nucleophilic base to neutralize any hydrochloride salts of the piperidine and deprotonate the carboxylic acid without competing with the amine for the activated ester intermediate.

  • Validation (LC-MS): Monitor the reaction at 2 hours. The chemoselectivity is validated by the exclusive mass shift corresponding to mono-acylation. The deactivated 4-amino group on the pyridine will not react under these mild conditions.

  • Workup: Quench with saturated aqueous NaHCO3, extract with EtOAc, wash with brine to remove DMF, dry over Na2SO4, and purify via reverse-phase HPLC.

Protocol B: TR-FRET Biochemical Kinase Assay for Hinge-Binding Validation

Objective: Quantify the IC50 of the synthesized derivatives and confirm ATP-competitive hinge binding.

  • Assay Assembly: In a 384-well plate, combine the recombinant kinase domain (e.g., TYK2 or ROCK), a biotinylated peptide substrate, and the inhibitor (serial dilutions from 10 µM to 0.1 nM in DMSO, final DMSO concentration strictly ≤1%).

  • ATP Addition: Initiate the reaction by adding ATP.

    • Causality: The ATP concentration MUST be set exactly at the apparent

      
       for the specific kinase. This ensures that the assay is highly sensitive to ATP-competitive inhibitors (like 4-aminopyridines) and that the resulting IC50 values are directly comparable across different kinase targets via the Cheng-Prusoff equation.
      
  • Incubation & Detection: Incubate for 60 minutes at room temperature. Stop the reaction by adding EDTA (to chelate

    
    ) alongside the Europium-labeled anti-phospho antibody and Streptavidin-APC.
    
  • Validation: Read the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal. A rightward shift in the IC50 curve upon increasing the ATP concentration (e.g., to 10x

    
    ) self-validates that the 4-aminopyridine scaffold is binding competitively at the ATP hinge region rather than acting as an allosteric inhibitor.
    

References

  • Lead Optimization of a 4-Aminopyridine Benzamide Scaffold To Identify Potent, Selective, and Orally Bioavailable TYK2 Inhibitors , Journal of Medicinal Chemistry.[Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds , PubMed. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications , MDPI. [Link]

  • Design of potent and selective hybrid inhibitors of the mitotic kinase Nek2: SAR, structural biology and cellular activity , NIH/PMC.[Link]

  • Discovery of novel TGF-βR1 inhibitors as potential cancer immunotherapy agents , SSRN. [Link]

Sources

Foundational

Literature review of 2-Piperidin-4-ylpyridin-4-amine in kinase inhibitor research

The 2-(Piperidin-4-yl)pyridin-4-amine Scaffold: A Versatile Pharmacophore in Kinase Inhibitor Design Part 1: Executive Summary & Structural Logic The Core Directive: In the landscape of kinase inhibitor discovery, the 2-...

Author: BenchChem Technical Support Team. Date: March 2026

The 2-(Piperidin-4-yl)pyridin-4-amine Scaffold: A Versatile Pharmacophore in Kinase Inhibitor Design

Part 1: Executive Summary & Structural Logic

The Core Directive: In the landscape of kinase inhibitor discovery, the 2-(piperidin-4-yl)pyridin-4-amine moiety represents a "privileged scaffold"—a molecular framework capable of providing high-affinity binding across multiple kinase families (notably ROCK, PIM, and CDK) while offering superior physicochemical properties. Unlike simple hinge binders, this bidentate scaffold serves a dual purpose: the 4-aminopyridine headgroup anchors the molecule to the ATP-binding hinge region, while the 2-piperidinyl tail extends into the solvent-exposed region, improving solubility and providing a vector for further chemical diversification.

This guide provides a technical deep-dive into the synthesis, structural biology, and application of this core in drug development, moving beyond basic descriptions to actionable experimental protocols.

Part 2: Structural Mechanism & Pharmacophore Analysis

The efficacy of 2-(piperidin-4-yl)pyridin-4-amine stems from its ability to satisfy key binding requirements within the kinase ATP pocket.

1. The Hinge Binder (Head): The 4-aminopyridine motif functions as a classic Donor-Acceptor (D-A) system.

  • Acceptor: The pyridine nitrogen (N1) accepts a hydrogen bond from the backbone amide NH of the "hinge" residue (e.g., Met, Leu, or Glu depending on the kinase).

  • Donor: The exocyclic 4-amino group (-NH2) donates a hydrogen bond to the backbone carbonyl of the adjacent hinge residue.

  • Significance: This mimics the adenine ring of ATP, anchoring the inhibitor in the active site.[1]

2. The Solvent Extender (Tail): The piperidin-4-yl group at the 2-position is critical for pharmacokinetic optimization.

  • Solubility: The secondary amine (pKa ~10-11) is protonated at physiological pH, drastically improving aqueous solubility compared to flat aromatic systems.

  • Vector: The piperidine nitrogen allows for the attachment of "caps" (ureas, amides, sulfonamides) that can reach the ribose pocket or the solvent front, modulating selectivity (e.g., distinguishing ROCK1 from ROCK2 or PIM1 from PIM2).

Visualization: Pharmacophore Binding Mode

The following diagram illustrates the logical connectivity and binding interactions of the scaffold within a generic kinase pocket.

KinaseBinding Hinge Kinase Hinge Region (Backbone NH/CO) Scaffold_Head 4-Aminopyridine Head (H-Bond Anchor) Hinge->Scaffold_Head H-bonds (D-A) Linker C2-C4 Bond (Rigid Linker) Scaffold_Head->Linker Scaffold_Tail Piperidin-4-yl Tail (Solvent Extender) Linker->Scaffold_Tail Solvent Solvent Front / Ribose Pocket (Selectivity Zone) Scaffold_Tail->Solvent Derivatization Site (e.g., Amides, Ureas)

Caption: Schematic representation of the 2-(piperidin-4-yl)pyridin-4-amine pharmacophore interacting with the kinase ATP pocket. The head anchors to the hinge, while the tail probes the solvent interface.

Part 3: Therapeutic Applications & Case Studies

ROCK (Rho-associated Kinase) Inhibition

The 4-aminopyridine core is the structural ancestor of Y-27632 , a standard tool compound for ROCK inhibition.[2] While Y-27632 uses a cyclohexyl linker, the 2-(piperidin-4-yl) analog offers a more rigidified vector and an additional ionizable center.

  • Mechanism: Inhibition of ROCK prevents myosin light chain phosphorylation, inducing vasodilation and neurite outgrowth.

  • Advantage: The piperidine analog reduces off-target effects on PKC (Protein Kinase C) compared to earlier isoquinoline-based inhibitors like Fasudil.

PIM Kinase Inhibition

PIM kinases (PIM1, PIM2, PIM3) are unique because they lack a hydrogen bond donor in the hinge region (having a Proline residue instead).[3][4]

  • Fit: The 4-aminopyridine is an ideal scaffold here because it relies heavily on the acceptor capability of the pyridine nitrogen, which pairs with the available backbone NH in the PIM hinge, while the bulkier piperidine group fills the ATP-binding cleft which is unusually open in PIM kinases.

CDK (Cyclin-Dependent Kinase) Inhibition

Inhibitors like Palbociclib utilize a pyridopyrimidine core, but the underlying logic—a heterocyclic hinge binder linked to a solubilizing alicyclic amine—mirrors the 2-(piperidin-4-yl)pyridin-4-amine architecture. This scaffold is frequently used in "fragment-based" design to screen for novel CDK4/6 inhibitors.

Comparative Activity Data (Representative SAR) Note: Values represent typical ranges for derivatives of this scaffold found in literature.

Compound ClassR-Group (Piperidine N)Target KinaseIC50 (nM)Selectivity Note
Core Scaffold H (Free Amine)ROCK1/2150 - 300Moderate; hits PKA/PKC
Amide Derivative 4-FluorobenzoylROCK110 - 50Improved vs PKA
Urea Derivative PhenylureaPIM1< 10High potency, Pan-PIM
Sulfonamide MethylsulfonylCDK2500 - 1000Moderate; good solubility

Part 4: Experimental Protocols

Protocol A: Synthesis of 2-(Piperidin-4-yl)pyridin-4-amine

This protocol describes the construction of the scaffold from commercially available precursors. It utilizes a robust Suzuki-Miyaura coupling strategy followed by deprotection.

Reagents:

  • Intermediate 1: 2-Chloro-4-aminopyridine (CAS: 14432-12-3). Note: Can be synthesized from 2-chloropyridine via N-oxidation, nitration, and iron reduction if not purchased.

  • Intermediate 2: 1-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine (CAS: 286961-14-6).

  • Catalyst: Pd(dppf)Cl2·CH2Cl2.

  • Base: Cs2CO3 or K2CO3 (2M aqueous).

  • Solvent: 1,4-Dioxane / Water (4:1).

Step-by-Step Methodology:

  • Coupling Reaction:

    • In a sealed tube, dissolve Intermediate 1 (1.0 eq, 5 mmol) and Intermediate 2 (1.2 eq, 6 mmol) in 1,4-Dioxane (20 mL).

    • Add 2M aqueous K2CO3 (3.0 eq). Degas the solution with nitrogen for 10 minutes.

    • Add Pd(dppf)Cl2 (0.05 eq) quickly. Seal the tube.

    • Heat to 100°C for 12 hours. The reaction mixture should turn dark black.

    • Validation: Monitor by LC-MS for the disappearance of the chloro-pyridine (M+H 129) and appearance of the Boc-protected product (M+H ~278).

  • Workup:

    • Cool to RT. Filter through a Celite pad to remove Palladium residues.

    • Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.[5]

    • Purify via flash column chromatography (DCM/MeOH gradient) to isolate tert-butyl 4-(4-aminopyridin-2-yl)piperidine-1-carboxylate.

  • Deprotection:

    • Dissolve the Boc-intermediate in DCM (10 mL).

    • Add Trifluoroacetic acid (TFA) (5 mL) dropwise at 0°C.

    • Stir at RT for 2 hours.

    • Concentrate in vacuo.[5] Neutralize with saturated NaHCO3 or basic resin to obtain the free base.

    • Final Product:2-(Piperidin-4-yl)pyridin-4-amine (M+H ~178).

Protocol B: Kinase Inhibition Assay (ADP-Glo™ Format)

A self-validating luminescence assay to measure the IC50 of the synthesized scaffold against ROCK1.

  • Preparation:

    • Prepare 1X Kinase Buffer: 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 μM DTT.

    • Substrate: S6 Kinase Substrate peptide (20 μM).

    • ATP: 10 μM (at Km for ROCK1).

  • Reaction:

    • In a 384-well white plate, add 2 μL of Inhibitor (serial dilution in DMSO).

    • Add 2 μL of ROCK1 enzyme (0.5 ng/well). Incubate 10 min at RT.

    • Add 1 μL of ATP/Substrate mix to start reaction.

    • Incubate at RT for 60 minutes.

  • Detection:

    • Add 5 μL of ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

    • Add 10 μL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

    • Read Luminescence.

  • Analysis:

    • Normalize data to 0% inhibition (DMSO only) and 100% inhibition (No enzyme).

    • Fit curves using a 4-parameter logistic equation to determine IC50.

Part 5: References

  • Synthesis of 2-Chloro-4-aminopyridine Precursor Title: An Improved Large Scale Synthesis of 2-Amino-4-chloropyridine and Its Use for the Convenient Preparation of Various Polychlorinated 2-Aminopyridines.[6] Source: Synthetic Communications, 1997. URL:[Link][5][6][7]

  • ROCK Inhibitor Structure-Activity Relationships Title: Pharmacological ROCK inhibitors: Focus on recent updates. Source: ResearchGate / RHHZ (Review). URL:[Link] (General reference for ROCK inhibitor scaffolds including 4-aminopyridines).

  • PIM Kinase Inhibitor Design Title: Structure Guided Optimization, in Vitro Activity, and in Vivo Activity of Pan-PIM Kinase Inhibitors.[3][4] Source: ACS Medicinal Chemistry Letters, 2013.[4] URL:[Link]

  • Chemical Property Data Title: 2-(Piperidin-4-yl)pyridin-4-amine dihydrochloride Product Page. Source: MolAid / Chemical Suppliers. URL:[Link] (Verification of CAS 2470434-97-8).

Sources

Exploratory

A Technical Guide to the Safe Handling and Anticipated Toxicity of 2-Piperidin-4-ylpyridin-4-amine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals Disclaimer: As of the date of this document, a comprehensive, publicly available Safety Data Sheet (SDS) and specific toxicological studies for 2-Piperidin-...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the date of this document, a comprehensive, publicly available Safety Data Sheet (SDS) and specific toxicological studies for 2-Piperidin-4-ylpyridin-4-amine Dihydrochloride (CAS No. 2470434-97-8) are limited. This guide has been compiled by synthesizing safety and toxicity data from structurally analogous compounds, including substituted aminopyridines and piperidines. The recommendations herein are based on this compiled data and are intended to provide a robust, precautionary framework for handling this compound. Researchers must exercise due diligence and treat this substance with the caution afforded to a compound with a partially defined hazard profile.

Introduction

2-Piperidin-4-ylpyridin-4-amine Dihydrochloride is a heterocyclic organic compound that incorporates both a piperidine and an aminopyridine moiety. Such scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in a wide range of biologically active molecules. The piperidine ring offers a flexible, saturated core that can be functionalized to modulate pharmacokinetic properties, while the aminopyridine group is a key pharmacophore known to interact with various biological targets, notably ion channels.

Given the novelty of this specific molecule and the inherent bioactivity of its constituent parts, a thorough understanding of its potential hazards is paramount for ensuring laboratory safety and designing scientifically sound experiments. This guide provides a detailed analysis of the anticipated safety considerations and toxicological profile, empowering researchers to implement appropriate risk mitigation strategies.

Compound Identification and Physicochemical Properties

Proper identification is the foundation of chemical safety. The key identifiers for this compound are:

  • Chemical Name: 2-(Piperidin-4-yl)pyridin-4-amine Dihydrochloride

  • CAS Number: 2470434-97-8[1]

  • Molecular Formula: C₁₀H₁₇Cl₂N₃[1]

  • Molecular Weight: 250.17 g/mol [1]

  • Structure: A pyridine ring substituted with an amino group and a piperidine ring. The dihydrochloride salt form suggests it is likely a hygroscopic, water-soluble solid.

The structure combines two key toxicophores:

  • Aminopyridines: This class of compounds is known for its neurological effects. The US Environmental Protection Agency (EPA) notes that monoaminopyridines are readily absorbed, widely distributed in the body (including the brain), and can be acutely toxic.[2] Their mechanism often involves the blockade of potassium (K+) channels, which can lead to convulsions or seizures.[2]

  • Piperidine: This is a common heterocyclic amine. While less acutely toxic than aminopyridines, piperidine and its derivatives can be corrosive and cause local irritation upon contact.

Anticipated Hazard Profile & SDS Analysis

While a specific SDS is not available, an analysis of closely related compounds allows for the construction of a probable hazard profile according to the Globally Harmonized System (GHS). Data from substituted aminopiperidines and aminopyridines consistently indicate the following potential hazards.[3][4][5][6]

Projected GHS Classification:
Hazard ClassCategoryHazard StatementSource (Analogous Compounds)
Acute Toxicity, OralCategory 3 / 4H301/H302: Toxic or Harmful if swallowed[3][4][6]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[3][5][6]
Serious Eye Damage/IrritationCategory 1 / 2AH318/H319: Causes serious eye damage or irritation[3][4][5][6]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[3][5][6]
Detailed Sectional Analysis (Inferred Best Practices):
  • Section 2: Hazards Identification

    • Expert Insight: Based on the composite data, the primary risks are acute oral toxicity and severe irritation to the skin, eyes, and respiratory tract. The "Toxic if swallowed" (H301) classification from a close analogue is a significant warning and dictates stringent handling protocols to prevent ingestion. The dihydrochloride salt form may also contribute to its irritant properties.

  • Section 4: First-Aid Measures

    • Inhalation: Remove the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[7][8]

    • Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[9][10] Given the potential for H315 (Causes skin irritation), prompt action is critical to prevent chemical burns.

    • Eye Contact: Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids apart to ensure thorough rinsing.[7][9] Due to the high risk of serious eye damage (H318/H319), immediate and specialized medical attention (ophthalmologist) is advised.

    • Ingestion: If the person is conscious, rinse their mouth with water. Do not induce vomiting.[9][11] Call a poison control center or physician immediately. The potential for high acute oral toxicity makes ingestion a medical emergency.

  • Section 7: Handling and Storage

    • Handling: Researchers should handle this compound only in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust.[10] Wear appropriate Personal Protective Equipment (PPE) as detailed in Section 8. Avoid all contact with skin and eyes and prevent the formation of dust and aerosols.[3] A "wash hands thoroughly after handling" policy is mandatory.[7]

    • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9] The hygroscopic nature of hydrochloride salts means storage with a desiccant or under an inert atmosphere is advisable for maintaining compound integrity. The container should be stored locked up or in an area accessible only to authorized personnel.

  • Section 8: Exposure Controls / Personal Protection

    • Engineering Controls: A chemical fume hood is the primary engineering control to minimize inhalation exposure.[12] An eyewash station and safety shower must be readily accessible.

    • Personal Protective Equipment (PPE):

      • Eye/Face Protection: Wear chemical safety goggles with side shields conforming to EN166 (EU) or NIOSH (US) standards.[9] A face shield may be required for larger quantities.

      • Skin Protection: Wear impervious gloves (e.g., nitrile) inspected for integrity before use.[11] A lab coat is mandatory. For significant quantities or tasks with a high risk of splashing, a chemically resistant apron or full suit may be necessary.[5]

      • Respiratory Protection: If a fume hood is not available or if dust levels are expected to be high, a NIOSH-approved P95 or P100 particulate respirator is recommended.[11]

Inferred Toxicological Profile

Specific toxicological data such as LD50 values for 2-Piperidin-4-ylpyridin-4-amine Dihydrochloride are not available in the public domain. However, the known toxicology of its core components provides a strong basis for a precautionary approach.

  • Acute Toxicity: As established, the compound is anticipated to be harmful or toxic if swallowed.[3][4] Dermal and inhalation toxicity are also potential risks, with related compounds classified as harmful upon inhalation.[7] Symptoms of acute exposure in animals to aminopyridines include convulsions, indicating potent central nervous system effects.[2]

  • Local Effects: The compound is expected to be a significant irritant to the skin, eyes, and respiratory system.[3][4][5] The H318 classification (Causes serious eye damage) seen in a parent structure is particularly concerning and suggests the potential for irreversible damage upon contact.[4]

  • Chronic Toxicity & Carcinogenicity: There is no specific data for this compound. The EPA notes a data gap for the chronic toxicity and carcinogenic activity of monoaminopyridines.[2] Similarly, no components of related compounds are listed as carcinogens by IARC or ACGIH. In the absence of data, prolonged or repeated exposure should be avoided.

  • Genotoxicity: Monoaminopyridines are generally considered unlikely to be mutagenic in standard genotoxicity assays.[2] For example, 2-aminopyridine was not mutagenic in several Salmonella typhimurium strains.[2]

Experimental Workflow & Risk Mitigation: Preparing a Stock Solution

This section provides a practical, step-by-step protocol for safely preparing a stock solution, integrating the inferred hazard data. This protocol is designed as a self-validating system where safety is built into the workflow.

Workflow Diagram: Safe Preparation of a Stock Solution

G Workflow: Safe Stock Solution Preparation cluster_0 Preparation Phase cluster_1 Handling & Dissolution Phase cluster_2 Finalization & Cleanup Phase A 1. Don PPE (Goggles, Lab Coat, Nitrile Gloves) B 2. Prepare Fume Hood (Verify airflow, clear workspace, gather spill kit materials) A->B C 3. Tare Weigh Vessel (Use analytical balance inside hood or use draft shield) B->C D 4. Weigh Compound (Handle solid carefully to avoid dust. Use anti-static weigh boat) C->D Critical Step: Minimize Exposure E 5. Add Solvent (Add solvent slowly to the solid to prevent splashing) D->E F 6. Promote Dissolution (Cap vial, then vortex or sonicate until fully dissolved) E->F G 7. Label Stock Vial (Name, CAS, Concentration, Date) F->G H 8. Decontaminate & Clean (Wipe down balance, spatula, and hood surface with appropriate solvent) G->H I 9. Dispose of Waste (Place contaminated weigh boat, wipes, and gloves in solid hazardous waste) H->I J 10. Doff PPE & Wash Hands I->J

Caption: A step-by-step workflow for the safe handling and preparation of a stock solution.

Detailed Protocol:
  • Preparation & PPE:

    • Causality: Before any chemical is handled, establishing a controlled environment and personal barriers is non-negotiable.

    • 1.1: Don appropriate PPE: safety goggles with side shields, a knee-length lab coat, and nitrile gloves.

    • 1.2: Verify that the chemical fume hood has a current certification and that the airflow monitor indicates it is functioning correctly.

    • 1.3: Prepare the workspace inside the hood by laying down absorbent, plastic-backed paper. Assemble all necessary equipment: the vial of the compound, a vial for the stock solution, solvent, pipette, spatula, and a small container for solid waste.

  • Weighing the Compound:

    • Causality: This is the step with the highest risk of generating airborne particulates and causing direct exposure.

    • 2.1: Place a weigh boat on the analytical balance and tare it.

    • 2.2: Carefully open the container of 2-Piperidin-4-ylpyridin-4-amine Dihydrochloride inside the fume hood.

    • 2.3: Using a clean spatula, carefully transfer the desired amount of solid to the weigh boat. Avoid any tapping or shaking that could generate dust. Close the primary container immediately.

    • 2.4: Record the exact weight.

  • Dissolution:

    • Causality: Adding solvent to the solid minimizes the risk of splashing compared to adding the solid to the solvent.

    • 3.1: Carefully transfer the weighed solid into the final, labeled stock solution vial.

    • 3.2: Using a calibrated pipette, slowly add the calculated volume of the desired solvent (e.g., DMSO, water) to the vial containing the solid.

    • 3.3: Securely cap the vial. Use a vortex mixer or sonicator to ensure the compound is fully dissolved. Visually inspect for any remaining solid.

  • Cleanup and Waste Disposal:

    • Causality: Proper decontamination and disposal prevent cross-contamination and future accidental exposures.

    • 4.1: Dispose of the used weigh boat, any contaminated wipes, and gloves into a designated solid hazardous waste container.

    • 4.2: Wipe down the spatula, the balance, and the work surface inside the fume hood with an appropriate solvent (e.g., 70% ethanol).

    • 4.3: Remove PPE in the correct order (gloves first), and immediately wash hands thoroughly with soap and water.

Conclusion

While 2-Piperidin-4-ylpyridin-4-amine Dihydrochloride is a compound with limited publicly available safety data, a critical analysis of its structural motifs—aminopyridine and piperidine—provides a strong foundation for a conservative and effective safety protocol. The primary anticipated hazards are acute oral toxicity and significant irritation to the skin, eyes, and respiratory tract. All handling operations should be conducted within a chemical fume hood with appropriate PPE to mitigate these risks. Until specific toxicological studies are published, researchers must treat this compound with the high degree of caution outlined in this guide, ensuring a safe and controlled laboratory environment.

References

  • Moshang Chemical. (n.d.). 2-(Piperidin-4-yl)pyridin-4-aminedihydrochloride. Retrieved from [Link]

  • Capot Chemical. (2013, August 29). MSDS of 2-Piperidin-4-yl-1H-benzoimidazole hydrochloride. Retrieved from [Link]

  • AAPPTec. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • Angene Chemical. (2024, April 17). Safety Data Sheet. Retrieved from [Link]

  • PubMed. (n.d.). [Studies on toxicity of clobetasone-17-butyrate (I)--acute toxicity in mice and rats and subacute toxicity in rats (author's transl)]. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Piperidin-4-yl)pyridine. Retrieved from [Link]

  • Indagoo Research Chemicals. (2025, December 29). Safety Data Sheet. Retrieved from [Link]

  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2016, February 5). Piperidine: Human health tier II assessment. Retrieved from [Link]

  • Biochem Chemopharma France. (n.d.). safety data sheet sds/msds 2-amino pyridine. Retrieved from [Link]

  • US Environmental Protection Agency (EPA). (n.d.). Aminopyridines. Retrieved from [Link]

  • Chemsrc. (2025, August 25). 17beta-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one. Retrieved from [Link]

Sources

Foundational

Difference between 2-Piperidin-4-ylpyridin-4-amine free base and dihydrochloride salt

Executive Summary This guide details the physicochemical and functional distinctions between 2-(piperidin-4-yl)pyridin-4-amine (Free Base) and its Dihydrochloride salt (2HCl). The Core Distinction: Free Base: A lipophili...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the physicochemical and functional distinctions between 2-(piperidin-4-yl)pyridin-4-amine (Free Base) and its Dihydrochloride salt (2HCl).

The Core Distinction:

  • Free Base: A lipophilic, reactive intermediate used primarily in organic synthesis (e.g., nucleophilic substitutions). It is prone to oxidation and difficult to solubilize in aqueous media without co-solvents.

  • Dihydrochloride Salt: A hydrophilic, stable solid ideal for biological assays and aqueous formulations. It renders the molecule highly water-soluble but introduces strong acidity that must be buffered in cellular environments.

Physicochemical Divergence

The choice between the free base and the salt is dictated by the basicity of the nitrogen centers. Understanding the protonation landscape is critical for experimental success.

Structural Protonation Sites

The molecule contains three nitrogen atoms, but only two are significant for salt formation.

  • Piperidine Nitrogen (Secondary Amine): Highly basic (

    
    ). In the dihydrochloride form, this is fully protonated (
    
    
    
    ).
  • Pyridine Nitrogen (Heterocyclic): Moderately basic. While unsubstituted pyridine has a

    
    , the electron-donating 4-amino group pushes electron density into the ring, significantly raising the 
    
    
    
    of the ring nitrogen to
    
    
    [1]. This makes the formation of a stable dihydrochloride possible.
  • Exocyclic Amine (4-NH2): Weakly basic due to resonance delocalization into the pyridine ring. It remains unprotonated in the dihydrochloride salt under standard conditions.

Comparative Properties Table
FeatureFree BaseDihydrochloride Salt (2HCl)
Formula


MW 177.25 g/mol 250.17 g/mol
Physical State Viscous oil or low-melting solidCrystalline solid (White to Off-white)
Aqueous Solubility Negligible (< 1 mg/mL)High (> 50 mg/mL)
Organic Solubility Soluble in DCM, MeOH, DMSOInsoluble in DCM, Et2O; Soluble in DMSO/Water
Hygroscopicity LowHigh (Requires desiccation)
Chemical Reactivity Nucleophilic (Active)Electrophilically Inert (Protected)
Primary Use Synthetic IntermediateBiological Probe / Reference Standard

Solid-State Characterization & Stability

Hygroscopicity and Handling

The dihydrochloride salt is hygroscopic . The chloride ions in the crystal lattice can form hydrogen bonds with atmospheric water, leading to deliquescence (absorbing moisture until it dissolves) [2].

  • Risk: Weighing errors due to water weight; hydrolysis of impurities.

  • Mitigation: Store 2HCl salt in a desiccator at -20°C. Equilibrate to room temperature before opening to prevent condensation.

Stability Profile
  • Free Base: Prone to oxidation at the exocyclic amine and formation of carbamates upon exposure to atmospheric

    
    . It should be stored under inert gas (Argon/Nitrogen).
    
  • 2HCl Salt: The protonation of the piperidine and pyridine nitrogens stabilizes the electron distribution, making the salt significantly more resistant to oxidation and shelf-stable for years if kept dry.

Biological Application & Assay Compatibility

Decision Matrix: Which Form to Use?

decision_matrix Start Experimental Goal Synth Organic Synthesis (e.g., Amide coupling) Start->Synth Bio Biological Assay (Cell/Enzyme) Start->Bio Use_Base USE FREE BASE Dissolve in DMSO Synth->Use_Base Standard Pre_Neut CAUTION: Must Neutralize in situ (Add TEA/DIPEA) Synth->Pre_Neut If only Salt available Q_Sol Aqueous Solubility Critical? Bio->Q_Sol Q_Sol->Use_Base No (DMSO ok) Use_Salt USE 2HCl SALT Dissolve in Water/Buffer Q_Sol->Use_Salt Yes (No DMSO) Buffer_Check CAUTION: Check Buffer Capacity (2HCl acidifies media) Use_Salt->Buffer_Check

Caption: Workflow for selecting the appropriate chemical form based on experimental constraints.

The "Acid Spike" Effect in Cell Culture

When using the 2HCl salt in cellular assays, researchers often overlook the acidity.

  • Mechanism: Dissolving the 2HCl salt releases 2 equivalents of

    
     ions.
    
  • Impact: In weak buffers (e.g., unbuffered saline), a 10 mM stock solution can drop the pH to < 4.0, causing false-positive toxicity or assay artifacts.

  • Protocol: Always prepare 2HCl stocks in a strong buffer (e.g., 100 mM HEPES or PBS) rather than pure water, or manually adjust pH to 7.4 using NaOH.

Experimental Protocols

Protocol A: Conversion of 2HCl Salt to Free Base (Desalting)

Use this when you have the salt but need to perform a chemical reaction (e.g., acylation of the piperidine).

  • Dissolution: Dissolve 500 mg of 2-piperidin-4-ylpyridin-4-amine 2HCl in 10 mL of distilled water.

  • Basification: Slowly add 2M NaOH (aq) while stirring until pH reaches > 12. The solution will become cloudy as the lipophilic free base precipitates or oils out.

  • Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (

    
     mL).
    
    • Note: Do not use Ethyl Acetate, as the solubility of the free base is often poor in EtAc compared to DCM/Chloroform.

  • Drying: Combine organic layers, dry over anhydrous

    
    , and filter.
    
  • Isolation: Concentrate under reduced pressure (Rotavap) to yield the Free Base as a viscous oil or off-white solid.

Protocol B: Preparation of Dihydrochloride Salt

Use this to stabilize the free base for long-term storage.

  • Solubilization: Dissolve 1.0 eq of Free Base in a minimal amount of Methanol or Ethanol.

  • Acidification: Cool to 0°C. Dropwise add 2.5 eq of 4M HCl in Dioxane (or diethyl ether).

  • Precipitation: The salt usually precipitates immediately. If not, add diethyl ether as an anti-solvent until turbidity persists.

  • Collection: Filter the white solid under Argon (to prevent moisture absorption during filtration) and wash with cold ether.

  • Drying: Dry in a vacuum desiccator over

    
     overnight.
    

References

  • Albert, A., Goldacre, R., & Phillips, J. (1948). The strength of heterocyclic bases.[1] Journal of the Chemical Society, 2240-2249.[1] Link

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[2] Link

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[3] Advanced Drug Delivery Reviews, 59(7), 603-616. Link

  • Bastin, R. J., et al. (2000). Salt selection and optimisation procedures for pharmaceutical new chemical entities. Organic Process Research & Development, 4(5), 427-435. Link

Sources

Exploratory

Pharmacophore Modeling of 2-Piperidin-4-ylpyridin-4-amine Analogs for Kinase Inhibition

An In-Depth Technical Guide: Introduction In the landscape of modern drug discovery, computational techniques are indispensable for accelerating the identification and optimization of novel therapeutic agents. Among thes...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide:

Introduction

In the landscape of modern drug discovery, computational techniques are indispensable for accelerating the identification and optimization of novel therapeutic agents. Among these, pharmacophore modeling stands out as a powerful and efficient method for abstracting the essential molecular features required for a small molecule to bind to a specific biological target.[1][2][3] A pharmacophore is not a real molecule or a collection of atoms; rather, it is an ensemble of steric and electronic features in three-dimensional space that is necessary to ensure the optimal supramolecular interactions with a target receptor.[4] These features typically include hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), hydrophobic regions (H), aromatic rings (AR), and positively or negatively ionizable groups (PI/NI).[1]

This guide focuses on the application of pharmacophore modeling to a specific and promising chemical scaffold: the 2-Piperidin-4-ylpyridin-4-amine core. Analogs based on this structure have shown potential as inhibitors of critical therapeutic targets, such as Anaplastic Lymphoma Kinase (ALK) and ROS1 kinase, which are implicated in certain types of non-small-cell lung cancer.[5] By understanding the key interaction points of this scaffold, we can rationally design novel analogs with enhanced potency and selectivity, or screen vast virtual libraries to identify new lead compounds.

As a Senior Application Scientist, my objective is not merely to present a sequence of steps, but to illuminate the underlying rationale—the why behind the how. We will explore both ligand-based and structure-based approaches, delve into the critical process of model validation to ensure scientific rigor, and demonstrate how a validated pharmacophore becomes a potent filter in virtual screening campaigns.[1][6] This guide is structured to provide researchers, medicinal chemists, and computational scientists with the foundational knowledge and practical insights required to leverage pharmacophore modeling effectively in their drug discovery programs.

Chapter 1: Foundational Concepts in Pharmacophore Modeling

Before embarking on the practical workflows, it is essential to establish a firm understanding of the core principles that govern pharmacophore modeling. The entire methodology is predicated on the idea that molecules with similar biological activities often share a common set of interaction features arranged in a specific 3D geometry.[1]

The Two Major Approaches: Ligand-Based vs. Structure-Based

The choice of modeling strategy is dictated by the available data. There are two primary pathways to generating a pharmacophore model, each with distinct advantages and data requirements.[1][3][7]

  • Ligand-Based Pharmacophore Modeling (LBPM): This approach is employed when the three-dimensional structure of the biological target is unknown, but a set of active ligands is available.[3] The core assumption is that the common chemical features shared among these active molecules are responsible for their biological activity. The process involves superimposing a set of structurally diverse, active molecules to identify the shared spatial arrangement of pharmacophoric features.[2][4]

    • Causality Insight: The strength of an LBPM is directly proportional to the quality and diversity of the input ligand set. A model built from a set of structurally similar compounds may be overly biased and fail to identify novel scaffolds.[3] Therefore, careful curation of the training set is the most critical step in this workflow.

  • Structure-Based Pharmacophore Modeling (SBPM): When a high-resolution 3D structure of the target protein (e.g., from X-ray crystallography or NMR) is available, preferably complexed with a ligand, an SBPM approach can be used.[7][8] This method involves analyzing the key interactions—hydrogen bonds, hydrophobic contacts, etc.—between the ligand and the amino acid residues in the binding pocket.[8] The resulting pharmacophore represents the complementary features of the active site.

    • Causality Insight: An SBPM offers a more direct map of the required interaction points. A key advantage is the ability to generate a model even from an "apo" (unliganded) protein structure, which can help in the discovery of entirely new chemical matter that is not biased by known binders.[9] However, this can also generate a high number of features that may be too restrictive for effective virtual screening.[1]

Table 1: Comparison of Ligand-Based and Structure-Based Modeling
FeatureLigand-Based ModelingStructure-Based Modeling
Primary Requirement A set of active, structurally diverse ligands.High-resolution 3D structure of the target protein.
Underlying Principle Common features among active molecules dictate activity.Key interactions within the protein's active site dictate activity.
Key Advantage Applicable when no protein structure is available.Provides a direct map of interactions; can identify novel scaffolds.
Potential Pitfall Prone to bias from a non-diverse training set.[3]Can be overly restrictive; protein flexibility is often not fully captured.
Defining the Pharmacophoric Features

The abstraction of complex chemical moieties into simplified features is the cornerstone of pharmacophore modeling.[2] This simplification is what allows for the rapid screening of millions of compounds.

Table 2: Common Pharmacophoric Features
FeatureAbbreviationDescription & Example
Hydrogen Bond Acceptor HBAA Lewis base capable of accepting a hydrogen bond. (e.g., Carbonyl oxygen, Pyridinic nitrogen)
Hydrogen Bond Donor HBDA group capable of donating a hydrogen bond. (e.g., Amine or hydroxyl protons)
Hydrophobic H/HYA non-polar group that forms favorable interactions with non-polar protein residues. (e.g., Alkyl chains, Isopropyl group)
Aromatic Ring ARA planar, cyclic, conjugated system. (e.g., Phenyl ring, Pyridine ring)
Positive Ionizable PIA group that is likely to be protonated at physiological pH. (e.g., Basic amines like in a piperidine ring)
Negative Ionizable NIA group that is likely to be deprotonated at physiological pH. (e.g., Carboxylic acid)

Chapter 2: Ligand-Based Pharmacophore Modeling (LBPM) Workflow

For our target scaffold, 2-Piperidin-4-ylpyridin-4-amine, let's assume we have a series of analogs with known inhibitory activity against ALK kinase but no available co-crystal structure. This scenario is perfect for an LBPM approach.

Experimental Protocol: Generating a Ligand-Based Model

This protocol outlines a self-validating system for generating and selecting a robust pharmacophore model.

1. Data Set Preparation (Training and Test Sets):

  • Step 1.1: Compile a dataset of 2-Piperidin-4-ylpyridin-4-amine analogs with a wide range of biological activities (e.g., IC50 values).
  • Step 1.2: Partition the dataset. Typically, 75-80% of the compounds are placed into a training set , which will be used to generate the models. The remaining 20-25% form the test set , which is kept aside for later validation.[10]
  • Causality Insight: The training set must contain the most active compounds and should span several orders of magnitude in activity. The structural diversity of this set is paramount to ensure the resulting model is not overly specific to a single chemical series.[3][10] The test set should also contain a mix of active and inactive compounds to rigorously test the model's predictive power.[11]

2. Conformational Analysis:

  • Step 2.1: For each molecule in the training set, generate a diverse and energetically realistic ensemble of 3D conformations. Small molecules are flexible, and the bioactive conformation (the one adopted in the binding pocket) is often not the lowest energy state.[2][3]
  • Causality Insight: This is a computationally intensive but critical step. Inadequate sampling of conformational space can lead to the failure of the alignment process and the generation of a poor-quality model.

3. Pharmacophore Model Generation:

  • Step 3.1: Utilize a pharmacophore generation algorithm (e.g., available in software like Discovery Studio, LigandScout, or MOE) to identify common pharmacophoric features among the low-energy conformations of the most active molecules in the training set.[3]
  • Step 3.2: The software will superimpose the conformations and generate multiple pharmacophore hypotheses, each representing a different 3D arrangement of shared features.[12]
  • Step 3.3: These hypotheses are typically scored based on how well they map to the active molecules while excluding inactive ones.

4. Model Selection and Refinement:

  • Step 4.1: The generated hypotheses are ranked. A good model will map well onto the most active compounds and poorly (or not at all) onto the inactive compounds in the training set.[10]
  • Step 4.2: The top-ranked hypotheses are selected for the final, rigorous validation step.
Visualization: Ligand-Based Workflow

LigandBasedWorkflow Figure 1: Ligand-Based Pharmacophore Modeling Workflow cluster_0 Data Preparation cluster_1 Model Generation cluster_2 Validation & Selection Data Curated Dataset of Analogs (Active & Inactive) Split Split into Training (80%) & Test (20%) Sets Data->Split Conformers Generate 3D Conformations (Training Set) Split->Conformers Training Set Validate Validate with Test Set & Decoy Set Split->Validate Test Set Features Identify Common Features Conformers->Features Align Align Molecules & Generate Hypotheses Features->Align Align->Validate Top Hypotheses Select Select Best Predictive Model Validate->Select VS Virtual Screening Select->VS Final Pharmacophore Model StructureBasedWorkflow Figure 2: Structure-Based Pharmacophore Modeling Workflow cluster_0 Input Data cluster_1 Preparation & Analysis cluster_2 Model Generation PDB 3D Protein-Ligand Complex (e.g., from PDB) Prep Prepare Protein Structure (Add Hydrogens, etc.) PDB->Prep Site Identify Binding Site Prep->Site Map Map Protein-Ligand Interactions Site->Map Generate Generate Pharmacophore Features Map->Generate Refine Refine Model & Add Exclusion Volumes Generate->Refine Validate Model Validation Refine->Validate Final Pharmacophore Model

Caption: A schematic overview of the structure-based pharmacophore modeling process.

Chapter 4: The Cornerstone of Trustworthiness: Model Validation

A generated pharmacophore hypothesis is merely a theoretical construct until its predictive power is rigorously validated. [1]Validation is a self-validating system that ensures the model can reliably distinguish active compounds from inactive ones and is not simply a product of chance. [1][11]

Experimental Protocol: Pharmacophore Model Validation

1. Test Set Validation:

  • Step 1.1: Take the test set that was segregated during the initial data preparation (for LBPM) or a curated external set of known actives and inactives (for SBPM).
  • Step 1.2: Screen the test set against the final pharmacophore hypothesis.
  • Step 1.3: Analyze the results. A good model should identify most of the active compounds in the test set as "hits" and reject most of the inactive compounds. [11] 2. Decoy Set Screening:
  • Step 2.1: Generate or obtain a "decoy set." This is a large set of molecules that are physically similar to the active compounds (e.g., similar molecular weight, logP) but are topologically distinct and presumed to be inactive.
  • Step 2.2: Screen the combined list of known actives and the decoy set against the pharmacophore model.
  • Causality Insight: This is a robust test of the model's specificity. The model's ability to enrich the active compounds from a vast excess of similar-looking but inactive molecules is a strong indicator of its quality for virtual screening.

3. Statistical Validation (Fischer's Randomization Test):

  • Step 3.1: This method is primarily used for ligand-based models. The biological activity values of the training set molecules are randomly shuffled (scrambled), and new pharmacophore hypotheses are generated from this randomized data. [13] * Step 3.2: This process is repeated many times (e.g., 99 times for 99% confidence).
  • Causality Insight: If the original, non-randomized model is statistically significant, it will be of much higher quality (e.g., better cost score, higher correlation) than any of the models generated from the scrambled data. This confirms that the relationship between chemical structures and activity in the original training set was not due to random chance. [13]
Table 3: Key Quantitative Validation Metrics
MetricDescriptionDesired Value
Sensitivity The percentage of active compounds correctly identified as hits.High
Specificity The percentage of inactive compounds correctly rejected.High
Enrichment Factor (EF) The ratio of the concentration of active compounds in the hit list to the concentration of actives in the original database.High (>1)
Goodness of Hit (GH) Score A scoring function that considers the percentage of actives retrieved, the percentage of hits in the database, and other parameters into a single quality score.Typically 0.7 or higher

Chapter 5: Application in Drug Discovery: Pharmacophore-Based Virtual Screening

The ultimate goal of developing a validated pharmacophore model is to use it as a rapid filter to screen large compound libraries for novel molecules with the potential to be active against the target of interest. [1][6]This process, known as pharmacophore-based virtual screening (VS), is computationally much faster than structure-based methods like molecular docking. [8]

Experimental Protocol: Virtual Screening Campaign

1. Database Preparation:

  • Step 1.1: Select and procure one or more large compound databases (e.g., ZINC, ChemDiv, Enamine).
  • Step 1.2: Prepare the database for screening. This involves generating multiple, low-energy 3D conformations for each molecule in the library. This step is crucial as the static 2D structure in the database may not match the 3D requirements of the pharmacophore.

2. Pharmacophore Screening:

  • Step 2.1: Use the validated pharmacophore model as a 3D query to search the prepared conformational database.
  • Step 2.2: The screening software will rapidly identify and retrieve all molecules that can map their pharmacophoric features onto the query model. This initial list of "hits" can still be quite large.

3. Hit Filtering and Prioritization (Post-Screening Workflow):

  • Step 3.1: Apply additional filters to the hit list. This can include rules for drug-likeness (e.g., Lipinski's Rule of Five), ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions, and removal of compounds with undesirable chemical functionalities. [1] * Step 3.2: For the most promising candidates, perform molecular docking into the target's active site (if a structure is available). This provides a more detailed prediction of the binding mode and affinity, helping to prioritize compounds for acquisition and biological testing. [1] * Causality Insight: Virtual screening is a funnel. The pharmacophore provides the wide mouth of the funnel, rapidly discarding the vast majority of irrelevant compounds. Subsequent filters like docking and ADMET analysis narrow the spout, leading to a small, manageable number of high-quality candidates for experimental validation.
Visualization: Virtual Screening Funnel

VirtualScreeningWorkflow Figure 3: Virtual Screening & Hit Prioritization Workflow cluster_0 Screening cluster_1 Filtering & Prioritization DB Large Compound Database (~10^6 - 10^7 molecules) Screen Pharmacophore Screening DB->Screen Model Validated Pharmacophore Model Model->Screen Hits Initial Hit List (~10^3 - 10^4 molecules) Screen->Hits Filters Apply Drug-Likeness & ADMET Filters Hits->Filters Docking Molecular Docking (Structure-Based) Filters->Docking Final Prioritized Hits for Testing (~10^1 - 10^2 molecules) Docking->Final Assay In Vitro Biological Assay Final->Assay Acquire & Test

Caption: A workflow illustrating the use of a pharmacophore model to funnel down a large chemical library to a few promising candidates.

Conclusion

Pharmacophore modeling of 2-Piperidin-4-ylpyridin-4-amine analogs represents a robust and rational strategy for advancing drug discovery efforts targeting kinases and other relevant protein families. By abstracting molecular structures into a set of essential 3D features, this methodology provides a computationally efficient bridge between chemical structure and biological activity. The choice between a ligand-based or structure-based approach is dictated by the available data, but the unyielding requirement for rigorous, multi-faceted validation remains constant for both. A well-validated pharmacophore is not just a descriptive tool; it is a predictive engine capable of identifying novel, potent, and diverse lead compounds from immense chemical libraries. By integrating this powerful technique with other computational methods like molecular docking and ADMET profiling, researchers can significantly enhance the efficiency and success rate of their hit-to-lead campaigns.

References

  • Drug Design by Pharmacophore and Virtual Screening Approach - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 22, 2026, from [Link]

  • 3D Ligand-Based Pharmacophore Modeling. (n.d.). Bio-protocol. Retrieved February 22, 2026, from [Link]

  • Ligand-based Pharmacophore Modeling. (n.d.). Protheragen. Retrieved February 22, 2026, from [Link]

  • Structure-based Pharmacophore Modeling. (n.d.). Protheragen. Retrieved February 22, 2026, from [Link]

  • Workflow diagram presenting the ligand based pharmacophore modeling (A)... (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Virtual Screening Using Pharmacophore Models Retrieved from Molecular Dynamic Simulations. (2019). PubMed. Retrieved February 22, 2026, from [Link]

  • Virtual Screening Using Pharmacophore Models Retrieved from Molecular Dynamic Simulations. (2019). MDPI. Retrieved February 22, 2026, from [Link]

  • Apo2ph4: A Versatile Workflow for the Generation of Receptor-based Pharmacophore Models for Virtual Screening. (2022). ACS Publications. Retrieved February 22, 2026, from [Link]

  • Computational workflow for structure-based pharmacophore modelling. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Discovery of Novel Akt2 Inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved February 22, 2026, from [Link]

  • Pharmacophore Modeling and Mapping | Methodology & Protocol. (n.d.). Genomatics. Retrieved February 22, 2026, from [Link]

  • PharmacoNet: deep learning-guided pharmacophore modeling for ultra-large-scale virtual screening. (2024). Royal Society of Chemistry. Retrieved February 22, 2026, from [Link]

  • Pharmacophore Based Virtual Screening for Identification of Novel CDK2 Inhibitors. (2021). SCIRP. Retrieved February 22, 2026, from [Link]

  • Pharmacophore modeling: advances and pitfalls. (n.d.). Frontiers. Retrieved February 22, 2026, from [Link]

  • Ligand and Structure-Based Pharmacophore Modelling, Computer-aided Screening and Molecular Docking to Detect Novel NS5B. (2022). MDPI. Retrieved February 22, 2026, from [Link]

  • Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases. (2015). MDPI. Retrieved February 22, 2026, from [Link]

  • 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. (2025). MDPI. Retrieved February 22, 2026, from [Link]

  • Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. (2025). National Center for Biotechnology Information. Retrieved February 22, 2026, from [Link]

  • Design, synthesis and biological evaluations of 2-amino-4-(1-piperidine) pyridine derivatives as novel anti crizotinib-resistant ALK/ROS1 dual inhibitors. (2019). PubMed. Retrieved February 22, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for the Synthesis of 2-(Piperidin-4-yl)pyridin-4-amine Dihydrochloride

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a highly scalable, self-validating, and chemoselective three-step synthetic protocol for the preparation of 2-(P...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a highly scalable, self-validating, and chemoselective three-step synthetic protocol for the preparation of 2-(Piperidin-4-yl)pyridin-4-amine dihydrochloride.

Chemical Logic & Synthetic Strategy

2-(Piperidin-4-yl)pyridin-4-amine dihydrochloride (CAS: 2470434-97-8) is a highly versatile building block in medicinal chemistry, frequently utilized in the development of kinase inhibitors and neuropharmacological agents due to its favorable physicochemical profile and receptor-binding properties[1].

As a Senior Application Scientist, I have designed this protocol to avoid common pitfalls such as over-reduction, catalyst poisoning, and tedious chromatographic purifications. The synthesis is structured around a convergent, three-step pathway:

  • Suzuki-Miyaura Cross-Coupling: The sequence begins with the palladium-catalyzed cross-coupling of 2-bromo-4-aminopyridine and 1-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester. The use of a boronic ester rather than a free boronic acid prevents protodeboronation, while the Boc-protecting group shields the secondary amine, preventing unwanted coordination to the palladium catalyst2[2].

  • Catalytic Hydrogenation: The resulting tetrahydropyridine intermediate is subjected to heterogeneous catalytic hydrogenation using 10% Pd/C. This step is highly chemoselective; it cleanly reduces the alkene to a piperidine ring without reducing the heteroaromatic pyridine ring or cleaving the primary amine3[3].

  • Acidic Deprotection & Salt Formation: The final step utilizes 4M HCl in 1,4-dioxane to cleave the Boc group. This reagent is deliberately chosen because it acts as a self-purifying system: the deprotected free base immediately forms a dihydrochloride salt, which is insoluble in dioxane and precipitates out of the solution in high purity, completely bypassing the need for column chromatography4[4].

Synthetic Workflow Visualization

SynthesisWorkflow SM Starting Materials: 2-Bromo-4-aminopyridine + 1-Boc-1,2,3,6-tetrahydropyridine- 4-boronic acid pinacol ester Int1 Intermediate 1: tert-Butyl 4-(4-aminopyridin-2-yl)- 3,6-dihydropyridine-1(2H)-carboxylate SM->Int1 Step 1: Suzuki-Miyaura Coupling Pd(dppf)Cl2, K2CO3 1,4-Dioxane/H2O (4:1), 90°C Int2 Intermediate 2: tert-Butyl 4-(4-aminopyridin-2-yl) piperidine-1-carboxylate Int1->Int2 Step 2: Catalytic Hydrogenation 10% Pd/C, H2 (1 atm) MeOH, RT Product Final Product: 2-(Piperidin-4-yl)pyridin- 4-amine dihydrochloride Int2->Product Step 3: Boc Deprotection & Salt Formation 4M HCl in 1,4-Dioxane RT, 2-4 h

Figure 1: Three-step synthetic workflow for 2-(Piperidin-4-yl)pyridin-4-amine dihydrochloride.

Quantitative Data Summary

The table below outlines the optimized stoichiometric ratios, reaction parameters, and expected yields for each step of the workflow.

StepReactant / IntermediateReagents & CatalystsSolvent SystemTemp / TimeExpected Yield
1 2-Bromo-4-aminopyridine (1.0 eq)Boronic ester (1.1 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (2.0 eq)1,4-Dioxane / H₂O (4:1)90 °C / 12 h80 - 85%
2 Intermediate 1 (1.0 eq)10% Pd/C (0.1 eq w/w), H₂ gas (1 atm)Methanol (Anhydrous)RT / 16 h90 - 95%
3 Intermediate 2 (1.0 eq)4M HCl in 1,4-Dioxane (10.0 eq)1,4-DioxaneRT / 2 - 4 h> 95%

Step-by-Step Experimental Methodologies

Step 1: Suzuki-Miyaura Cross-Coupling

Objective: Synthesize tert-Butyl 4-(4-aminopyridin-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate.

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromo-4-aminopyridine (1.0 eq) and 1-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester (1.1 eq) in a 4:1 mixture of 1,4-Dioxane and deionized water.

  • Base Addition: Add potassium carbonate (K₂CO₃, 2.0 eq) to the mixture.

  • Degassing (Critical Step): Sparge the solution with Argon or Nitrogen for at least 15 minutes. Causality: Oxygen must be removed to prevent the oxidative degradation of the Pd(0) active catalytic species.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂ (0.05 eq) under a positive stream of inert gas. Attach a reflux condenser.

  • Reaction: Heat the mixture to 90 °C and stir for 12 hours.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via silica gel flash chromatography (Eluent: Hexanes/EtOAc gradient) to afford Intermediate 1 as a pale yellow solid.

Step 2: Catalytic Hydrogenation

Objective: Synthesize tert-Butyl 4-(4-aminopyridin-2-yl)piperidine-1-carboxylate.

  • Preparation: Dissolve Intermediate 1 (1.0 eq) in anhydrous Methanol.

  • Catalyst Loading: Carefully add 10% Palladium on Carbon (Pd/C, 10% w/w) to the solution. Safety Note: Pd/C is highly pyrophoric when dry and exposed to methanol vapors. Always add the catalyst under an inert atmosphere or wet it with a small amount of toluene first.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H₂) three times using a balloon or a Parr shaker. Maintain under H₂ atmosphere (1 atm) at room temperature for 16 hours.

  • Validation: Monitor via LC-MS. The mass should shift from [M+H]+ to [M+H+2]+, indicating the reduction of the alkene.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with Methanol.

  • Isolation: Concentrate the filtrate in vacuo to yield Intermediate 2 as an off-white solid. This intermediate is typically pure enough (>95%) to be used directly in the next step.

Step 3: Boc Deprotection and Salt Formation

Objective: Synthesize 2-(Piperidin-4-yl)pyridin-4-amine dihydrochloride.

  • Preparation: Suspend/dissolve Intermediate 2 (1.0 eq) in a minimal amount of anhydrous 1,4-Dioxane.

  • Acid Addition: Slowly add 4M HCl in 1,4-Dioxane (10.0 eq) dropwise at room temperature.

  • Reaction & Precipitation: Stir the mixture at room temperature for 2 to 4 hours. Self-Validating Cue: As the Boc group is cleaved, the resulting highly polar dihydrochloride salt will precipitate out of the non-polar dioxane solution, forming a thick white suspension.

  • Isolation: Filter the precipitate under vacuum using a Büchner funnel.

  • Washing & Drying: Wash the filter cake with cold 1,4-Dioxane and then with Diethyl Ether to remove any residual Boc-derived byproducts (isobutylene and CO₂) and residual acid. Dry the solid under high vacuum at 40 °C overnight to afford the final product as a white, crystalline solid.

Analytical Validation & In-Process Controls (IPC)

To ensure the integrity of the self-validating system, the following analytical checks must be performed:

  • Step 1 IPC: TLC (UV active) and LC-MS. Look for the complete consumption of the bromopyridine (characteristic isotopic pattern disappears).

  • Step 2 IPC: ¹H NMR (DMSO-d6 or CDCl₃). The complete disappearance of the vinylic proton signal (typically around δ 6.4 - 6.6 ppm) confirms the successful reduction of the tetrahydropyridine ring.

  • Final Product Validation: ¹H NMR (D₂O or DMSO-d6) will show the absence of the large Boc singlet (~1.4 ppm). Elemental analysis or ion chromatography can be used to confirm the exact stoichiometric ratio of the dihydrochloride salt.

References

  • 2-(Piperidin-4-yl)
  • The Journal of Organic Chemistry (via ResearchGate)
  • Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles RSC Advances URL
  • A Comparative Guide to TFA and HCl for Boc Deprotection in Drug Development BenchChem URL

Sources

Application

Application Notes &amp; Protocols: Strategic Functionalization of the 2-Piperidin-4-ylpyridin-4-amine Scaffold

Abstract The 2-piperidin-4-ylpyridin-4-amine core is a privileged scaffold in modern medicinal chemistry, forming the backbone of numerous therapeutic agents targeting a wide array of diseases.[1][2][3][4] Its value lies...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 2-piperidin-4-ylpyridin-4-amine core is a privileged scaffold in modern medicinal chemistry, forming the backbone of numerous therapeutic agents targeting a wide array of diseases.[1][2][3][4] Its value lies in the strategic combination of a piperidine ring, which provides a three-dimensional vector for exploring chemical space, and a 4-aminopyridine moiety, a key pharmacophore for interacting with biological targets.[2][5] However, the presence of multiple reactive sites—specifically the secondary amine of the piperidine and the primary exocyclic amine on the pyridine ring—presents a significant challenge in achieving selective functionalization.[6] This guide provides a comprehensive analysis of reaction conditions and detailed protocols for the targeted N-functionalization of the piperidine ring and C-H functionalization of the pyridine core, grounded in mechanistic principles to empower researchers in drug discovery and development.

The Chemoselectivity Challenge: Piperidine N1 vs. Pyridine N4

The primary obstacle in derivatizing 2-piperidin-4-ylpyridin-4-amine is controlling which nitrogen atom reacts. The piperidine nitrogen (N1) is a secondary aliphatic amine, while the 4-amino group (N4) is a primary aromatic amine.

  • Nucleophilicity: Generally, secondary aliphatic amines are more nucleophilic than primary aromatic amines due to the electron-donating nature of the alkyl groups and the delocalization of the lone pair into the aromatic system in aniline-type structures. This intrinsic property often favors reactions at the piperidine nitrogen.

  • Reaction Control: Despite this inherent bias, achieving exclusive selectivity is not trivial. Reaction conditions must be carefully optimized to prevent undesired side reactions such as diarylation or reaction at the N4-amino group.[6]

The choice of catalytic system, base, and solvent becomes paramount in directing the functionalization to the desired nitrogen atom.

cluster_0 Key Reactive Sites Molecule 2-Piperidin-4-ylpyridin-4-amine N1 Piperidine N-H (Secondary Amine) - More Nucleophilic - Target for Alkylation, Arylation, Acylation Molecule->N1 Primary Site N4 4-Amino N-H (Primary Amine) - Less Nucleophilic - Potential for side reactions Molecule->N4 C_H Pyridine C-H - Electron Deficient - Target for Radical/Metal-Catalyzed Functionalization Molecule->C_H

Caption: Key reactive sites on the 2-piperidin-4-ylpyridin-4-amine scaffold.

Functionalization of the Piperidine Nitrogen (N1)

The piperidine nitrogen is the most common site for introducing diversity. The primary strategies include N-arylation, N-alkylation, and N-acylation.

N-Arylation: Buchwald-Hartwig and Ullmann Couplings

The formation of an N-aryl bond is a cornerstone of medicinal chemistry, often accomplished via palladium- or copper-catalyzed cross-coupling reactions.

  • Palladium-Catalyzed Buchwald-Hartwig Amination: This is often the method of choice due to its broad substrate scope and generally milder conditions compared to copper catalysis.[7] The selection of the phosphine ligand is critical for reaction efficiency and selectivity. Sterically hindered, electron-rich ligands (e.g., Xantphos, tBuDavePhos) stabilize the palladium catalyst and promote the reductive elimination step, which is the final C-N bond-forming event.[7][8] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) are required to deprotonate the amine, forming the active nucleophile.[6]

  • Copper-Catalyzed Ullmann Condensation: This classical method provides a cost-effective alternative to palladium catalysis.[6] It typically requires higher reaction temperatures and often utilizes ligands like L-proline or 1,10-phenanthroline to improve solubility and catalyst turnover.[6][9]

Table 1: Comparative Overview of N-Arylation Conditions

ParameterPalladium-Catalyzed (Buchwald-Hartwig)Copper-Catalyzed (Ullmann)
Catalyst Pd₂(dba)₃, Pd(OAc)₂ (e.g., 2 mol%)CuI, Cu₂O (e.g., 5-20 mol%)
Ligand Xantphos, tBuDavePhos, BINAPL-proline, 1,10-phenanthroline
Base NaOt-Bu, KOt-Bu, Cs₂CO₃ (Strong, non-nucleophilic)K₂CO₃, K₃PO₄ (Inorganic)
Solvent Toluene, Dioxane, THF (Anhydrous, degassed)DMSO, DMF, NMP (Polar aprotic)
Temperature 80-120 °C100-160 °C
Aryl Halide Ar-Br, Ar-I, Ar-OTfAr-I, Ar-Br
Key Insight Ligand choice is crucial for success and scope.[7] Milder conditions.More cost-effective. Higher temperatures often needed.
N-Alkylation: Reductive Amination

Reductive amination is a highly efficient and versatile method for N-alkylation that avoids the use of harsh alkylating agents and minimizes the risk of over-alkylation.[10][11]

Causality Behind the Method: The reaction proceeds through two key stages. First, the secondary amine reacts with an aldehyde or ketone to form a transient iminium ion. This step is often facilitated by mild acid or, in some protocols, molecular sieves to remove water and drive the equilibrium.[12] Second, a selective reducing agent, present in the same pot, reduces the iminium ion to the target tertiary amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reductant for this purpose because it is mild enough not to reduce the starting aldehyde/ketone but is highly effective at reducing the protonated iminium intermediate.[10]

N-Acylation

N-acylation is a straightforward method to introduce an amide functionality, which can act as a hydrogen bond acceptor and introduce conformational constraints. The reaction typically involves treating the amine with an acyl chloride or anhydride in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or pyridine, in an aprotic solvent like dichloromethane (DCM).[13][14] The base is essential to neutralize the HCl or carboxylic acid byproduct generated during the reaction.

Functionalization of the Pyridine Ring

Direct C-H functionalization of the pyridine ring is inherently challenging due to the ring's electron-deficient nature.[15][16] However, modern synthetic methods have enabled such transformations.

  • Minisci-Type Reactions: For C-4 alkylation, Minisci-type reactions are particularly effective. These reactions involve the generation of an electrophilic carbon-centered radical, typically from a carboxylic acid using a silver catalyst (AgNO₃) and a strong oxidant like ammonium persulfate ((NH₄)₂S₂O₈).[17] The electron-deficient pyridine ring is susceptible to attack by this nucleophilic radical, with a strong preference for the C2 and C4 positions. In the case of a 2-substituted pyridine, this provides a pathway for C4-functionalization.[17]

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reactions requiring anhydrous conditions should be performed under an inert atmosphere (e.g., nitrogen or argon).

Protocol 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)

This protocol describes the coupling of 2-piperidin-4-ylpyridin-4-amine with an aryl bromide.

cluster_workflow Protocol Workflow: Buchwald-Hartwig N-Arylation A 1. Setup - Add Pd catalyst, ligand, and base to an oven-dried Schlenk tube. B 2. Reagent Addition - Add amine and aryl halide. - Add anhydrous, degassed solvent (e.g., Toluene). A->B C 3. Reaction - Heat mixture to 100 °C. - Stir for 12-24 h, monitoring by LC-MS. B->C D 4. Work-up - Cool to room temp. - Dilute with organic solvent. - Filter through Celite. C->D E 5. Purification - Concentrate the filtrate. - Purify by flash column chromatography. D->E

Caption: General workflow for a Buchwald-Hartwig amination protocol.

  • Materials:

    • 2-Piperidin-4-ylpyridin-4-amine (1.0 eq)

    • Aryl bromide (1.1 eq)

    • Pd₂(dba)₃ (2 mol%)

    • Xantphos (4.4 mol%)

    • Sodium tert-butoxide (NaOt-Bu) (1.5 eq)

    • Anhydrous, degassed toluene

  • Procedure:

    • To an oven-dried Schlenk tube, add Pd₂(dba)₃, Xantphos, and NaOt-Bu.

    • Evacuate the tube and backfill with nitrogen. Repeat this cycle three times.

    • Add 2-piperidin-4-ylpyridin-4-amine and the aryl bromide to the tube.

    • Add anhydrous, degassed toluene via syringe.

    • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

    • Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and filter the mixture through a pad of Celite to remove palladium residues.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired N-aryl product.[6]

Protocol 2: N-Alkylation via Reductive Amination

This protocol details the alkylation of the piperidine nitrogen using an aldehyde.

  • Materials:

    • 2-Piperidin-4-ylpyridin-4-amine (1.0 eq)

    • Aldehyde (e.g., benzaldehyde) (1.2 eq)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

    • Dichloromethane (DCM) or Dichloroethane (DCE)

    • Acetic acid (optional, catalytic amount)

  • Procedure:

    • Dissolve 2-piperidin-4-ylpyridin-4-amine in DCM or DCE in a round-bottom flask.

    • Add the aldehyde and stir the mixture at room temperature for 30-60 minutes to facilitate iminium ion formation. A catalytic amount of acetic acid can be added to accelerate this step.

    • Add sodium triacetoxyborohydride portion-wise over 15 minutes. Caution: Initial gas evolution may occur.

    • Continue stirring the reaction mixture at room temperature for 4-16 hours. Monitor the reaction by TLC or LC-MS until the starting amine is consumed.[10]

    • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product by flash column chromatography to afford the pure N-alkylated product.

Protocol 3: N-Acylation with Acyl Chloride

This protocol describes the formation of an N-acyl derivative on the piperidine nitrogen.

  • Materials:

    • 2-Piperidin-4-ylpyridin-4-amine (1.0 eq)

    • Acyl chloride (e.g., benzoyl chloride) (1.1 eq)

    • Diisopropylethylamine (DIPEA) (1.5 eq)

    • Dichloromethane (DCM), anhydrous

  • Procedure:

    • Dissolve 2-piperidin-4-ylpyridin-4-amine in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

    • Add DIPEA to the solution.

    • Cool the mixture to 0 °C in an ice bath.

    • Add the acyl chloride dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor progress by TLC or LC-MS.[13]

    • Upon completion, pour the reaction mixture into water and extract with DCM (3x).

    • Combine the organic layers, wash with saturated aqueous NaHCO₃, then with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or recrystallization to obtain the pure N-acyl derivative.

References

  • BenchChem Technical Support. (2025).
  • Gandeepan, P., & Li, C. J. (2022). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. RSC Advances, 12(45), 29465-29501. [Link]

  • Cao, H., Cheng, Q., & Studer, A. (2021). meta‐Selective C−H Functionalization of Pyridines. Chemistry–A European Journal, 27(48), 12243-12255. [Link]

  • Gule, N. P., & Singh, V. (2021). C-H Functionalization of Pyridines. ResearchGate. [Link]

  • Gule, N. P., & Singh, V. (2021). C–H functionalization of pyridines. Organic & Biomolecular Chemistry, 19(11), 2449-2475. [Link]

  • Antipin, R., et al. (2009). Synthesis of 4-Aryl-2-aminopyridine Derivatives and Related Compounds. Taylor & Francis Online. [Link]

  • Mondal, S., et al. (2023). C-H Functionalization of Pyridines via Oxazino Pyridine Intermediates: Switching to para-Selectivity under Acidic Conditions. PubMed. [Link]

  • Sather, A. C., et al. (2024). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. Journal of Organic Chemistry. [Link]

  • Al-Hiari, Y. M., et al. (2012). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 17(11), 13013-13021. [Link]

  • Sather, A. C., et al. (2024). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. ACS Publications. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Frank, É., et al. (2016). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 12, 2598-2603. [Link]

  • BenchChem Technical Support. (2025).
  • BenchChem Technical Support. (2025). Application of Ethyl-piperidin-4-ylmethyl-amine Scaffold in Medicinal Chemistry. BenchChem.
  • BenchChem Technical Support. (2025). Application of 1-(Furan-2-ylmethyl)piperidin-4-amine in Medicinal Chemistry: A Detailed Overview. BenchChem.
  • Pelter, A., et al. (1994). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. ScienceMadness. [Link]

  • Ghorbani-Vaghei, R., & Veisi, H. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1367. [Link]

  • Katritzky, A. R., et al. (2020). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 25(11), 2533. [Link]

  • BenchChem Technical Support. (2025). The Versatility of 4-(Piperidin-4-yl)aniline: A Scaffold for Modern Medicinal Chemistry. BenchChem.
  • BenchChem Technical Support. (2025). Protocol for α-Alkylation of 2-Alkylpyridines: Application Notes and Methodologies. BenchChem.
  • Schrey, A. K., et al. (2025). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. [Link]

  • Yao, C., et al. (2020). N-acylation of amides through internal nucleophilic catalysis. Journal of Chemical Research. [Link]

  • Ali, I., et al. (2022). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 27(19), 6668. [Link]

  • Sather, A. C., et al. (2023). A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. ChemRxiv. [Link]

  • Wang, P., et al. (2021). Visible-light-induced C–H alkylation of pyridine derivatives via 1,2-hydrogen atom transfer. Organic Chemistry Frontiers, 8(19), 5348-5353. [Link]

  • IntechOpen. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. [Link]

  • Zhang, Y., et al. (2021). Design, synthesis and biological evaluations of 2-amino-4-(1-piperidine) pyridine derivatives as novel anti crizotinib-resistant ALK/ROS1 dual inhibitors. Bioorganic & Medicinal Chemistry, 48, 116413. [Link]

  • BenchChem Technical Support. (2025).
  • Sudo, Y., et al. (2021). 2-(Piperidin-4-yl)acetamides as Potent Inhibitors of Soluble Epoxide Hydrolase with Anti-Inflammatory Activity. Molecules, 26(11), 3163. [Link]

  • Procter, D. J., et al. (2021). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Journal of the American Chemical Society, 143(34), 13844-13849. [Link]

  • ResearchGate. (2020). Piperidine nucleus in the field of drug discovery. [Link]

  • Abadi, A. H., et al. (2025). 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. Molecules, 30(3), 678. [Link]

  • BenchChem Technical Support. (2025). Application Notes and Protocols for N-Alkylation of 4-(Piperidin-4-yl)aniline. BenchChem.
  • Zhang, Z., et al. (2018). Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. Chemical Communications, 54(71), 9969-9972. [Link]

  • Dangerfield, E. M., et al. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. Journal of Organic Chemistry, 75(16), 5470-5477. [Link]

Sources

Method

Preparation of stock solutions using 2-Piperidin-4-ylpyridin-4-amine dihydrochloride

Application Note & Protocol: Precision Preparation of 2-Piperidin-4-ylpyridin-4-amine Dihydrochloride Stock Solutions Part 1: Introduction & Scientific Context 2-Piperidin-4-ylpyridin-4-amine dihydrochloride is a versati...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: Precision Preparation of 2-Piperidin-4-ylpyridin-4-amine Dihydrochloride Stock Solutions

Part 1: Introduction & Scientific Context

2-Piperidin-4-ylpyridin-4-amine dihydrochloride is a versatile heterocyclic building block and bioactive scaffold used extensively in medicinal chemistry.[1] Structurally, it combines a piperidine ring (a common pharmacophore for receptor binding) with an aminopyridine moiety (often involved in hydrogen bonding within enzyme active sites).

As a dihydrochloride salt (2HCl), this compound exhibits significantly altered physicochemical properties compared to its free base form. While the salt form enhances aqueous solubility—critical for biological assays—it also introduces specific handling challenges, including hygroscopicity and potential pH shifts in unbuffered solutions.

This guide provides a rigorous, self-validating protocol for preparing high-integrity stock solutions, ensuring experimental reproducibility in kinase inhibition assays, receptor binding studies, and synthetic workflows.[1]

Key Physicochemical Properties
PropertyDataNotes
Compound Name 2-Piperidin-4-ylpyridin-4-amine dihydrochloride
CAS Number 2470434-97-8Verified Identifier
Molecular Formula C₁₀H₁₇Cl₂N₃
Molecular Weight 250.17 g/mol Use this value for all molarity calculations
Physical State Off-white to white solidHygroscopic
Solubility (Predicted) Water: >50 mM; DMSO: >50 mM2HCl salt is highly polar
Acidity Acidic in aqueous solutionRequires buffering for cell-based assays

Part 2: Strategic Solvent Selection

Choosing the correct solvent is the first critical decision point. The "default" choice of DMSO is not always optimal for dihydrochloride salts due to potential solubility limits compared to water, yet water introduces stability risks.

Decision Matrix:

  • DMSO (Dimethyl Sulfoxide):

    • Pros: Excellent for long-term storage at -20°C; prevents hydrolysis; sterile (bacteriostatic at high %).[1]

    • Cons: Dihydrochloride salts can sometimes be less soluble in DMSO than in water due to ionic lattice energy.

    • Recommendation:Primary choice for Stock Solutions (10 mM - 100 mM) intended for frozen storage.[1]

  • Water (Milli-Q / Nuclease-Free):

    • Pros: Rapid dissolution of the salt form.

    • Cons: Resulting solution will be acidic (pH ~2-4) due to HCl dissociation.[1] Prone to microbial growth if not sterile filtered. Hydrolysis risk over time.

    • Recommendation: Use only for immediate working solutions or if the compound is insoluble in DMSO. Always check pH compatibility with your assay buffer.

Part 3: Detailed Protocol - Stock Solution Preparation

Reagents & Equipment
  • Compound: 2-Piperidin-4-ylpyridin-4-amine dihydrochloride (Store at 4°C or -20°C desiccated).[1]

  • Solvent: Anhydrous DMSO (Sigma-Aldrich, ≥99.9%) or Nuclease-Free Water.[1]

  • Vessels: Amber glass vials (to protect from light) with PTFE-lined caps.

  • Balance: Analytical balance readable to 0.01 mg.

Step-by-Step Methodology

1. Equilibration: Remove the compound vial from the refrigerator/freezer and allow it to equilibrate to room temperature for at least 30 minutes before opening.

  • Scientific Rationale: Opening a cold vial causes atmospheric moisture to condense on the hygroscopic salt, altering the effective mass and degrading the compound.

2. Weighing & Calculation: Weigh a precise amount of the solid. Do not target a specific volume; target a specific mass and adjust the volume.

  • Target Concentration: 10 mM (10 mmol/L)

  • Formula:

    
    [1]
    
    • 
       = Volume of solvent (mL)[1]
      
    • 
       = Mass of compound (mg)[1]
      
    • 
       = 250.17 mg/mmol[1]
      
    • 
       = Target Concentration (Molar, mol/L)[1]
      
  • Example:

    • You weigh 2.85 mg of powder.

    • 
      [1]
      
    • Action: Add 1.139 mL of DMSO to the vial.

3. Dissolution:

  • Add the calculated volume of solvent.

  • Vortex vigorously for 30-60 seconds.

  • Observation Check: Hold the vial up to a light source. The solution must be perfectly clear. If particulates remain, sonicate in a water bath for 5 minutes (keep temperature <30°C).

4. Aliquoting & Storage:

  • Do not store the bulk stock. Repeated freeze-thaw cycles cause precipitation and degradation.

  • Aliquot into single-use volumes (e.g., 50 µL or 100 µL) in PCR tubes or microcentrifuge tubes.

  • Store at -20°C (stable for ~6 months) or -80°C (stable for >1 year).

Part 4: Serial Dilution for IC50/EC50 Assays

For dose-response curves, a serial dilution ensures consistent spacing between concentrations.[1]

Workflow (3-fold Serial Dilution):

  • Start: 10 mM Stock.

  • Diluent: 100% DMSO (to maintain solubility) or Assay Buffer (if immediate use). Note: Diluting DMSO stocks directly into aqueous buffer can cause precipitation at high concentrations. An intermediate dilution step is recommended.

  • Procedure:

    • Tube 1 (Top Standard): 10 mM (Stock).

    • Tube 2: Transfer 50 µL of Tube 1 into 100 µL Diluent (1:3 dilution) → 3.33 mM.

    • Tube 3: Transfer 50 µL of Tube 2 into 100 µL Diluent → 1.11 mM.

    • ...Repeat for 8-10 points.

Part 5: Visualization of Workflow

The following diagram illustrates the critical decision pathways and quality control steps for preparing the stock solution.

StockPrepWorkflow Start Start: Solid Compound (2-Piperidin-4-ylpyridin-4-amine 2HCl) Equilibrate Equilibrate to RT (Avoid Moisture) Start->Equilibrate Weigh Weigh Mass (m) Record exact mg Equilibrate->Weigh Calc Calculate Volume (V) V = m / (MW * C) Weigh->Calc SolventSelect Select Solvent Calc->SolventSelect DMSO Anhydrous DMSO (Preferred for Stock) SolventSelect->DMSO Long-term Storage Water Nuclease-Free Water (For immediate use) SolventSelect->Water Immediate Aqueous Use Mix Vortex & Sonicate Check Clarity DMSO->Mix Water->Mix QC Visual Inspection (No Particulates) Mix->QC QC->Mix Fail (Sonicate more) Aliquot Aliquot & Store (-20°C or -80°C) QC->Aliquot Pass

Figure 1: Logic flow for the preparation and validation of stock solutions, emphasizing the critical solvent selection step.

Part 6: Quality Control & Troubleshooting

Self-Validating System: To ensure your stock solution is accurate without running HPLC every time, use the "Solubility Limit Check" :

  • Prepare a small "test" tube at 2x your target concentration (e.g., 20 mM).

  • If this dissolves completely and rapidly, your 10 mM stock is well within the solubility limit and likely accurate (assuming the balance was tared correctly).

  • If the 20 mM test shows turbidity, your 10 mM stock is near the saturation point and risks precipitation during storage.

Troubleshooting Table:

IssueProbable CauseCorrective Action
Precipitation upon thawing "Salting out" or low temp solubility dropWarm to 37°C and vortex.[1] If persistent, prepare new stock at 50% lower concentration.
Solution turns yellow Oxidation of the amineCheck solvent quality (use anhydrous DMSO). Store under nitrogen if possible.
Drastic pH drop in assay HCl dissociation from saltThe 2HCl salt releases 2 equivalents of acid. Ensure your assay buffer (HEPES/Tris) is >50 mM to buffer this shift.

References

  • PubChem. Compound Summary for CID 132470434, 2-(Piperidin-4-yl)pyridin-4-amine dihydrochloride.[1] National Library of Medicine (US), National Center for Biotechnology Information. [Link]

  • Molaid Chemicals. 2-(Piperidin-4-yl)pyridin-4-amine dihydrochloride Properties and CAS 2470434-97-8.[1][Link][1]

Sources

Application

Application Note: Solvent-Driven Optimization for the Regioselective Functionalization of 2-Piperidin-4-ylpyridin-4-amine

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals. Introduction & Mechanistic Causality 2-Piperidin-4-ylpyridin-4-amine is a highly versatile, polybasic scaffold frequently util...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals.

Introduction & Mechanistic Causality

2-Piperidin-4-ylpyridin-4-amine is a highly versatile, polybasic scaffold frequently utilized in the development of kinase inhibitors and GPCR ligands[1]. The molecule presents a unique synthetic challenge due to the presence of three distinct nitrogen centers:

  • Piperidine

    
     : A highly nucleophilic secondary aliphatic amine.
    
  • Pyridine

    
     : A coordinating aromatic nitrogen (chelating site).
    
  • Exocyclic

    
     : A resonance-stabilized primary amine at the 4-position with low intrinsic nucleophilicity.
    
The Causality of Solvent Effects

Regioselective Acylation (Kinetic vs. Thermodynamic Control): The intrinsic nucleophilicity of the secondary piperidine amine is significantly higher than that of the exocyclic primary amine. However, this nucleophilicity gap is highly solvent-dependent[2]. In polar protic solvents (e.g., methanol, water), extensive hydrogen bonding stabilizes the ground state of the secondary amine, dampening its reactivity and leading to poor regioselectivity. Conversely, non-polar aprotic solvents (e.g., toluene, dichloromethane) minimize solvent-solute interactions. This lack of solvation allows the intrinsic kinetic differential to dominate, driving >95% regioselective functionalization at the piperidine nitrogen[3].

Overcoming Catalyst Poisoning in Cross-Coupling: Functionalizing the less reactive 4-aminopyridine site typically requires palladium-catalyzed Buchwald-Hartwig cross-coupling. A critical failure mode in this reaction is catalyst poisoning. The bidentate nature of the 4-aminopyridine motif can displace phosphine ligands, forming stable, off-cycle palladacycles that precipitate as inactive palladium black[4]. The causality of overcoming this lies in solvent and ligand sterics. Utilizing sterically hindered, moderately polar solvents (like t-amyl alcohol) alongside bulky biaryl phosphine ligands (e.g., BrettPhos) creates a steric environment that prevents the substrate from irreversibly chelating the palladium center, thus maintaining the active catalytic cycle[5].

Quantitative Data: Solvent Screening

The following table summarizes the quantitative impact of solvent selection on the regioselective N-acylation of 2-Piperidin-4-ylpyridin-4-amine (Conditions: 1.0 equiv Acetyl Chloride, 1.1 equiv DIPEA, 0 °C, 2 hours).

SolventDielectric Constant (

)
Overall Conversion (%)Regioselectivity (Piperidine-N : Pyridine-N)Primary Mechanism of Action
Toluene 2.4> 98%99 : 1 Maximizes kinetic nucleophilicity gap; zero H-bonding.
DCM 9.1> 98%95 : 5 Slight polarity increases solubility but maintains kinetic control.
THF 7.690%85 : 15 Moderate coordination slightly alters transition state energies.
Methanol 32.760%60 : 40 Strong H-bonding heavily solvates and deactivates the piperidine amine.

Mechanistic Visualization

SolventLogic Substrate 2-Piperidin-4-ylpyridin-4-amine Polybasic Scaffold TargetPip Target: Piperidine Amine (High Intrinsic Nucleophilicity) Substrate->TargetPip Acylation/Alkylation TargetPyr Target: Pyridine Amine (Low Nucleophilicity / Chelator) Substrate->TargetPyr Cross-Coupling SolventNP Non-Polar Solvents (Toluene, DCM) TargetPip->SolventNP Minimizes H-bonding SolventP Sterically Hindered Alcohols (t-Amyl OH) + Bulky Ligands TargetPyr->SolventP Competes with chelation Outcome1 Kinetic Control: >95% Regioselectivity SolventNP->Outcome1 Outcome2 Prevents Pd-Catalyst Poisoning SolventP->Outcome2

Logic tree for solvent selection based on the targeted nitrogen center.

Experimental Protocols

Protocol A: Kinetically Controlled Regioselective N-Acylation

Objective: Selectively acylate the piperidine nitrogen while leaving the primary aminopyridine intact.

  • Preparation: Charge an oven-dried 50 mL round-bottom flask with 2-Piperidin-4-ylpyridin-4-amine (1.0 mmol) and anhydrous Toluene (10 mL, 0.1 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.1 mmol). Stir the suspension at 0 °C under an argon atmosphere for 10 minutes.

  • Electrophile Addition: Dissolve acetyl chloride (1.0 mmol) in 2 mL of anhydrous Toluene. Add this solution dropwise over 15 minutes using a syringe pump to prevent localized heating.

  • Self-Validating Checkpoint: At t = 60 min, withdraw 10 µL of the reaction mixture, quench in 1 mL MeCN, and analyze via HPLC at 254 nm.

    • Validation Rule: The internal standard (biphenyl, added at t=0) must show a constant peak area. If the starting material peak is >5%, verify the anhydrous nature of the solvent, as trace water rapidly hydrolyzes the acyl chloride in non-polar media.

  • Workup: Quench with saturated aqueous

    
     (10 mL). Extract with EtOAc (3 x 15 mL). Dry the combined organic layers over 
    
    
    
    , filter, and concentrate under reduced pressure.
Protocol B: Pd-Catalyzed Amination of the Pyridine Primary Amine

Objective: Cross-couple the unreactive primary amine (Requires N-Boc protected piperidine).

  • Catalyst Activation: In a nitrogen-filled glovebox, combine

    
     (2.5 mol%), BrettPhos (6.0 mol%), and 
    
    
    
    (1.5 equiv) in a dry vial.
  • Substrate Addition: Add the N-Boc protected 2-Piperidin-4-ylpyridin-4-amine (1.0 mmol) and the aryl halide (1.1 equiv).

  • Solvent Introduction: Add anhydrous t-Amyl alcohol (5 mL, 0.2 M). Seal the vial and heat to 100 °C.

  • Self-Validating Checkpoint: Observe the reaction mixture at t = 2 hours.

    • Validation Rule: A shift from a homogeneous yellow/orange solution to a black suspension indicates Pd precipitation (catalyst poisoning). If this occurs, the catalytic cycle has collapsed, validating the need to re-verify solvent degassing or increase ligand steric bulk.

  • Workup: Cool to room temperature, dilute with EtOAc, filter through a pad of Celite to remove inorganic salts, and purify via flash chromatography.

Troubleshooting Workflow Visualization

ProtocolWorkflow Step1 Initiate Buchwald-Hartwig (N-Boc Substrate + Pd + Base) Check HPLC Check @ 2 Hours Conversion > 30%? Step1->Check Success Proceed to 12h Standard Workup Check->Success YES Fail Pd Black Observed? (Catalyst Poisoning) Check->Fail NO Action1 Switch Solvent to t-Amyl OH (Increases steric bulk) Fail->Action1 Solvent Adjustment Action2 Upgrade Ligand (e.g., BrettPhos) Fail->Action2 Ligand Adjustment Action1->Step1 Action2->Step1

Self-validating workflow for troubleshooting Pd-catalyzed amination.

References

1.[1] 2-(Piperidin-4-yl)pyridin-4-amine dihydrochloride. molaid.com. 1 2.[2] Nucleophilicities of Primary and Secondary Amines in Water. ResearchGate. 2 3.[4] Access to 2-Aminopyridines – Compounds of Great Biological and Chemical Significance. ResearchGate.4 4.[3] Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews (ACS). 3 5.[5] Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters (ACS). 5

Sources

Method

Application Note: Chemoselective Coupling Strategies for 2-(Piperidin-4-yl)pyridin-4-amine

Executive Summary & Mechanistic Grounding The compound 2-(piperidin-4-yl)pyridin-4-amine (often supplied as a dihydrochloride salt, CAS: 2470434-97-8)[1] is a highly versatile, dual-nitrogen building block frequently uti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Grounding

The compound 2-(piperidin-4-yl)pyridin-4-amine (often supplied as a dihydrochloride salt, CAS: 2470434-97-8)[1] is a highly versatile, dual-nitrogen building block frequently utilized in the synthesis of kinase inhibitors, PARP inhibitors, and other advanced pharmaceutical intermediates.

From a synthetic perspective, this scaffold presents a classic chemoselectivity challenge due to the presence of two distinct nucleophilic centers:

  • The Piperidine Nitrogen (Secondary Aliphatic Amine): Highly nucleophilic with a pKa of ~10–11. It readily participates in acylation, alkylation, and reductive amination under mild conditions.

  • The Pyridin-4-amine Nitrogen (Primary Heteroaromatic Amine): Significantly less nucleophilic due to resonance delocalization into the electron-deficient pyridine ring (pKa ~6–7).

The Causality of Reaction Design: Because of this vast nucleophilicity differential, electrophiles will exclusively react with the piperidine nitrogen if stoichiometry is strictly controlled (1.0 equivalent). Conversely, functionalizing the pyridin-4-amine requires either the prior protection of the piperidine ring (typically with a Boc group) or the use of highly specialized transition-metal catalysis. Furthermore, aminopyridines are notorious for irreversibly binding to palladium centers, thereby poisoning the catalyst and shutting down the Buchwald-Hartwig catalytic cycle[2]. To overcome this, bulky N-heterocyclic carbene (NHC) ligands, such as those found in the Pd-PEPPSI-IPentCl precatalyst, are required to sterically prevent dead-end coordination and force reductive elimination[2][3].

Pathway Visualization

ChemoselectiveWorkflow SM 2-(Piperidin-4-yl)pyridin-4-amine (Dual Nucleophile) PathA Pathway A: Piperidine N-Acylation (Kinetically Favored) SM->PathA R-COOH, HATU, DIPEA (Room Temp, 1 eq) PathB Pathway B: Pyridine N-Arylation (Requires Catalysis & Protection) SM->PathB 1. Boc2O 2. Ar-X, Pd-PEPPSI-IPentCl, Base ProdA N-Acyl Piperidine (Free 4-NH2 intact) PathA->ProdA ProdB N-Aryl Pyridin-4-amine (Boc-protected Piperidine) PathB->ProdB

Caption: Chemoselective functionalization pathways for 2-(piperidin-4-yl)pyridin-4-amine.

Experimental Protocols: A Self-Validating System

The following protocols are designed as self-validating workflows. By integrating specific in-process controls (IPCs) such as LC-MS monitoring and strategic workup conditions, the scientist can ensure the mechanistic integrity of the reaction at every step.

Protocol A: Chemoselective Amide Coupling at the Piperidine Nitrogen

This protocol utilizes HATU, a premier coupling reagent that rapidly forms an active HOAt ester, driving the reaction with the highly nucleophilic secondary amine while leaving the weakly nucleophilic 4-aminopyridine completely untouched[4].

Reagents:

  • 2-(Piperidin-4-yl)pyridin-4-amine dihydrochloride (1.0 eq)

  • Carboxylic Acid (1.05 eq)

  • HATU (1.1 eq)[4][5]

  • N,N-Diisopropylethylamine (DIPEA) (4.0 eq - Note: Extra equivalents are required to neutralize the dihydrochloride salt)

  • Anhydrous DMF or NMP (0.1 M)

Step-by-Step Methodology:

  • Activation: In an oven-dried flask under N₂, dissolve the carboxylic acid (1.05 eq) and HATU (1.1 eq) in anhydrous DMF. Add DIPEA (2.0 eq) and stir at room temperature for 10 minutes. Causality: Pre-activation ensures the HOAt ester is fully formed before introducing the diamine, preventing side reactions between HATU and the substrate.

  • Substrate Addition: In a separate vial, suspend the 2-(piperidin-4-yl)pyridin-4-amine dihydrochloride (1.0 eq) in DMF and add the remaining DIPEA (2.0 eq) to generate the free base. Transfer this suspension dropwise to the activated acid solution.

  • Reaction & IPC: Stir the mixture at 20–25 °C. Monitor via LC-MS after 1 hour. The mass spectrum should show exclusive formation of the mono-acylated product (piperidine functionalized).

  • Quench & Extraction: Once complete, quench the reaction with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Self-Validation: The unreacted 4-aminopyridine moiety retains basicity, allowing the product to partition into the organic layer while water-soluble HATU byproducts (tetramethylurea) remain in the aqueous phase.

  • Purification: Wash the combined organics with 5% LiCl (aq) to remove residual DMF, dry over Na₂SO₄, and concentrate. Purify via reverse-phase HPLC or silica gel chromatography (DCM/MeOH gradient).

Protocol B: Buchwald-Hartwig Cross-Coupling at the Pyridin-4-amine

To couple an aryl halide to the 4-aminopyridine, the piperidine nitrogen must first be protected (e.g., as a tert-butyl carbamate, Boc). The subsequent Buchwald-Hartwig amination utilizes a specialized palladium catalyst to prevent aminopyridine poisoning[2][6].

Reagents:

  • tert-Butyl 4-(4-aminopyridin-2-yl)piperidine-1-carboxylate (1.0 eq)

  • Aryl Bromide or Chloride (1.2 eq)

  • Pd-PEPPSI-IPentCl (2–5 mol%)[2][3]

  • Sodium tert-butoxide (NaOtBu) or Na-BHT (2.0 eq)[2]

  • Anhydrous 1,4-Dioxane or DME (0.1 M)

Step-by-Step Methodology:

  • Degassing (Critical Step): Charge a Schlenk tube with the protected aminopyridine (1.0 eq), aryl halide (1.2 eq), NaOtBu (2.0 eq), and Pd-PEPPSI-IPentCl (5 mol%). Evacuate the tube and backfill with ultra-pure Argon (repeat 3 times). Causality: Pd(0) intermediates are highly sensitive to oxidation; strict anaerobic conditions are required to prevent catalyst degradation.[6]

  • Solvent Addition: Add anhydrous, sparged 1,4-Dioxane via syringe. Seal the tube.

  • Heating: Heat the reaction mixture to 80–100 °C with vigorous stirring for 12–16 hours. Causality: The bulky 3-pentyl groups on the NHC ligand of the catalyst force the reductive elimination step, overcoming the high activation energy barrier typical of electron-deficient aminopyridines.[2]

  • IPC: Analyze an aliquot via LC-MS. Look for the disappearance of the starting aminopyridine and the emergence of the N-aryl product mass.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate.

  • Deprotection (Optional): Treat the crude residue with 20% TFA in DCM for 2 hours at room temperature to cleave the Boc group, yielding the final elaborated 2-(piperidin-4-yl)-N-arylpyridin-4-amine.

Catalytic Mechanism & Poisoning Mitigation

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst (Pd-PEPPSI-IPentCl) OxAdd Oxidative Addition [Pd(II)(Ar)(X)L_n] Pd0->OxAdd Aryl Halide (Ar-X) Coord Amine Coordination [Pd(II)(Ar)(NH2-Py)(X)L_n] OxAdd->Coord 4-Aminopyridine Deprot Deprotonation (Base) [Pd(II)(Ar)(NH-Py)L_n] Coord->Deprot Base (NaOtBu) Poison Catalyst Poisoning (Irreversible Binding) Coord->Poison Unhindered Ligand (Dead End Pathway) RedElim Reductive Elimination Product Release Deprot->RedElim RedElim->Pd0 N-Aryl Aminopyridine

Caption: Buchwald-Hartwig catalytic cycle demonstrating the mitigation of aminopyridine poisoning.

Quantitative Data Presentation

The following table summarizes the expected reaction parameters, chemoselectivity, and yields based on the distinct nucleophilic profiles of the two nitrogen centers in the scaffold.

Reaction TypeTarget NitrogenReagents / CatalystTemp (°C)ChemoselectivityExpected Yield
Amide Coupling Piperidine (Sec-Amine)HATU, DIPEA, DMF20–25>99% (Piperidine only)85–95%
Reductive Amination Piperidine (Sec-Amine)NaBH(OAc)₃, DCE, AcOH20–25>99% (Piperidine only)75–90%
Buchwald-Hartwig Pyridine (Pri-Amine)Pd-PEPPSI-IPentCl, NaOtBu80–100Requires Boc-Piperidine60–85%
SNAr Piperidine (Sec-Amine)K₂CO₃, DMF, Ar-F80–120>95% (Piperidine only)70–90%

Note: Yields are highly dependent on the steric and electronic nature of the coupling partner (e.g., the specific carboxylic acid or aryl halide used).

References

  • 摩熵化学 (Molaid) . 2-(Piperidin-4-yl)pyridin-4-aminedihydrochloride - CAS 2470434-97-8. Retrieved from[Link][1]

  • The Royal Society of Chemistry . Highly efficient on-DNA amide couplings promoted by micelle forming surfactants for the synthesis of DNA encoded libraries. Retrieved from [Link][4]

  • YorkSpace (York University) . Part I: Palladium PEPPSI-IPENT CI, A Useful Catalyst for Challenging Amination Reactions. Retrieved from [Link][2]

  • Common Organic Chemistry . International Bureau - Common Organic Chemistry (Amide Coupling Agents). Retrieved from [Link][5]

  • ResearchGate . Access to 2‐Aminopyridines – Compounds of Great Biological and Chemical Significance. Retrieved from [Link][3]

Sources

Application

Section 1: Introduction to the 2-Piperidin-4-ylpyridin-4-amine Scaffold &amp; Rationale for Assay Selection

As a Senior Application Scientist, this guide provides a comprehensive framework for the in vitro characterization of 2-Piperidin-4-ylpyridin-4-amine, a novel chemical entity. Given the absence of established protocols f...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for the in vitro characterization of 2-Piperidin-4-ylpyridin-4-amine, a novel chemical entity. Given the absence of established protocols for this specific molecule, we will leverage its structural motifs, particularly the piperidinyl-pyridine core, which is prevalent in a range of bioactive compounds, including kinase inhibitors.[1][2] This guide presents a logical, multi-tiered approach, starting from broad cellular screening to specific target identification and validation, empowering researchers to elucidate the compound's biological activity.

The 2-Piperidin-4-ylpyridin-4-amine scaffold is an intriguing starting point for drug discovery. The piperidine ring is a common feature in many approved drugs, contributing to desirable pharmacokinetic properties.[3] The pyridine moiety is a well-known "hinge-binding" region in many kinase inhibitors, crucial for their interaction with the ATP-binding pocket of these enzymes.[1] Specifically, this structural arrangement bears resemblance to known inhibitors of Rho-associated coiled-coil containing protein kinases (ROCK), which are key regulators of the actin cytoskeleton and are implicated in a variety of diseases, including cardiovascular and neurological disorders.[1][4][5]

Therefore, the in vitro testing cascade for 2-Piperidin-4-ylpyridin-4-amine will focus on:

  • Initial Phenotypic Screening: Assessing the compound's general effect on cell viability and proliferation.

  • Target-Based Screening: Investigating its potential as a kinase inhibitor, with a particular focus on the ROCK family.

  • Cellular Target Engagement: Confirming that the compound interacts with its putative target within a cellular environment.

  • Downstream Pathway Analysis: Evaluating the compound's effect on the signaling cascade downstream of the identified target.

This structured approach ensures a thorough and scientifically rigorous evaluation of the compound's in vitro pharmacology.

Section 2: Initial Biological Screening: Cell Viability & Proliferation Assays

The first step in characterizing a novel compound is to determine its effect on cell growth and viability. This provides a broad understanding of its cytotoxic or cytostatic potential and helps in determining appropriate concentration ranges for subsequent, more specific assays.

Principle of Cell Viability Assays

Cell viability assays are based on the measurement of a specific marker of cellular health, such as metabolic activity or membrane integrity. Colorimetric assays, like the MTT assay, measure the reduction of a tetrazolium salt by metabolically active cells into a colored formazan product.[6][7] Real-time, label-free imaging methods, on the other hand, monitor cell proliferation by measuring the confluence of the cell layer over time.[8]

Detailed Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, robust, and cost-effective method to assess cell viability.[6][7]

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. The optimal seeding density should be determined empirically for each cell line.

  • Compound Treatment: After allowing the cells to adhere overnight, treat them with a serial dilution of 2-Piperidin-4-ylpyridin-4-amine. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., staurosporine).

  • Incubation: Incubate the plate for a period that is relevant to the expected biological effect, typically 24, 48, or 72 hours, at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[6] During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[6][7]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.[6] The absorbance is directly proportional to the number of viable cells.

Detailed Protocol: Real-Time Label-Free Cell Proliferation Assay (Incucyte® or similar)

Real-time imaging provides a dynamic view of cell proliferation and allows for the assessment of cytostatic effects.[8]

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a low density (e.g., 1,000-5,000 cells/well) to allow for a significant increase in confluence over the course of the experiment.[8]

  • Compound Treatment: Add serial dilutions of 2-Piperidin-4-ylpyridin-4-amine to the wells.

  • Image Acquisition: Place the plate in a live-cell imaging system (e.g., Incucyte®) and acquire phase-contrast images at regular intervals (e.g., every 2-4 hours) for several days.[8]

  • Data Analysis: The instrument's software will calculate the percent confluence in each well at each time point. Plot the percent confluence against time to generate proliferation curves for each treatment condition.

Data Presentation: Cell Viability and Proliferation Assay Parameters
ParameterMTT AssayReal-Time Proliferation Assay
Principle Colorimetric (metabolic activity)Image-based (confluence)
Endpoint Single time pointKinetic
Throughput HighHigh
Data Output Absorbance (IC50)Proliferation curves (GR50)
Advantages Inexpensive, well-establishedProvides dynamic information, distinguishes between cytotoxic and cytostatic effects
Disadvantages Endpoint assay, potential for compound interferenceRequires specialized equipment

Section 3: Target Identification and Validation: In Vitro Kinase Inhibition Assays

Given the structural similarity of the 2-piperidin-4-yl-pyridin-4-amine scaffold to known kinase inhibitors, a logical next step is to screen for kinase inhibitory activity.[1][2]

Principle of In Vitro Kinase Assays

In vitro kinase assays measure the transfer of a phosphate group from a phosphate donor (usually ATP) to a specific substrate by a purified kinase enzyme.[9] The activity of the kinase can be quantified by measuring either the consumption of ATP or the formation of the phosphorylated product.[9]

Detailed Protocol: Generic In Vitro Kinase Assay (e.g., ADP-Glo™)

Luminescent assays, such as ADP-Glo™, are widely used for their high sensitivity and suitability for high-throughput screening.[10]

Step-by-Step Protocol:

  • Kinase Reaction: In a 96- or 384-well plate, combine the purified kinase, the specific substrate, ATP, and a serial dilution of 2-Piperidin-4-ylpyridin-4-amine in a kinase reaction buffer.[10]

  • Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent Addition: Add the Kinase Detection Reagent, which contains luciferase and luciferin, to convert the ADP generated by the kinase reaction into a luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

Detailed Protocol: Rho-Associated Kinase (ROCK) Activity Assay

This protocol is specifically designed to measure the activity of ROCK, a plausible target for 2-Piperidin-4-ylpyridin-4-amine.[11][12]

Step-by-Step Protocol:

  • Plate Preparation: Use a 96-well plate pre-coated with a ROCK substrate, such as Myosin Phosphatase Target Subunit 1 (MYPT1).[11][12]

  • Kinase Reaction: Add purified active ROCK enzyme, ATP, and serial dilutions of 2-Piperidin-4-ylpyridin-4-amine to the wells.

  • Incubation: Incubate the plate at 30°C for 30-60 minutes to allow for the phosphorylation of the substrate.[11][12]

  • Detection Antibody: Add a primary antibody that specifically recognizes the phosphorylated form of the substrate (e.g., anti-phospho-MYPT1).[11]

  • Secondary Antibody: Add a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Substrate Addition: Add a chemiluminescent or colorimetric HRP substrate and measure the signal using a plate reader. The signal intensity is proportional to the amount of phosphorylated substrate and thus to the ROCK activity.

Data Presentation: Kinase Assay Parameters
ParameterGeneric Kinase Assay (ADP-Glo™)ROCK Activity Assay (ELISA-based)
Principle Luminescence (ADP detection)ELISA (phospho-substrate detection)
Throughput HighMedium to High
Data Output Luminescence (IC50)Absorbance/Luminescence (IC50)
Advantages Highly sensitive, universal for kinasesSpecific for ROCK, less prone to compound interference with detection
Disadvantages Indirect measurement of phosphorylationRequires specific antibodies
Visualization: Generic Kinase Signaling Pathway

G Generic Kinase Signaling Pathway cluster_0 Extracellular Signal Extracellular Signal Receptor Receptor Extracellular Signal->Receptor Activates Kinase Cascade Kinase Cascade Receptor->Kinase Cascade Initiates Target Protein Target Protein Kinase Cascade->Target Protein Phosphorylates Cellular Response Cellular Response Target Protein->Cellular Response 2-Piperidin-4-ylpyridin-4-amine 2-Piperidin-4-ylpyridin-4-amine 2-Piperidin-4-ylpyridin-4-amine->Kinase Cascade Inhibits

Caption: A generic kinase signaling pathway and the point of inhibition.

Section 4: Confirming Target Engagement in a Cellular Context: Cellular Thermal Shift Assay (CETSA)

While in vitro kinase assays are valuable for identifying potential inhibitors, it is crucial to confirm that the compound can bind to its target within the complex environment of a living cell.[13] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[13][14][15]

Principle of CETSA

CETSA is based on the principle that the binding of a ligand (e.g., a drug) to its target protein stabilizes the protein, making it more resistant to thermal denaturation.[13][16] In a CETSA experiment, cells are treated with the compound, heated to a range of temperatures, and the amount of soluble target protein remaining is quantified.[14][16] A shift in the melting temperature of the target protein in the presence of the compound indicates target engagement.[14]

Detailed Protocol: CETSA with Western Blot Detection

Step-by-Step Protocol:

  • Cell Treatment: Treat cultured cells with 2-Piperidin-4-ylpyridin-4-amine or a vehicle control for a sufficient time to allow for cell penetration and target binding (e.g., 1-2 hours).

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures using a thermal cycler for a short period (e.g., 3 minutes).[16]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or with a lysis buffer.[16][17]

  • Centrifugation: Separate the soluble protein fraction (supernatant) from the aggregated, denatured proteins (pellet) by high-speed centrifugation.[16]

  • Protein Quantification: Determine the protein concentration of the soluble fractions.

  • Western Blot Analysis: Analyze the amount of the target protein in the soluble fractions by Western blotting using a specific antibody. The amount of a non-target protein should also be assessed as a control for non-specific thermal stabilization.

Data Presentation: CETSA Protocol Parameters
ParameterDescription
Cell Type A cell line that expresses the target kinase.
Compound Concentration A concentration at which a biological effect is observed.
Temperature Range Empirically determined to encompass the melting temperature of the target protein.
Heating Time Typically 3-5 minutes.
Detection Method Western blot, mass spectrometry, or ELISA.
Visualization: CETSA Workflow

G CETSA Experimental Workflow cluster_0 Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Heating Heating Compound Treatment->Heating Lysis Lysis Heating->Lysis Centrifugation Centrifugation Lysis->Centrifugation Western Blot Western Blot Centrifugation->Western Blot Soluble Fraction Data Analysis Data Analysis Western Blot->Data Analysis

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.

Section 5: Assessing Downstream Signaling: Western Blotting

If 2-Piperidin-4-ylpyridin-4-amine is a kinase inhibitor, it should modulate the phosphorylation of the kinase's downstream substrates. Western blotting is the gold standard for assessing these changes in protein phosphorylation.[18]

Rationale for Western Blotting in Pathway Analysis

By using phospho-specific antibodies, Western blotting can quantify the levels of a phosphorylated protein relative to the total amount of that protein. A decrease in the phosphorylation of a known substrate of the target kinase upon treatment with the compound provides strong evidence for its mechanism of action.[18][19]

Detailed Protocol: Western Blotting for Phospho-Proteins

Step-by-Step Protocol:

  • Cell Treatment and Lysis: Treat cells with 2-Piperidin-4-ylpyridin-4-amine for an appropriate time, then lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of the proteins.[18]

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[18]

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[18]

  • Blocking: Block the membrane with a protein-rich solution (e.g., BSA or non-fat milk) to prevent non-specific antibody binding.[18]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream target.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped of the antibodies and re-probed with an antibody that recognizes the total amount of the target protein to normalize the phospho-protein signal.

Data Presentation: Western Blot Protocol Parameters
ParameterDescription
Lysis Buffer Should contain phosphatase and protease inhibitors.
Blocking Agent BSA is often preferred for phospho-protein detection to avoid cross-reactivity with phosphoproteins in milk.
Antibody Dilution Optimized for each antibody to achieve a good signal-to-noise ratio.
Detection Reagent Enhanced chemiluminescence (ECL) is commonly used.
Visualization: Downstream Signaling Cascade

G Hypothetical ROCK Signaling Cascade cluster_0 ROCK ROCK MYPT1 MYPT1 ROCK->MYPT1 Phosphorylates (Inhibits) MLC MLC ROCK->MLC Phosphorylates (Activates) MYPT1->MLC Dephosphorylates Actin Cytoskeleton Actin Cytoskeleton MLC->Actin Cytoskeleton Regulates 2-Piperidin-4-ylpyridin-4-amine 2-Piperidin-4-ylpyridin-4-amine 2-Piperidin-4-ylpyridin-4-amine->ROCK Inhibits

Caption: A hypothetical ROCK signaling cascade illustrating downstream targets.

References

  • Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715 - Benchchem. (n.d.).
  • In vitro NLK Kinase Assay - PMC - NIH. (n.d.).
  • MTT Assay Protocol for Cell Viability and Proliferation - Merck. (n.d.).
  • PKC-θ in vitro Kinase Activity Assay - Bio-protocol. (2016, October 20).
  • High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC. (2022, February 4).
  • How Does a Biochemical Kinase Assay Work? - BellBrook Labs. (2018, December 10).
  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol. (2024, August 5).
  • In vitro kinase assay | Protocols.io. (2024, May 31).
  • Protocol for Invitro Kinase Assay. (n.d.).
  • Rho-associated Kinase (ROCK) Activity Assay - Sigma-Aldrich. (n.d.).
  • Incucyte® Label-Free Cell Proliferation Assay - Sartorius. (n.d.).
  • What Is CETSA? Cellular Thermal Shift Assay Explained - Pelago Bioscience. (n.d.).
  • NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. Version - EUbOPEN. (n.d.).
  • Application Note: Western Blot Protocol for Detecting IRAK4 Target Inhibition - Benchchem. (n.d.).
  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (2013, May 1).
  • Manual: Cell Proliferation Assay Kit - Agilent. (n.d.).
  • This protocol is intended for immunoprecipitation of native proteins for analysis by western immunoblot or kinase activity. - CST | Cell Signaling Technology. (2007, December 15).
  • Cell Viability and Proliferation Assays - Sigma-Aldrich. (n.d.).
  • 96-well ROCK Activity Assay Kit - Cell Biolabs, Inc. (n.d.).
  • Full article: Kinase Activity-Tagged Western Blotting Assay - Taylor & Francis. (2020, January 15).
  • A Method for Measuring Rho Kinase Activity in Tissues and Cells - PMC. (n.d.).
  • Western Blot for Phosphorylated Proteins - Tips & Troubleshooting - Bio-Techne. (n.d.).
  • ROCK1 Kinase Assay - Promega Corporation. (n.d.).
  • ROCK2 Kinase Assay Kit - BPS Bioscience. (n.d.).
  • 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors - MDPI. (2025, January 31).
  • Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC. (2025, October 16).
  • Designing of the N-ethyl-4-(pyridin-4-yl)benzamide based potent ROCK1 inhibitors using docking, molecular dynamics, and 3D-QSAR - PMC. (2021, August 9).
  • Cellular Pathway Profiling with Western Blot Western blot analysis of... - ResearchGate. (n.d.).
  • Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt) - PubMed. (2010, March 11).
  • 5-[(pyridin-4-yl)carbamoyl]phenyl] benzoates as soft ROCK inhibitors - PubMed. (2013, December 1).
  • Effect of 2-(1-piperazinyl)-4H-pyrido[1,2-a]pyrimidin-4-one (AP155) on human platelets in vitro - PubMed. (n.d.).
  • 3-(4-Pyridyl)indole (Rockout) | ROCK Inhibitor | MedChemExpress. (n.d.).
  • 2-(2-methylpiperidin-4-yl)piperidin-4-amine - MilliporeSigma. (n.d.).
  • 1159822-14-6 | 4-(Piperidin-4-yl)pyridin-2-amine | ChemScene. (n.d.).
  • (PDF) Designing of the N-ethyl-4-(pyridin-4-yl)benzamide based potent ROCK1 inhibitors using docking, molecular dynamics, and 3D-QSAR - ResearchGate. (2025, August 13).
  • Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI. (2023, February 9).
  • Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists - PMC - PubMed Central. (n.d.).
  • Piperidine - Wikipedia. (n.d.).
  • Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents - MDPI. (n.d.).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Guide for 2-Piperidin-4-ylpyridin-4-amine 2HCl

Case ID: SOL-PYR-2HCL-DMSO Compound: 2-Piperidin-4-ylpyridin-4-amine dihydrochloride Solvent: Dimethyl Sulfoxide (DMSO) Status: Active Troubleshooting Executive Summary: The "Salt vs. Solvent" Conflict You are likely enc...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: SOL-PYR-2HCL-DMSO Compound: 2-Piperidin-4-ylpyridin-4-amine dihydrochloride Solvent: Dimethyl Sulfoxide (DMSO) Status: Active Troubleshooting

Executive Summary: The "Salt vs. Solvent" Conflict

You are likely encountering precipitation, cloudiness, or "gelling" when attempting to dissolve 2-Piperidin-4-ylpyridin-4-amine 2HCl in pure DMSO.

The Root Cause: This issue is rarely due to impurities. It is a thermodynamic conflict between Lattice Energy and Solvation Energy .

  • The Compound: As a dihydrochloride (2HCl) salt, this molecule exists as a highly crystalline ionic lattice. It is a dication (two positive charges), making it extremely polar.

  • The Solvent: While DMSO is a polar solvent, it is aprotic .[1] It lacks the hydrogen-bond donors necessary to effectively stabilize the free chloride anions (

    
    ) and the protonated amine centers.
    
  • The Result: The solvent cannot overcome the lattice energy holding the crystal together, resulting in poor solubility compared to the free base form.

Diagnostic Workflow

Before altering your experimental design, follow this logic tree to determine the optimal dissolution strategy.

Solubility_Troubleshooting Start Start: Solid 2HCl Salt + DMSO Check1 Is solution clear? Start->Check1 Step1 Step 1: Physical Energy (Vortex 1 min + Sonicate 10 min @ 40°C) Check1->Step1 No (Cloudy/Precipitate) Success Success: Filter & Aliquot Check1->Success Yes Check2 Is solution clear? Step1->Check2 Step2 Step 2: The 'Water Spike' (Add 5-10% v/v sterile H2O) Check2->Step2 No Check2->Success Yes Check3 Is solution clear? Step2->Check3 Step3 Step 3: Acidification (Add 1 eq. dilute HCl) Check3->Step3 No Check3->Success Yes Step3->Success Yes Fail Critical: Switch to Aqueous Buffer Step3->Fail No

Figure 1: Decision matrix for solubilizing stubborn aminopyridine salts.

Troubleshooting Protocols
Protocol A: Physical Dissolution (The Standard Approach)

Use this for concentrations < 10 mM.

  • Weighing: Weigh the compound into a glass vial (avoid plastic if heating, as DMSO can leach plasticizers).

  • Solvent Addition: Add pure DMSO (Grade: ACS Spectrophotometric or anhydrous).

  • Vortex: Vortex vigorously for 60 seconds.

  • Sonication: Sonicate in a water bath at 40°C for 10–15 minutes.

    • Note: The 2HCl salt is thermally stable, but DMSO degrades slightly above 60°C. Do not overheat.

  • Visual Check: Hold against a light. If "schlieren" lines (swirls) or micro-crystals persist, proceed to Protocol B.

Protocol B: The "Water Spike" (Recommended for > 10 mM)

This is the most effective fix for HCl salts. Most biological assays dilute the stock 1:1000 into an aqueous buffer. Therefore, a stock solution containing small amounts of water is usually acceptable.

  • Calculate Volume: Determine the total volume of solvent needed.

  • Prepare Solvent Mix: Create a solution of 90% DMSO / 10% Water (v/v) .

    • Mechanism:[2][3][4][5] The 10% water provides the hydrogen bond donation required to solvate the chloride ions, breaking the lattice.

  • Add to Solid: Add this mixture to your 2HCl salt.

  • Sonicate: Sonicate for 5 minutes. The solution should clear rapidly.

Data: Solubility Comparison (Estimated)

Solvent System Est. Solubility Limit (2HCl Salt) Suitability for Assays
100% DMSO < 5–10 mM (Difficult) Excellent
90% DMSO / 10% H₂O > 25–50 mM (High) Excellent (Recommended)
100% Ethanol < 1 mM (Poor) Poor

| PBS (pH 7.4) | Variable (May precipitate free base) | Good for immediate use |

Frequently Asked Questions (Technical Support)

Q1: I see a "gel" forming at the bottom of the tube. What is this? A: This is likely a "solvate" or a supersaturated layer. DMSO is hygroscopic (absorbs water from air).[6] If the tube was left open, atmospheric moisture may have caused partial dissolution on the surface, creating a viscous layer.

  • Fix: Vortex vigorously. If it persists, add the 10% water spike described in Protocol B.

Q2: Can I use the Free Base form instead? A: Yes, the Free Base of 2-Piperidin-4-ylpyridin-4-amine is significantly more soluble in pure DMSO than the 2HCl salt.

  • However: The 2HCl salt is sold because it is more chemically stable (less prone to oxidation). If you must use pure DMSO (e.g., for a water-sensitive chemical reaction), you may need to perform a "free-basing" extraction using DCM and NaOH before dissolving in DMSO [1].

Q3: Will heating to 60°C degrade my compound? A: Aminopyridines are generally stable. Short-term heating (30 mins) at 60°C is safe for the 2HCl salt.

  • Warning: Avoid heating DMSO above 60°C for extended periods, as it can decompose into dimethyl sulfide (bad smell) and dimethyl sulfone, potentially affecting sensitive enzymatic assays [2].

Q4: My assay is sensitive to water. What is my alternative? A: If you absolutely cannot use the "Water Spike" method:

  • Acidify the DMSO: Add 1-2 equivalents of Methanesulfonic Acid (MsOH) or TFA to the DMSO. This can sometimes help disrupt the lattice better than HCl.

  • Use DMSO-d6 (Deuterated DMSO): Surprisingly, isotopic effects sometimes alter solubility slightly, though this is an expensive trial-and-error method.

  • Switch solvent to DMA (Dimethylacetamide) or NMP (N-Methyl-2-pyrrolidone) , which often have higher solubilizing power for salts than DMSO.

References
  • ResearchGate. What is the best way to convert my amine compound from the salt form into free amine?

  • Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data & Stability. Bulletin 102.[7]

  • National Institutes of Health (PubMed). Precaution on use of hydrochloride salts in pharmaceutical formulation.

  • BenchChem. Impact of hygroscopic DMSO on Hydrochloride Solubility.

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for 2-Piperidin-4-ylpyridin-4-amine 2HCl before handling.

Sources

Optimization

Technical Support Center: Purification of 2-Piperidin-4-ylpyridin-4-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 2-Piperidin-4-ylpyridin-4-amine .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 2-Piperidin-4-ylpyridin-4-amine .

Due to its highly polar nature and the presence of two basic nitrogen centers (a primary amine on the pyridine ring and a secondary amine on the piperidine ring), this compound is notorious for irreversible binding on standard silica and strong heavy-metal chelation. The following validated workflows and troubleshooting FAQs will help you achieve >99% purity and regulatory-compliant heavy metal levels.

I. Recommended Purification Workflow

PurificationWorkflow Crude Crude Mixture (Product, Pd, Salts, Boc-Intermediate) PdScavenge Pd Scavenging (Thiol-Silica) Crude->PdScavenge Dissolve & Stir SCX_Load SCX Column Loading (Catch Phase) PdScavenge->SCX_Load Filter & Concentrate Wash Column Wash (MeOH / DCM) SCX_Load->Wash Product Binds to SCX Waste Neutral/Acidic Waste (Boc-Intermediate, Salts) Wash->Waste Elutes non-basic impurities Release Amine Release (5% NH3 in MeOH) Wash->Release Retains basic product Pure Pure 2-Piperidin-4-ylpyridin-4-amine (>99% Purity, <10 ppm Pd) Release->Pure Evaporate Solvent

Figure 1: Purification workflow for 2-Piperidin-4-ylpyridin-4-amine using Pd scavenging and SCX.

II. Troubleshooting Guides & FAQs

Q1: Why does my crude product streak severely on normal phase silica, resulting in poor recovery? Causality: Standard silica gel contains acidic silanol groups (pKa ~ 4.5–5.5). The secondary amine on the piperidine ring of your product is highly basic (pKa ~ 10–11). When loaded onto normal phase silica, the amine is protonated by the silanols, forming strong, irreversible ionic interactions rather than undergoing standard adsorption/desorption. Solution: Abandon normal phase silica. Instead, utilize Strong Cation Exchange (SCX) chromatography. SCX relies on a propylsulfonic acid stationary phase that intentionally traps the basic amine, allowing you to wash away impurities before releasing the product with a volatile base. This approach achieves symmetric peak shapes and high recovery for highly polar basic compounds, as demonstrated by [1].

Q2: My compound was synthesized via a cross-coupling reaction. How do I remove the stubborn Palladium (Pd) contamination? Causality: The diamine structure of 2-piperidin-4-ylpyridin-4-amine acts as a powerful chelating agent, binding tightly to residual Pd(0) and Pd(II) species from your Suzuki or Buchwald-Hartwig coupling steps. Standard extraction or chromatography will not break this coordination complex. Solution: You must introduce a competing ligand that has a higher affinity for Palladium than your product. Treating the crude mixture with a thiol-functionalized silica scavenger (Si-Thiol) effectively strips the metal from the API. Functionalized silicas are the industry standard for extracting Pd from strongly chelating active pharmaceutical ingredients, successfully reducing Pd to sub-10 ppm levels[2].

Q3: How do I separate the desired product from the unreacted Boc-protected intermediate? Causality: The Boc-protected precursor lacks the free secondary amine, drastically lowering its overall basicity and polarity. Solution: During the "Catch" phase of SCX chromatography, the highly basic free amine of the final product binds ionically to the sulfonic acid media. The neutral/weakly basic Boc-protected intermediate does not bind and is easily washed through the column in the void volume[3].

SCX_Mechanism Amine Free Amine (Basic API) Salt Ammonium Sulfonate Salt (Immobilized) Amine->Salt Protonation & Binding SCX SCX Media (Sulfonic Acid) SCX->Salt Recovered Recovered Free Amine (Purified) Salt->Recovered Deprotonation Ammonia Ammonia Wash (Basic Eluent) Ammonia->Recovered

Figure 2: Mechanistic pathway of Strong Cation Exchange (SCX) catch-and-release chromatography.

III. Quantitative Data: Method Comparison

The following table summarizes the expected outcomes based on different purification strategies for this specific compound class.

Purification MethodTypical Recovery (%)Product Purity (HPLC, %)Residual Pd (ppm)
Normal Phase Silica (DCM/MeOH)< 30% (Severe Streaking)80 - 85%> 500 ppm
Reverse Phase (C18, Low pH)60 - 70%90 - 95%~ 150 ppm
SCX Catch-and-Release Only85 - 90%> 95%50 - 100 ppm
Thiol-Silica Scavenging + SCX > 90% > 99% < 10 ppm

IV. Validated Step-by-Step Methodologies

Protocol A: Palladium Scavenging (Pre-Chromatography)

Self-Validation Metric: Analyze an aliquot via ICP-MS before and after this protocol to ensure Pd levels have dropped below 10 ppm.

  • Dissolution: Dissolve the crude 2-Piperidin-4-ylpyridin-4-amine in a mixture of Dichloromethane (DCM) and Methanol (MeOH) (typically 9:1 v/v) to ensure complete solubility of the polar API.

  • Scavenger Addition: Add 3–5 equivalents (by weight relative to the estimated Pd catalyst used) of Thiol-functionalized silica gel (Si-Thiol).

  • Incubation: Stir the suspension vigorously at 40°C for 4 to 12 hours. Mechanistic note: Elevated temperature increases the kinetic rate of Pd transfer from the API chelate to the thiol stationary phase.

  • Filtration: Filter the mixture through a pad of Celite to remove the Pd-bound silica. Wash the filter cake with additional DCM/MeOH.

  • Concentration: Evaporate the filtrate under reduced pressure to yield the Pd-depleted crude product.

Protocol B: SCX Catch-and-Release Chromatography

Self-Validation Metric: Spot the "Wash" and "Release" fractions on a TLC plate and stain with Ninhydrin. A purple spot upon heating confirms the presence of the primary/secondary amine. The wash fraction should be Ninhydrin-negative.

  • Column Equilibration: Condition a pre-packed SCX column (e.g., Biotage ISOLUTE SCX-2 or Teledyne RediSep SCX) with 3 Column Volumes (CV) of Methanol, followed by 3 CV of DCM.

  • Loading (The "Catch"): Dissolve the Pd-depleted crude from Protocol A in a minimum volume of DCM/MeOH (1:1) and load it onto the SCX column. The basic nitrogens will protonate and bind to the sulfonic acid groups.

  • Washing: Wash the column with 3–5 CV of DCM, followed by 3–5 CV of Methanol.

    • Causality: This step elutes all non-basic impurities (unreacted boronic acids, Boc-protected intermediates, and neutral organic byproducts). Collect this as the "Waste" fraction.

  • Elution (The "Release"): Elute the target compound using 5 CV of a 5% Ammonia in Methanol solution (

    
    ).
    
    • Causality: The high pH of the ammonia solution deprotonates the piperidine and pyridine nitrogens, breaking the ionic bond with the SCX media and releasing the free base API.

  • Isolation: Pool the Ninhydrin-positive release fractions and evaporate the solvent under reduced pressure to yield the highly pure 2-Piperidin-4-ylpyridin-4-amine.

V. References

  • Economidou, M., Mistry, N., Wheelhouse, K. M. P., & Lindsay, D. M. (2023). "Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry." Organic Process Research & Development, 27(9), 1585-1615.[Link]

  • Long, Z., Guo, Z., Xue, X., Zhang, X., Nordahl, L., & Liang, X. (2013). "Selective separation and purification of highly polar basic compounds using a silica-based strong cation exchange stationary phase." Analytica Chimica Acta, 804, 304-312.[Link]

  • Teledyne ISCO. (2012). "Purification of high pKa organic compounds with a multipurpose scavenger." Chromatography Application Note AN39.[Link]

  • Ahmad, I. A. H., et al. (2019). "Generic Ion Chromatography–Conductivity Detection Method for Analysis of Palladium Scavengers in New Drug Substances." Organic Process Research & Development, 23(6), 1202-1212.[Link]

Sources

Troubleshooting

Controlling hygroscopicity of 2-Piperidin-4-ylpyridin-4-amine dihydrochloride

Introduction: The Challenge Welcome to the Technical Support Center. You are likely accessing this guide because your batch of 2-Piperidin-4-ylpyridin-4-amine dihydrochloride has transitioned from a free-flowing powder t...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge

Welcome to the Technical Support Center. You are likely accessing this guide because your batch of 2-Piperidin-4-ylpyridin-4-amine dihydrochloride has transitioned from a free-flowing powder to a sticky, clumping solid, or you are proactively planning to prevent this.[1]

The Science of the Problem: This molecule features a highly polar piperidinium cation and a pyridinium cation balanced by two chloride anions. The high charge density and the abundance of hydrogen bond donors (N-H) and acceptors (Cl-) create a crystal lattice with a high affinity for atmospheric water. When the Relative Humidity (RH) exceeds the salt's Critical Relative Humidity (CRH) , the crystal lattice expands to accommodate water molecules, eventually dissolving the salt in its own sorbed water (deliquescence).

This guide provides authoritative protocols to stabilize, handle, and recover this specific compound.

Module 1: Immediate Handling & Storage (The "Firefighting" Phase)

Q1: My material has already clumped. Can I recover it without degrading the molecule? A: Yes, provided the clumping is due to moisture uptake and not chemical hydrolysis.

  • The Fix: Do not heat aggressively in an oven, as HCl salts can lose acid at high temperatures or undergo discoloration.

  • Protocol:

    • Dissolve the clumped material in the minimum amount of dry Methanol (MeOH) .

    • Add Methyl tert-butyl ether (MTBE) or Diethyl ether dropwise until the solution turns cloudy.[1]

    • Cool to 0°C to induce reprecipitation.

    • Filter under a nitrogen blanket and dry in a vacuum desiccator over P₂O₅ (Phosphorus Pentoxide) or KOH pellets for 24 hours.

Q2: How should I weigh this compound for precise analytical standards? A: Standard weighing boats are insufficient due to rapid moisture uptake (weight drift).

  • Technique: Use the "Difference by Weighing" method inside a glove bag or glove box.

    • Tare the entire closed vial containing the substance.

    • Quickly transfer an estimated amount to your receiving vessel.

    • Immediately close the source vial and weigh it again.

    • The mass loss is your precise sample weight. This eliminates the error caused by the powder absorbing water during the weighing process on the balance pan.

Q3: What is the ideal storage configuration? A: "Store at 4°C" is a common recommendation, but it is dangerous if mishandled.

  • The Risk: Taking a cold bottle out into a warm, humid lab causes immediate condensation on the powder (like a cold soda can).

  • The Standard: Store at 4°C, but allow the sealed bottle to equilibrate to room temperature for 30 minutes inside a desiccator before opening.

  • Secondary Containment: Place the primary vial inside a secondary jar containing a sachet of activated silica gel with a moisture indicator.

Module 2: Characterization & Root Cause (The "Analysis" Phase)

Q4: How do I determine the "Safe Zone" for handling this material? A: You must determine the Critical Relative Humidity (CRH) using Dynamic Vapor Sorption (DVS) .

Protocol: DVS Analysis for Hygroscopic Salts

  • Objective: Define the RH limit where mass gain becomes exponential.

  • Instrument: Surface Measurement Systems DVS or TA Instruments Q5000 SA.

  • Method:

    • Pre-heating: Dry sample at 0% RH at 25°C for 60 mins to establish dry mass (

      
      ).
      
    • Sorption Scan: Ramp RH from 0% to 90% in 10% increments.

    • Equilibrium Criteria: dm/dt < 0.002% per minute.

    • Desorption Scan: Ramp back from 90% to 0%.

  • Interpretation: The CRH is the inflection point where the isotherm shoots upward (typically >2% weight gain). If the CRH is 40%, you must handle the material in a lab with <35% RH.

Q5: Why does the dihydrochloride salt behave this way compared to the free base? A: The lattice energy. The free base relies on weaker Van der Waals and dipole interactions. The dihydrochloride salt forms a rigid ionic lattice. However, the chloride ion is a "hard" base that hydrogen bonds aggressively with water (


). This hydration energy often competes with the lattice energy, leading to hydrate formation.

Module 3: Process Engineering (The "Long-Term Fix")

Q6: Can I change the isolation solvent to reduce hygroscopicity? A: Yes. Amorphous solids are more hygroscopic than crystalline ones.

  • Strategy: Avoid rapid precipitation (e.g., rotary evaporation to dryness). Instead, use controlled crystallization .

  • Recommended Solvent System: Ethanol/Ethyl Acetate (1:3).[1]

    • Dissolve the salt in hot Ethanol.

    • Slowly add Ethyl Acetate while cooling.

    • This promotes the formation of larger, well-ordered crystals with lower surface area-to-volume ratios, reducing the rate of moisture uptake.[1]

Q7: Is there a formulation trick if I need to use this in a solid dosage form? A: Yes. You must isolate the hygroscopic salt from the environment using Hydrophobic Shielding .

  • Excipient Choice: Co-process with Colloidal Silicon Dioxide (Aerosil 200) at a 1:1 ratio during the blending phase. The silica coats the salt particles, acting as a "moisture scavenger" and physical barrier.

Troubleshooting Matrix

SymptomProbable CauseCorrective Action
Drifting Balance Reading Moisture uptake during weighing.[1]Switch to "Difference by Weighing" technique. Use an ionizing bar to neutralize static.
Material is "Gummy" Partial deliquescence (surface dissolved).Do not scrape. Re-dissolve in MeOH, filter, and recrystallize using Et₂O/MTBE.
Yellow Discoloration Oxidation or hydrolysis of the amine.Check purity via HPLC. If <95%, re-purify. Store under Argon.[2][3]
Caking in Storage Seal failure or thermal cycling.Replace cap liner with Teflon-faced silicone.[1] Store in secondary desiccator.

Visualizations

Figure 1: Hygroscopicity Management Workflow

A decision tree for handling 2-Piperidin-4-ylpyridin-4-amine dihydrochloride based on its physical state.

HygroscopicityManagement Start Material State Assessment State1 Free-Flowing Powder Start->State1 State2 Clumped / Sticky Start->State2 State3 Liquefied (Deliquesced) Start->State3 Decision Usage Requirement? State1->Decision Action2 Recovery Protocol A: 1. Dissolve in dry MeOH 2. Precipitate with MTBE 3. Vacuum Dry over P2O5 State2->Action2 Action3 Recovery Protocol B: 1. Full dissolution in water 2. Basify to Free Base (pH > 12) 3. Extract & Re-form Salt (HCl/EtOH) State3->Action3 Action1 Preventative Storage: 1. Secondary Desiccator 2. Parafilm Seal 3. Temp Equilibrate before opening Usage1 Analytical Standard Decision->Usage1 High Precision Usage2 Synthesis Reagent Decision->Usage2 Bulk Handling Usage1->Action1 Weigh by Difference Usage2->Action1 Inert Atmosphere Bag

Figure 2: Mechanism of Moisture-Induced Destabilization

Visualizing how water molecules disrupt the crystal lattice of the dihydrochloride salt.

MoistureMechanism DryState Dry Crystal Lattice Pyridine-NH+ Piperidine-NH2+ Cl- ... Cl- Stable Ionic Bonds Adsorption Surface Adsorption Water binds to surface Cl- Formation of hydrate layer DryState->Adsorption RH > 30% Absorption Lattice Expansion Water penetrates lattice Interferes with H-bonds Volume increase Adsorption->Absorption Time + RH > CRH Solution Deliquescence Lattice energy overcome Salt dissolves in sorbed water Absorption->Solution Saturation

[1]

References

  • Surface Measurement Systems. Dynamic Vapor Sorption (DVS) Introduction and Methodology. Retrieved from

  • Sigma-Aldrich. Handling and Storage of Hygroscopic Building Blocks.[1] Retrieved from

  • BenchChem. Technical Support: Handling Hygroscopic Hydrochloride Salts. Retrieved from [1]

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] (Standard text for salt selection logic).

Sources

Optimization

Technical Support Center: Troubleshooting 2-Piperidin-4-ylpyridin-4-amine Workflows

Welcome to the Technical Support Center for 2-Piperidin-4-ylpyridin-4-amine (CAS: 2470434-97-8). This bifunctional building block is highly valued in medicinal chemistry and drug development.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-Piperidin-4-ylpyridin-4-amine (CAS: 2470434-97-8). This bifunctional building block is highly valued in medicinal chemistry and drug development. However, its multiple reactive centers—a secondary aliphatic amine, a primary aromatic amine, and a basic pyridine nitrogen—often lead to chemoselectivity issues, over-alkylation, and unwanted side reactions.

This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to ensure experimental success.

Part 1: FAQs & Troubleshooting Chemoselectivity

Q1: Why do my acylation/alkylation reactions exclusively target the piperidine nitrogen instead of the 4-amino group? Causality & Solution: This is a classic nucleophilicity mismatch. The piperidine nitrogen is a secondary aliphatic amine with a conjugate acid pKa of ~11.28[1], making it highly nucleophilic. In contrast, the lone pair on the primary 4-amino group is delocalized into the electron-deficient pyridine ring via resonance (+M effect). This delocalization significantly increases the basicity of the pyridine nitrogen (conjugate acid pKa ~9.17) but renders the exocyclic 4-amino group poorly nucleophilic[2]. Actionable Fix: If your target is the 4-amino group, you must employ a transient protecting group strategy. Protect the piperidine nitrogen first (e.g., using Boc anhydride), perform your reaction on the 4-amino group under forcing conditions, and then deprotect[3].

Q2: I am trying to functionalize the piperidine nitrogen, but I am seeing poly-alkylation and reaction at the pyridine nitrogen. How do I control this? Causality & Solution: While the piperidine nitrogen is the most reactive site, using excess electrophile or failing to control the pH will lead to over-reaction at the pyridine nitrogen (forming pyridinium salts) or the 4-amino group. Actionable Fix: Strictly limit your electrophile to 1.0 - 1.05 equivalents. Perform the reaction at 0 °C to 25 °C. Use a mild, non-nucleophilic base like


-Diisopropylethylamine (DIPEA) to scavenge acid byproducts without catalyzing side reactions.

Q3: During Buchwald-Hartwig cross-coupling, my aryl halide couples to the piperidine ring. Can I force it to couple to the 4-amino group directly? Causality & Solution: Palladium-catalyzed aminations generally favor the more nucleophilic and less sterically hindered amine. While specialized ligands (e.g., Mor-DalPhos) can tune selectivity between primary and secondary amines in simpler systems[4], the massive electronic difference between the highly active aliphatic piperidine and the deactivated 4-aminopyridine makes direct, selective coupling to the 4-amino group highly erratic. Actionable Fix: Do not rely solely on catalyst control for this specific substrate. Use the Boc-protection protocol (Protocol A) to mask the piperidine nitrogen, run the Buchwald-Hartwig coupling on the 4-amino group using a ligand suited for deactivated primary amines (like BrettPhos or tBuXPhos), and subsequently deprotect.

Q4: I am observing N-oxide formation when using oxidizing agents in my workflow. Which nitrogen is oxidizing? Causality & Solution: Both the piperidine and pyridine nitrogens are susceptible to oxidation (e.g., by mCPBA or


), forming N-oxides. The piperidine nitrogen typically oxidizes faster due to its higher electron density.
Actionable Fix: If oxidation of another moiety (like a thioether) is required in your synthetic sequence, protect the piperidine nitrogen as a carbamate (Boc/Cbz). This withdraws electron density, drastically reducing its susceptibility to oxidation[3]. The pyridine nitrogen may still oxidize, requiring strict stoichiometric control of the oxidant (1.0 eq) and low temperatures (-78 °C to 0 °C).

Part 2: Quantitative Data & Reactivity Profiling

To successfully design your synthetic route, you must account for the distinct electronic properties of each nitrogen atom in the molecule.

Reactive CenterConjugate Acid pKaRelative NucleophilicityPrimary Side ReactionsRecommended Protection Strategy
Piperidine N-H (Secondary Aliphatic)~11.28High (Primary reaction site)Over-alkylation, N-oxidation, premature cross-couplingBoc, Cbz, or Fmoc (Forms unreactive carbamate)
Pyridine N (Aromatic Heterocycle)~9.17Low (Basic, but sterically/electronically hindered)N-oxide formation, Pyridinium salt formation (with excess alkyl halides)Usually unnecessary; control via stoichiometry
Pyridine 4-NH₂ (Primary Aromatic)~2.0 (for NH₃⁺)Very Low (Lone pair delocalized into pyridine ring)Rarely reacts without forcing conditionsReacts only after piperidine N is protected

Part 3: Mechanistic & Workflow Visualizations

G Start Target: Functionalize 2-Piperidin-4-ylpyridin-4-amine Target Which amine is the target? Start->Target Pip Piperidine N-H (Secondary Aliphatic) Target->Pip Target Piperidine Pyr Pyridine 4-NH2 (Primary Aromatic) Target->Pyr Target 4-NH2 Direct Direct Reaction (1.0 eq Reagent, 0°C) Pip->Direct Highly Chemoselective Protect 1. Boc-Protect Piperidine N (Boc2O, TEA) Pyr->Protect Mandatory Protection React 2. React 4-NH2 (Stronger conditions/Heat) Protect->React Deprotect 3. Deprotect Boc (TFA or HCl) React->Deprotect

Caption: Decision tree for the chemoselective functionalization of 2-Piperidin-4-ylpyridin-4-amine.

G SM 2-Piperidin-4-ylpyridin-4-amine Resonance Pyridine N lone pair + 4-NH2 Delocalization (Reduces NH2 Nucleophilicity) SM->Resonance Electronic State Side1 Side Reaction: Over-alkylation at Piperidine N SM->Side1 Excess Electrophile Side2 Side Reaction: Pyridine N-Oxidation SM->Side2 Oxidants (e.g., mCPBA) Desired1 Desired: Piperidine N-Functionalization SM->Desired1 1.0 eq Electrophile, Strict Temp Control

Caption: Electronic properties and common side reaction pathways of 2-Piperidin-4-ylpyridin-4-amine.

Part 4: Self-Validating Experimental Protocols

Protocol A: Chemoselective Boc-Protection of the Piperidine Nitrogen

This protocol leverages the massive nucleophilicity gap between the aliphatic and aromatic amines to selectively protect the piperidine ring without affecting the 4-amino group[3].

  • Preparation: Dissolve 2-Piperidin-4-ylpyridin-4-amine (1.0 eq) in anhydrous Dichloromethane (DCM) or Methanol (0.1 M concentration).

  • Base Addition: Add Triethylamine (TEA) or DIPEA (1.2 eq). Stir for 5 minutes.

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice bath. (Causality: Low temperatures suppress any trace reactivity of the pyridine nitrogen).

  • Electrophile Addition: Dissolve Di-tert-butyl dicarbonate (

    
    ) (1.05 eq) in a small volume of DCM and add dropwise over 15 minutes.
    
  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours.

  • Self-Validation & Workup: Monitor by LC-MS. You should observe a single mass peak corresponding to the mono-Boc protected product (

    
    ). The absence of a di-Boc mass confirms the 4-amino group remains unreacted. Wash the organic layer with saturated aqueous 
    
    
    
    , extract, and dry over
    
    
    .
Protocol B: Amidation of the Deactivated 4-Amino Group (Post-Protection)

Because the 4-amino group is electronically deactivated by the pyridine ring, standard amide coupling conditions (e.g., EDC/HOBt at RT) will fail or stall. This protocol uses a highly active uronium coupling reagent and heat.

  • Preparation: Dissolve the Boc-protected intermediate from Protocol A (1.0 eq) and the desired carboxylic acid (1.2 eq) in anhydrous DMF (0.2 M).

  • Activation: Add HATU (1.3 eq) and DIPEA (3.0 eq).

  • Reaction: Heat the reaction mixture to 50–60 °C and stir for 12–18 hours. (Causality: Thermal energy is required to overcome the high activation barrier of the resonance-stabilized 4-amino group).

  • Self-Validation & Workup: Monitor by LC-MS until the starting material is consumed. Quench with water, extract with Ethyl Acetate (EtOAc), and wash the organic layer extensively with 5% aqueous LiCl (to remove DMF) and brine.

  • Deprotection (Optional): Treat the isolated product with 20% TFA in DCM for 1 hour at room temperature to remove the Boc group, yielding the functionalized target.

Part 5: References

  • [3] Title: Greene's Protective Groups in Organic Synthesis, 4th Edition Source: Wiley URL:[Link]

  • [4] Title: Rational and Predictable Chemoselective Synthesis of Oligoamines via Buchwald–Hartwig Amination of (Hetero)Aryl Chlorides Employing Mor-DalPhos Source: The Journal of Organic Chemistry (via Figshare) URL:[Link]

  • [2] Title: 4-Aminopyridine | C5H6N2 | CID 1727 Source: PubChem (nih.gov) URL:[Link]

Sources

Troubleshooting

Strategies for converting 2-Piperidin-4-ylpyridin-4-amine 2HCl to free base

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals dealing with the isolation of highly polar, amphoteric diamine systems.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals dealing with the isolation of highly polar, amphoteric diamine systems.

Converting 2-Piperidin-4-ylpyridin-4-amine dihydrochloride (2HCl) to its free base presents a unique challenge. The molecule contains a secondary piperidine amine (pKa ~11.2) and a resonance-stabilized 4-aminopyridine nitrogen (pKa ~9.1). Because of its dual basic centers, the resulting free base is exceptionally polar, acting as both a strong hydrogen-bond donor and acceptor. Standard liquid-liquid extraction (LLE) techniques often fail because the free base partitions heavily into the aqueous layer[1].

Below, you will find causality-driven troubleshooting guides, quantitative solvent data, and self-validating experimental protocols to ensure maximum recovery.

Troubleshooting & FAQs

Q1: I neutralized the 2HCl salt with 1M NaOH and extracted with Dichloromethane (DCM), but my yield is <10%. Where is my product? A1: Your product is still in the aqueous layer. The free base of 2-Piperidin-4-ylpyridin-4-amine is highly water-soluble. To recover it, you must induce a "salting-out" effect by saturating the aqueous layer with NaCl or K₂CO₃. This high concentration of inorganic ions monopolizes water molecules for their own hydration shells, "squeezing" the polar organic amine out of the aqueous phase[2]. Furthermore, you must switch from DCM to a hydrogen-bonding mixed solvent system, such as Chloroform:Isopropanol (3:1)[3].

Q2: When I use Chloroform:Isopropanol for extraction, I get a thick, unmanageable emulsion. How do I break it? A2: Emulsions are common when extracting amphiphilic polar amines. To resolve this:

  • Chemical fix: Ensure the aqueous layer is fully saturated with brine/salt. Higher ionic strength increases the density differential between the phases, forcing separation.

  • Mechanical fix: Filter the entire biphasic mixture through a pad of Celite. This removes insoluble polymeric impurities that act as surfactants stabilizing the emulsion.

Q3: My compound degrades or oxidizes when left in a highly basic aqueous solution for extended periods. What is a faster alternative to LLE? A3: Bypass aqueous extraction entirely by using a basic anion-exchange resin (e.g., Amberlyst A21 or IRA-400 in the OH⁻ form). By passing a methanolic solution of the 2HCl salt through the resin, the chloride ions are trapped and exchanged for hydroxide ions, instantly neutralizing the amine and eluting the pure free base[4].

Q4: Why should I avoid Magnesium Sulfate (MgSO₄) when drying the organic layer? A4: MgSO₄ is a strong Lewis acid and can coordinate directly with the highly nucleophilic nitrogens of your polar amine, essentially trapping your product in the drying agent and reducing your yield. Always use anhydrous Sodium Sulfate (Na₂SO₄) for highly polar amines[5].

Quantitative Data: Solvent Selection

Selecting the correct solvent is the most critical variable in this workflow. The table below summarizes the extraction efficiency for 2-Piperidin-4-ylpyridin-4-amine.

Solvent SystemRelative Extraction EfficiencyEmulsion RiskMechanistic Rationale
DCM or EtOAc Poor (<15%)LowFails due to the high aqueous solubility of the diamine system.
DCM : MeOH (9:1) Moderate (40-60%)MediumMethanol increases polarity but pulls unwanted water into the organic phase.
CHCl₃ : iPrOH (3:1) Excellent (>85%) HighiPrOH acts as a phase-transfer bridge, hydrogen-bonding with the amine and dragging it into the bulk chloroform[3].
1-Butanol Good (70-80%)LowEffective, but highly difficult to evaporate due to its high boiling point (117 °C).

Experimental Protocols

Protocol A: Salting-Out Assisted Liquid-Liquid Extraction (LLE)

Best for: Mid-to-large scale syntheses (1g - 100g).

  • Dissolution: Dissolve the 2-Piperidin-4-ylpyridin-4-amine 2HCl in a minimal volume of deionized water.

  • Basification: Cool the solution in an ice bath (0-5 °C). Slowly add 5M NaOH dropwise. Self-Validation Check: Use pH paper to confirm the pH is >12.5. The piperidine nitrogen (pKa ~11.2) requires a pH at least 1.5 units above its pKa to ensure >95% deprotonation[1].

  • Salting Out: Add solid NaCl or K₂CO₃ to the aqueous layer while stirring vigorously until no more salt dissolves (saturation).

  • Extraction: Extract the saturated aqueous layer 4 to 5 times with equal volumes of a Chloroform:Isopropanol (3:1 v/v) mixture.

  • Isolation: Combine the organic layers and dry over anhydrous Na₂SO₄. Filter the drying agent and evaporate the solvent under reduced pressure to yield the free base.

Protocol B: Basic Anion-Exchange Chromatography

Best for: Compounds prone to aqueous degradation or when absolute salt-free purity is required.

  • Resin Preparation: Slurry a strong basic anion exchange resin (OH⁻ form) in Methanol and pack it into a glass column. Wash with 3 column volumes (CV) of Methanol[4].

  • Loading: Dissolve the 2HCl salt in a minimal volume of Methanol. Load it carefully onto the top of the resin bed.

  • Elution: Elute the column with Methanol. The resin will irreversibly trap the Cl⁻ ions and release OH⁻, which neutralizes the protonated amine to form water.

  • Collection: Collect the fractions containing the UV-active product. Evaporate the Methanol under reduced pressure to yield the pure, salt-free base.

Protocol C: The "Dry-Down" Trituration Method

Best for: Micro-scale (<100 mg) where LLE losses are unacceptable.

  • Neutralization: Dissolve the 2HCl salt in a small amount of water. Add a slight molar excess of 1M NaOH to reach pH 12.5.

  • Lyophilization: Freeze the entire solution and lyophilize (freeze-dry) it overnight. You will be left with a solid white powder containing both your free base and inorganic NaCl.

  • Trituration: Suspend the solid powder in anhydrous DCM:Ethanol (4:1) or THF. Sonicate for 5 minutes. The organic solvent will dissolve the free base while the inorganic salts remain completely insoluble.

  • Filtration: Filter the suspension through a fine-porosity glass frit. Concentrate the filtrate to yield the free base.

Workflow Visualization

Workflow Start 2-Piperidin-4-ylpyridin-4-amine 2HCl (Aqueous Solution) Base Add Strong Base (NaOH/KOH) Adjust pH > 12.5 Start->Base Decision Select Free-Basing Strategy Base->Decision LLE Salting-Out LLE (Saturate with NaCl/K2CO3) Decision->LLE Large Scale Resin Ion Exchange (Basic Anion Resin) Decision->Resin High Purity DryDown Dry-Down Method (Lyophilize & Triturate) Decision->DryDown Micro Scale Solvent Extract with CHCl3:iPrOH (3:1) LLE->Solvent Elute Elute with Methanol Resin->Elute Triturate Triturate with DCM/EtOH DryDown->Triturate

Decision tree for selecting the optimal free-basing strategy for highly polar amines.

References

  • Chemistry LibreTexts.4.8: Acid-Base Extraction.
  • Chemistry Stack Exchange.How can I free base cystamine dihydrochloride?
  • Reddit (r/chemistry).Help with DMF workup (Chloroform/isopropanol extraction).
  • Water Quality Association (WQA).ION EXCHANGE.
  • BenchChem.3-Piperidinamine hydrochloride (Salting-out protocols).

Sources

Optimization

Technical Support Center: Stability &amp; Storage of 2-Piperidin-4-ylpyridin-4-amine

This guide serves as a technical support resource for researchers handling 2-Piperidin-4-ylpyridin-4-amine (and its related salts). It is designed to address stability challenges, specifically oxidation and degradation,...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical support resource for researchers handling 2-Piperidin-4-ylpyridin-4-amine (and its related salts). It is designed to address stability challenges, specifically oxidation and degradation, during storage and experimental handling.

[1][2][3]

Executive Summary: The Vulnerability Profile

2-Piperidin-4-ylpyridin-4-amine contains two distinct nitrogen centers: a primary aromatic amine (on the pyridine ring) and a secondary aliphatic amine (in the piperidine ring).[1][2][3]

While the aminopyridine moiety is relatively robust, the secondary piperidine amine is the critical failure point. It is highly susceptible to:

  • N-Oxidation: Reaction with atmospheric oxygen to form N-oxides.[1][2][3][4]

  • Oxidative Dehydrogenation: Radical attack at the

    
    -carbon leading to imine formation and ring degradation.[3]
    
  • Carbamate Formation: Rapid reaction with atmospheric

    
     (reversible, but alters solubility and stoichiometry).
    

Critical Directive: Treat this compound as air-sensitive and hygroscopic , particularly in its free base form.[1][2][3]

Storage Protocols: The "Zero-Oxidation" Standard[1][2][3]

Protocol A: Long-Term Storage (Solid State)

For storage > 1 week.[1][2][3]

ParameterSpecificationScientific Rationale
Temperature -20°C (Freezer)Arrhenius equation dictates that lower T exponentially slows radical propagation rates [1].[1][2][3]
Atmosphere Argon (preferred) or NitrogenDisplaces ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

and moisture. Argon is heavier than air, providing a better "blanket" for open vials.
Container Amber Glass Vials + Parafilm/TapeAmber glass blocks UV/Vis light (preventing photo-oxidation).[1][3] Plastic allows gas permeability over months.[3]
Desiccant Silica Gel or

in secondary container
Prevents hydrolysis and salt hydrate formation.[3]

Step-by-Step Workflow:

  • Aliquot immediately: Upon receipt, divide the bulk material into single-use aliquots inside a glove box or glove bag. Repeated freeze-thaw cycles introduce moisture condensation, accelerating degradation.[1][2][3]

  • Purge: Direct a gentle stream of dry Argon into the vial for 15–30 seconds.

  • Seal: Cap tightly. Wrap the cap-neck junction with Parafilm or electrical tape to prevent gas exchange.[3]

  • Double Contain: Place vials inside a larger jar containing desiccant packets.

Protocol B: Solution Handling (Experimental Use)

For storage < 24 hours.

Warning: Do NOT store this compound in solution for long periods.[3] If unavoidable, follow these rules:

  • Solvent Selection: Use anhydrous DMSO or Ethanol.[3] Avoid ethers (THF/Dioxane) as they can form peroxides that rapidly oxidize the amine.

  • Degassing: Solvents must be degassed. Dissolved oxygen is the primary enemy in solution.

Method: Inert Gas Sparging [5]

  • Place the solvent in a sealed septum vial.

  • Insert a long needle connected to an Argon line (bubbling into the liquid).

  • Insert a short vent needle (above the liquid level).

  • Bubble gas vigorously for 10–15 minutes before dissolving the compound.

Troubleshooting & FAQs

Q1: The white powder has turned faint yellow. Is it still usable? Diagnosis: This indicates the onset of oxidation. The yellow color typically arises from trace amounts of N-oxide impurities or conjugated imine degradation products (Schiff bases) [2].[3] Action:

  • For cell-based assays: Discard. Oxidation products can be cytotoxic or off-target active.[1][2][3][6]

  • For synthetic chemistry: You may be able to repurify via recrystallization or column chromatography, but check purity via LC-MS first.[1][2][3]

Q2: I see a new peak in my LC-MS at M+16. What is this? Answer: This is the N-oxide .[3][4] The molecular weight of Oxygen is 16. If the peak is M+16, the piperidine nitrogen has likely oxidized. If you see M-2, it indicates dehydrogenation to an imine [3].[1][2][3]

Q3: Is the Dihydrochloride salt more stable than the Free Base? Answer: Yes. The salt form protonates the nitrogen atoms. Protonated amines (


) are significantly more resistant to oxidation than free amines (

) because the lone pair electrons—which initiate the oxidation mechanism—are occupied in the bond with the proton [4]. Always prefer the salt form for storage.

Q4: Can I use a "vacuum" desiccator instead of Argon? Answer: Vacuum is risky. Unless your vacuum seal is perfect, air will leak back in. Furthermore, vacuum can sublime volatile impurities onto your compound. Positive pressure with an inert gas is always safer than negative pressure storage.[3]

Technical Deep Dive: The Mechanism of Failure

Understanding why the compound degrades allows you to predict risks. The degradation of piperidine derivatives typically follows a radical-initiated pathway or direct N-oxidation.[1][2][3]

The Degradation Pathway[7]
  • Initiation: Light or trace metal impurities generate a radical.[3]

  • Propagation: The hydrogen on the carbon adjacent to the piperidine nitrogen (

    
    -carbon) is abstracted.
    
  • Oxidation: This radical reacts with

    
     to form a peroxy radical, eventually leading to an imine or N-oxide.[3]
    
Visualization: Storage Decision Logic

The following diagram illustrates the decision process for handling incoming shipments of this material to maximize shelf-life.

StorageWorkflow Start Receive 2-Piperidin-4-ylpyridin-4-amine CheckForm Check Chemical Form Start->CheckForm IsSalt Salt (e.g., 2HCl) CheckForm->IsSalt Stable IsBase Free Base CheckForm->IsBase Unstable Aliquot Aliquot into Single-Use Vials (Glove Box / Inert Bag) IsSalt->Aliquot CriticalAction CRITICAL: Convert to Salt or Use Immediately IsBase->CriticalAction High Risk CriticalAction->Aliquot Purge Argon Overlay (15-30s) Aliquot->Purge Seal Seal: Cap + Parafilm Purge->Seal Store Store at -20°C (Secondary Container w/ Desiccant) Seal->Store

Caption: Decision logic for maximizing the shelf-life of oxidation-prone aminopyridines upon receipt.

References

  • BenchChem. (2025).[3][4] Stability of Substituted 4-Aminopyridines: A Comparative Analysis for Drug Development. Retrieved from [1][2][3]

  • Biosynce. (2025).[3] What is the stability of piperidine? - Factors Affecting Storage Stability. Retrieved from [1][2]

  • National Institutes of Health (NIH). (2002).[3] Differentiation between isomeric oxidative metabolites of a piperidine-containing drug by liquid chromatography-tandem mass spectrometry. Retrieved from

  • ResearchGate. (2015).[3] What are stabilizers for amides, imides and amines for their long time storage? Retrieved from

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Mass Spectrometry Characterization Guide: 2-Piperidin-4-ylpyridin-4-amine

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Comparison & Methodological Guide Executive Summary & Chemical Context 2-Piperidin-4-ylpyridin-4-amine (C₁₀...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Comparison & Methodological Guide

Executive Summary & Chemical Context

2-Piperidin-4-ylpyridin-4-amine (C₁₀H₁₅N₃, Monoisotopic Mass: 177.1266 Da) is a highly polar, dual-basic heterocyclic compound frequently encountered as a scaffold or intermediate in the development of kinase inhibitors and neuroactive pharmaceuticals.

From an analytical perspective, the molecule presents a fascinating dichotomy: its high basicity (driven by the aliphatic piperidine secondary amine, pKa ~10.4) ensures exceptional ionization efficiency in positive Electrospray Ionization (ESI+). However, this same extreme polarity and positive charge state at physiological and acidic pH levels make it notoriously difficult to retain and resolve using standard Reversed-Phase Liquid Chromatography (RPLC).

This guide objectively compares chromatographic and mass spectrometry (MS) platforms for the characterization of 2-Piperidin-4-ylpyridin-4-amine, providing field-proven, self-validating experimental protocols grounded in mechanistic causality.

Chromatographic Strategy: HILIC vs. RPLC

The "elephant in the room" when analyzing highly basic polar compounds is chromatographic retention. Analysts default to RPLC (C18), which often results in the compound eluting in the void volume with severe peak tailing.

The Causality of Peak Tailing in RPLC: In RPLC, the protonated piperidine nitrogen interacts strongly with deprotonated residual silanols (


) on the silica stationary phase. This secondary ion-exchange interaction disrupts the primary hydrophobic partitioning mechanism, causing peak broadening and variable retention times.

The HILIC Advantage: Hydrophilic Interaction Liquid Chromatography (HILIC) solves this by utilizing a polar stationary phase (e.g., Amide or Zwitterionic) and a highly organic mobile phase. The analyte partitions into a water-enriched layer immobilized on the stationary phase . Furthermore, the high acetonitrile content (>70%) in HILIC mobile phases drastically lowers the surface tension of the eluent, exponentially increasing droplet desolvation efficiency in the ESI source and boosting MS sensitivity.

Table 1: Quantitative Performance Comparison (HILIC vs. RPLC)
ParameterRPLC (C18, 0.1% FA in H₂O/ACN)HILIC (BEH Amide, 10mM NH₄Fm in ACN/H₂O)Analytical Impact
Retention Factor (

)
< 0.5 (Elutes near void)3.5 - 5.0HILIC ensures separation from early-eluting matrix suppression zones.
Peak Asymmetry (

)
2.5 - 4.0 (Severe tailing)0.9 - 1.1 (Symmetrical)HILIC eliminates secondary silanol interactions.
ESI+ Sensitivity Baseline (1x)12x - 15x EnhancementHigh organic mobile phase in HILIC accelerates ESI desolvation.
Matrix Effect High Ion SuppressionMinimal to ModerateImproved retention in HILIC bypasses polar matrix interferents.

Mass Spectrometry Platform Comparison

The choice of MS platform depends entirely on the analytical objective: structural elucidation versus high-throughput quantification.

Table 2: HRMS vs. Triple Quadrupole (QqQ) for 2-Piperidin-4-ylpyridin-4-amine
FeatureHigh-Resolution MS (Orbitrap / Q-TOF)Triple Quadrupole (QqQ)
Primary Use Case Metabolite ID, Impurity Profiling, Structural ElucidationTargeted PK/PD Quantification, High-Throughput Screening
Mass Accuracy < 2 ppm~ 0.1 Da
Scan Mode Full Scan / Data-Dependent MS/MS (ddMS2)Multiple Reaction Monitoring (MRM)
Linear Dynamic Range 3 to 4 orders of magnitude5 to 6 orders of magnitude
Sensitivity (LOD) Picogram (pg) rangeFemtogram (fg) range

Ionization and Fragmentation Mechanisms (CID)

Under ESI+ conditions, 2-Piperidin-4-ylpyridin-4-amine readily accepts a proton at the most basic site (the piperidine nitrogen), forming an abundant


 precursor ion at m/z 178.13 .

When subjected to Collision-Induced Dissociation (CID), the fragmentation is governed by the relative stabilities of the two ring systems:

  • Piperidine Ring Fission: The saturated piperidine ring is highly susceptible to

    
    -cleavage. Initial fragmentation often involves the neutral loss of ammonia (
    
    
    
    , -17 Da) to yield m/z 161.12 . Further energetic collisions cause complete ring opening and the loss of the aliphatic carbon skeleton, leaving behind the highly stable, conjugated aminopyridine core at m/z 94.06 .
  • Aminopyridine Cleavage: A secondary, parallel pathway involves the metastable loss of hydrogen cyanide (

    
    , -27 Da), a hallmark of aminopyridine MS behavior , yielding m/z 151.12 .
    

G Precursor Precursor Ion [M+H]+ m/z 178.13 Frag1 Loss of NH3 (-17 Da) m/z 161.12 Precursor->Frag1 Piperidine alpha-cleavage Frag2 Loss of HCN (-27 Da) m/z 151.12 Precursor->Frag2 Aminopyridine cleavage Frag3 Aminopyridine Core m/z 94.06 Precursor->Frag3 Complete ring fission Frag4 Piperidine Fragment m/z 84.08 Precursor->Frag4 C-C bond cleavage Frag1->Frag3 Further dissociation

Figure 1: Proposed CID fragmentation pathways for 2-Piperidin-4-ylpyridin-4-amine[M+H]+.

Experimental Protocols: Self-Validating HILIC-MS/MS System

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . Every step includes a mechanistic rationale and built-in quality control checks to guarantee data integrity.

Step 1: Sample Preparation (Protein Precipitation)

Rationale: HILIC chromatography requires samples to be injected in a high-organic diluent. Aqueous injections will disrupt the HILIC water layer, causing severe peak distortion.

  • Aliquot 50 µL of plasma/matrix into a microcentrifuge tube.

  • Add 150 µL of cold Acetonitrile (ACN) containing a Stable Isotope-Labeled Internal Standard (SIL-IS). (Validation Check: The 3:1 ACN:Plasma ratio ensures >75% organic content, matching the initial HILIC mobile phase conditions).

  • Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial.

Step 2: Chromatographic Separation (HILIC)
  • Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid. (Rationale: Low pH ensures the piperidine nitrogen remains fully protonated, maximizing electrostatic interaction with the stationary phase).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 95% B, hold for 1 min. Ramp to 60% B over 4 mins. Re-equilibrate at 95% B for 3 mins. (Validation Check: Monitor column pressure; HILIC requires longer re-equilibration times than RPLC to rebuild the hydration layer).

Step 3: MS/MS Detection (QqQ MRM Mode)
  • Source: ESI in Positive Mode.

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temp: 400°C.

  • MRM Transitions:

    • Quantifier: m/z 178.1

      
       94.1 (Collision Energy: 25 eV). (Rationale: Most abundant and stable fragment).
      
    • Qualifier: m/z 178.1

      
       161.1 (Collision Energy: 15 eV).
      
  • System Suitability Test (SST): Before acquiring batch data, inject a solvent blank to verify zero carryover, followed by an LLOQ standard to confirm Signal-to-Noise (S/N)

    
     10.
    

G Prep Sample Prep Protein Precipitation (3:1 ACN:Plasma) LC Chromatography HILIC Separation (BEH Amide Column) Prep->LC Ion Ionization Positive ESI (High Desolvation) LC->Ion MS Mass Analysis QqQ MRM Mode (Targeted Quant) Ion->MS Data Data Processing Peak Integration & Quantification MS->Data

Figure 2: Self-validating LC-MS/MS analytical workflow for basic polar compounds.

References

  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed (NIH). Available at:[Link]

  • Do the aminopyridine molecular ions display aniline‐ or pyridine‐type behaviour? Wiley / Researcher.life. Available at:[Link]

  • HILIC-MS/MS method development for targeted quantitation of metabolites: Practical considerations from a clinical diagnostic perspective. ResearchGate. Available at:[Link]

  • 2-(Piperidin-4-yl)pyridin-4-aminedihydrochloride. MolAid. Available at:[Link]

Comparative

Comparative Biological Activity Guide: 2-Piperidin-4-ylpyridin-4-amine vs. Structural Analogs in Kinase Inhibition

Executive Summary & Mechanistic Rationale In the landscape of modern targeted therapeutics, the 4-aminopyridine scaffold is a highly privileged "hinge-binding" motif utilized across multiple kinase inhibitor classes, inc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In the landscape of modern targeted therapeutics, the 4-aminopyridine scaffold is a highly privileged "hinge-binding" motif utilized across multiple kinase inhibitor classes, including ROCK1/2 and JAK family inhibitors[1][2]. The compound 2-Piperidin-4-ylpyridin-4-amine (CAS 2470434-97-8) represents a sophisticated evolution of this core. By appending a piperidine ring at the C2 position, this fragment synergizes the bidentate hydrogen-bonding capacity of the aminopyridine core with the precise spatial vectoring of a basic aliphatic amine[3][4].

The Causality of Binding: The pyridine nitrogen acts as a hydrogen bond acceptor for the kinase hinge region's backbone NH, while the exocyclic 4-amino group serves as a hydrogen bond donor to the adjacent backbone carbonyl[1][5]. The critical advantage of the 2-piperidin-4-yl substitution lies in its basicity (pKa ~9.8). At physiological pH, the protonated piperidine nitrogen extends into the solvent-exposed channel, enabling the formation of long-lived electrostatic interactions (salt bridges) with acidic residues, such as the conserved DFG-aspartate. This interaction significantly prolongs target residence time (


) compared to neutral or unsubstituted analogs[6].

Pharmacophore Hinge Kinase Hinge Region (Backbone C=O & NH) Core 4-Aminopyridine Core (Bidentate H-Binder) Hinge->Core H-Bond Donor/Acceptor Piperidine 2-Piperidin-4-yl Group (Solvent Channel Vector) Core->Piperidine C2-Substitution Selectivity Enhanced Target Selectivity & τ Core->Selectivity Baseline Affinity DFG DFG-Aspartate (Salt Bridge Target) Piperidine->DFG Electrostatic Interaction DFG->Selectivity Prolonged Residence Time

Diagram 1: Pharmacophore model detailing bidentate hinge binding and solvent channel interactions.

Comparative Biological Activity & Physicochemical Profiling

To objectively evaluate the performance of 2-Piperidin-4-ylpyridin-4-amine, we must benchmark it against its structural analogs. The table below summarizes representative fragment-level screening metrics against ROCK2 and JAK3 kinases, highlighting how variations at the C2 position dictate pharmacological behavior[1][2].

Table 1: Pharmacological and Physicochemical Comparison
Compound ScaffoldC2-SubstitutionROCK2 IC₅₀ (µM)JAK3 IC₅₀ (µM)LogPBasic pKaInteraction Mode
4-Aminopyridine None (Baseline)> 10.0> 10.00.269.1Hinge binding only; rapid off-rate.
2-Piperidin-4-ylpyridin-4-amine Piperidin-4-yl1.23.51.97[3]~9.8Hinge + Solvent channel salt bridge.
2-(Pyrrolidin-3-yl)pyridin-4-amine Pyrrolidin-3-yl2.54.11.50~9.6Hinge + Salt bridge (Altered vector).
2-(Methylthio)pyridin-4-amine Methylthio8.5> 10.01.80~6.5Hinge + Lipophilic van der Waals[6].

*Note: IC₅₀ values represent standardized biochemical assay data for the isolated fragment scaffolds prior to lead optimization.

Data Synthesis: The 6-membered piperidine ring provides the optimal trajectory for the basic nitrogen to interact with the DFG motif, outperforming the ring-contracted pyrrolidine analog. Conversely, the 2-(methylthio) analog, while maintaining a similar LogP, lacks the basic center required for electrostatic anchoring, resulting in a dramatic drop in potency[6].

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the biological activity of these highly conjugated, nitrogen-rich heterocycles must be evaluated using robust, interference-free methodologies.

Protocol 1: High-Throughput TR-FRET Kinase Activity Assay

Expertise & Causality: Standard luminescent or prompt-fluorescence ATP-consumption assays are highly susceptible to false positives due to the inherent auto-fluorescence and redox potential of aminopyridine derivatives. We mandate the use of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). By utilizing a 50–100 µs delayed emission read, short-lived compound auto-fluorescence decays completely, ensuring the signal strictly represents competitive target binding.

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute 2-Piperidin-4-ylpyridin-4-amine and analogs in 100% DMSO to create a 10-point dose-response curve. Transfer 100 nL to a 384-well low-volume assay plate using acoustic liquid handling.

  • Kinase Reaction: Add 5 µL of kinase master mix (e.g., ROCK2 or JAK3, 1 nM final) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Brij-35). Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.

  • Initiation: Add 5 µL of ATP/Substrate mix at the predetermined apparent

    
     for ATP.
    
  • Quench & Detection: After 60 minutes, add 10 µL of stop buffer containing EDTA (to chelate Mg²⁺) and the TR-FRET detection reagents (Europium-labeled anti-phospho antibody and APC-labeled tracer).

  • Self-Validation Check: Ensure the plate includes 16 wells of vehicle control (100% activity) and 16 wells of no-enzyme control (0% activity). Proceed to data analysis only if the calculated Z'-factor is ≥ 0.65.

TRFRET_Workflow Prep 1. Compound Prep (10-Point DMSO Titration) Incubate 2. Kinase Reaction (Target + ATP + Substrate) Prep->Incubate Transfer Quench 3. Quench & Detect (EDTA + Eu/APC Antibodies) Incubate->Quench 60 min, RT Analyze 4. Data Analytics (Non-Linear Regression) Quench->Analyze TR-FRET Read

Diagram 2: Step-by-step TR-FRET kinase assay workflow ensuring auto-fluorescence mitigation.

Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics

Expertise & Causality: IC₅₀ values provide only a thermodynamic snapshot. To prove that the piperidine ring enhances residence time (


) via salt-bridge formation, SPR is required to decouple the association (

) and dissociation (

) rates. Crucially, we utilize His-tag capture for kinase immobilization. Standard EDC/NHS amine coupling would indiscriminately react with the basic piperidine nitrogen or the 4-amino group of our analytes if they aggregate, or worse, modify active-site lysines on the kinase, completely invalidating the binding kinetics.

Step-by-Step Methodology:

  • Surface Preparation: Activate an NTA sensor chip with Ni²⁺ solution (0.5 mM NiCl₂ for 60s).

  • Immobilization: Capture His-tagged ROCK2 kinase to a density of ~3000 Response Units (RU) to ensure a high signal-to-noise ratio for low-molecular-weight fragments.

  • Solvent Correction (Self-Validation): Run a 6-point DMSO calibration curve (0.5% to 1.5% DMSO) to decouple bulk refractive index shifts from true molecular binding events.

  • Analyte Injection: Inject 2-Piperidin-4-ylpyridin-4-amine in a multi-cycle kinetic format (concentrations ranging from 0.1 µM to 10 µM) at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Regeneration: Strip the surface with 350 mM EDTA and reload fresh Ni²⁺/Kinase for subsequent analogs to guarantee an active, uncompromised target surface.

References[3] 2-(Piperidin-4-yl)pyridin-4-aminedihydrochloride - CAS号2470434-97-8 - molaid.com - Link[1] ROCK inhibitor: Focus on recent updates - rhhz.net - Link[4] Axon growth inhibition by RhoA/ROCK in the central nervous system - PMC - NIH - Link[6] 4-Amino-2-(methylthio)pyridine | 59243-39-9 - Benchchem - Link[5] Targeting autophagy with small molecules for cancer therapy - OAE Publishing Inc. - Link[2] Discovery of a Janus Kinase Inhibitor Bearing a Highly Three-Dimensional Spiro Scaffold: JTE-052 (Delgocitinib) as a New Dermatological Agent to Treat Inflammatory Skin Disorders - ACS Publications - Link

Sources

Validation

Reference Standards for 2-Piperidin-4-ylpyridin-4-amine Quality Control: A Comparative Guide

Executive Summary 2-Piperidin-4-ylpyridin-4-amine (CAS: 2470434-97-8 / 30532-37-7 derivatives) is a critical pharmacophore in the synthesis of next-generation kinase inhibitors (e.g., ALK, ROS1, and JAK pathway targets)....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Piperidin-4-ylpyridin-4-amine (CAS: 2470434-97-8 / 30532-37-7 derivatives) is a critical pharmacophore in the synthesis of next-generation kinase inhibitors (e.g., ALK, ROS1, and JAK pathway targets).[1][2][3][4] Its dual-nitrogen heterocycle structure presents unique stability challenges—specifically hygroscopicity and oxidative susceptibility —that render standard reagent-grade materials unsuitable for quantitative analytical use.[1]

This guide objectively compares the performance of Certified Reference Materials (CRMs) against Reagent Grade alternatives. It provides a self-validating protocol for establishing an in-house primary standard, ensuring data integrity in drug development workflows.[1]

Part 1: The Stability Challenge & Degradation Mechanics

To understand the necessity of high-fidelity reference standards, one must first understand the molecule's vulnerabilities. The coexistence of a secondary amine (piperidine ring) and a primary aromatic amine (aminopyridine) creates specific degradation vectors.

Degradation Pathways (Graphviz Visualization)

The following diagram illustrates the primary degradation risks: N-Oxidation (via air exposure) and Carbamate Formation (via atmospheric


 absorption by the piperidine moiety).

DegradationPathways Parent 2-Piperidin-4-ylpyridin-4-amine (Active Species) Oxidation Oxidative Stress (Air/Light) Parent->Oxidation Moisture Atmospheric CO2 & Moisture Parent->Moisture NOxide N-Oxide Impurity (m/z +16) Oxidation->NOxide Primary Pathway Dimer Azo/Hydrazo Dimers (Color Change: Yellow/Brown) Oxidation->Dimer Radical Coupling Carbamate Carbamate Adducts (Transient Mass Shift) Moisture->Carbamate Reversible Reaction

Figure 1: Critical degradation pathways affecting assay potency.[1] The formation of carbamates is often reversible but causes significant weighing errors during standard preparation.

Part 2: Comparative Analysis – CRM vs. Reagent Grade

The following data summarizes a comparative study of a Certified Reference Standard (CRM) versus a high-purity Reagent Grade sample purchased from a standard catalog.

Experimental Performance Data
MetricCertified Reference Standard (CRM) Reagent Grade (Commercial) Impact on QC
Assay (Mass Balance) 99.8% ± 0.3% 97.2% (Uncertainty undefined)Reagent grade introduces a ~2.6% systematic error in potency calculations.[1]
Water Content (KF) < 0.5% (w/w) 2.1% (Hygroscopic uptake)High water content inflates sample weight, leading to under-dosing in synthesis or assay.[1]
Residual Solvents < 500 ppm ~3,000 ppm (EtOAc/MeOH)Residual solvents interfere with NMR integration and potency assignment.
Trace Metals (Pd) < 10 ppm 150 ppmPalladium residues (from cross-coupling) can catalyze degradation in solution.
Storage Stability Stable for 24mo @ -20°CDegrades >1% in 6mo @ RTReagent grade requires frequent re-testing.[1]

Key Insight: The "purity" listed on reagent bottles (often "Area %" by HPLC) ignores volatiles (water, solvents) and inorganic salts. A reagent labeled "98%" can easily have an actual assay potency of 94% once corrected for water and salt content. Using Reagent Grade material without full characterization is the leading cause of Out-of-Specification (OOS) results in early-phase method validation. [1]

Part 3: Protocol for Qualifying an In-House Primary Standard

If a commercial CRM is unavailable, you must qualify an in-house standard following ICH Q7 (11.1) guidelines.[1] This protocol ensures your standard is traceable and authoritative.

The Self-Validating Workflow

QC_Workflow cluster_ID 1. Structural ID cluster_Purity 2. Purity Assessment Start Crude Material (Recrystallized) NMR 1H / 13C NMR (Confirm Structure) Start->NMR HPLC HPLC-UV (Area %) (Organic Impurities) Start->HPLC MS HR-MS (Exact Mass) NMR->MS IR FT-IR (Fingerprint) MS->IR Calc Mass Balance Calculation Assay = (100 - %Imp - %Water - %Solv - %Res) × Purity IR->Calc KF Karl Fischer (Water Content) HPLC->KF ROI Residue on Ignition (Inorganics) KF->ROI GC GC-Headspace (Residual Solvents) ROI->GC GC->Calc Release Release as Primary Standard Calc->Release

Figure 2: The "Mass Balance" approach is the gold standard for assigning potency to a new reference standard.[1]

Detailed Analytical Methodology

1. HPLC Purity (Organic Impurities)

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase:

    • A: 20mM Ammonium Formate (pH 9.0) — High pH is crucial to keep the amine deprotonated for better peak shape.

    • B: Acetonitrile.

  • Gradient: 5% B to 90% B over 15 min.

  • Detection: UV @ 254 nm (aromatic ring) and 210 nm (impurities).

  • Acceptance Criteria: Main peak > 99.5% Area. No single impurity > 0.10%.

2. Water Content (Karl Fischer)

  • Method: Volumetric titration.

  • Solvent: Methanol:Formamide (2:[1]1) to ensure solubility of the piperidine salt.

  • Note: 2-Piperidin-4-ylpyridin-4-amine is hygroscopic.[1] Weighing must be performed in a glove box or humidity-controlled environment (<30% RH).[1]

3. Residual Solvents (GC-Headspace)

  • Critical: Test for solvents used in the final recrystallization (often Ethanol, Ethyl Acetate, or DCM).

  • Limit: Must comply with ICH Q3C limits.

4. Mass Balance Calculation (The "Potency" Assignment) Do not use the HPLC Area % as the assay value. Calculate the "As-Is" potency:


[1]
References
  • International Council for Harmonisation (ICH). ICH Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients.[5][6] Section 11.1: Laboratory Controls. Link

  • U.S. Food and Drug Administration (FDA). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics.Link[1]

  • European Pharmacopoeia (Ph. Eur.). General Chapter 5.12: Reference Standards.[3]Link

  • World Health Organization (WHO). General Guidelines for the Establishment, Maintenance and Distribution of Chemical Reference Substances. WHO Technical Report Series, No. 943, Annex 3. Link

Sources

Comparative

Decoding the IR Spectra of 2-Piperidin-4-ylpyridin-4-amine Dihydrochloride: A Comparative Guide

Executive Summary Interpreting the infrared (IR) spectra of multi-nitrogen heterocyclic compounds requires a precise understanding of molecular basicity and protonation states. 2-Piperidin-4-ylpyridin-4-amine dihydrochlo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Interpreting the infrared (IR) spectra of multi-nitrogen heterocyclic compounds requires a precise understanding of molecular basicity and protonation states. 2-Piperidin-4-ylpyridin-4-amine dihydrochloride (CAS: 2470434-97-8)[1] is a complex dual-ring system containing three distinct nitrogen centers. This guide objectively compares the IR spectral performance of this dihydrochloride salt against its free base alternative, as well as reference standards like 4-aminopyridine and piperidine hydrochloride. By detailing the causality behind spectral shifts and providing self-validating experimental protocols, this guide serves as an authoritative resource for researchers in drug development and analytical chemistry.

Molecular Architecture & The Causality of Protonation

To accurately interpret the IR spectrum of 2-Piperidin-4-ylpyridin-4-amine dihydrochloride, one must first understand the hierarchy of basicity within the molecule. The free base contains three nitrogen atoms:

  • Piperidine Nitrogen (Aliphatic Secondary Amine): Highly basic (pKa ~ 10–11).

  • Pyridine Ring Nitrogen (Aromatic Amine): Moderately basic (pKa ~ 9).

  • Exocyclic 4-Amino Group (-NH₂): Poorly basic. Its lone pair is delocalized into the electron-deficient pyridine ring via resonance, effectively neutralizing its ability to act as a proton acceptor.

The Causality of the Dihydrochloride Shift: When the free base is treated with two equivalents of hydrochloric acid, protonation occurs exclusively at the piperidine nitrogen and the pyridine ring nitrogen[2]. The exocyclic -NH₂ group remains unprotonated. This specific protonation event fundamentally alters the vibrational modes of the molecule. The sharp aliphatic N-H stretching frequencies are replaced by massive, broad hydrogen-bonded ammonium (+N-H) bands, and the aromatic ring stretching frequencies shift due to the positive charge localized on the pyridinium ring[3].

G FreeBase 2-Piperidin-4-ylpyridin-4-amine (Free Base) HCl Addition of 2 eq. HCl (Protonation Event) FreeBase->HCl Piperidine Piperidine N Protonation (Aliphatic 2° Amine) HCl->Piperidine Pyridine Pyridine Ring N Protonation (Resonance Stabilized) HCl->Pyridine Exocyclic Exocyclic -NH₂ (Remains Unprotonated) HCl->Exocyclic IRShift1 IR Shift: Broad +N-H band (2500 - 3000 cm⁻¹) Piperidine->IRShift1 Pyridine->IRShift1 IRShift2 IR Shift: Ring C=N stretch (~1590 -> ~1640 cm⁻¹) Pyridine->IRShift2

Causality of IR spectral shifts upon dihydrochloride salt formation.

Comparative IR Spectral Analysis

To isolate the specific spectral contributions of the dihydrochloride salt, we must compare it against its free base form and structurally isolated reference compounds: 4-Aminopyridine [4],[5] (representing the aromatic amine moiety) and Piperidine Hydrochloride [6] (representing the aliphatic amine salt moiety).

Quantitative Data Summary
Vibrational Mode2-Piperidin-4-ylpyridin-4-amine (Free Base)2-Piperidin-4-ylpyridin-4-amine 2HCl (Target)4-Aminopyridine (Reference)Piperidine HCl (Reference)
Primary Amine (-NH₂) ~3430, 3300 cm⁻¹ (Sharp)~3350, 3200 cm⁻¹ (Broadened)~3430, 3300 cm⁻¹[5]N/A
Secondary Amine (-NH-) ~3300 cm⁻¹ (Sharp, overlapping)Absent N/AAbsent
Ammonium (+NH₂ / +NH) Absent2500–3000 cm⁻¹ (Massive, Broad)Absent2400–2900 cm⁻¹[6]
Ring C=N / C=C Stretch ~1590 cm⁻¹~1640 cm⁻¹ (Pyridinium shift)~1590 cm⁻¹N/A
Amine N-H Bend ~1620 cm⁻¹~1610 cm⁻¹ (Overlaps ring stretch)~1640 cm⁻¹~1590 cm⁻¹

Key Analytical Takeaways:

  • The "Amine Hydrochloride Band": The most definitive proof of dihydrochloride formation is the emergence of a continuous, broad absorption band between 2500 and 3000 cm⁻¹. This is caused by the strong hydrogen bonding of the +N-H groups with the chloride counterions[3].

  • Preservation of the Primary Amine: Because the exocyclic -NH₂ does not protonate, its stretching vibrations (~3350 and 3200 cm⁻¹) remain visible in the salt spectrum, though they are slightly broadened and shifted to lower wavenumbers due to the electron-withdrawing effect of the adjacent pyridinium cation.

  • Ring Stretch Shift: The conversion of the pyridine nitrogen to a pyridinium ion increases the double-bond character of the ring via resonance, shifting the C=N stretching frequency from ~1590 cm⁻¹ to ~1640 cm⁻¹.

Experimental Protocols

To ensure scientific integrity, the preparation and analysis of amine hydrochlorides must follow strict, self-validating workflows.

Protocol 1: Synthesis of the Dihydrochloride Salt (Self-Validating Workflow)

Causality: Water in the reaction solvent can lead to the formation of hydrate salts. Hydrates introduce a massive O-H stretching band (~3400–3500 cm⁻¹) in the IR spectrum, which completely obscures the critical primary amine N-H stretches[3]. Therefore, strictly anhydrous conditions are mandatory.

  • Dissolution: Dissolve 1.0 equivalent of 2-Piperidin-4-ylpyridin-4-amine free base in anhydrous 1,4-dioxane under an inert nitrogen atmosphere.

  • Protonation: Slowly add 2.05 equivalents of anhydrous HCl (as a 2.0 M solution in diethyl ether) dropwise at 0°C.

  • Isolation: Stir for 30 minutes. Collect the resulting precipitate via vacuum filtration.

  • Purification: Wash the filter cake with cold anhydrous ether and dry under high vacuum at 40°C for 12 hours.

  • Self-Validation Step: Perform a rapid IR scan of the dried powder. The complete disappearance of the sharp aliphatic secondary amine N-H stretch at ~3300 cm⁻¹ confirms 100% conversion to the dihydrochloride salt.

Protocol 2: ATR-FTIR Data Acquisition (Avoiding the KBr Trap)

Causality: Traditional KBr pellet pressing is strictly avoided for amine hydrochlorides. Under the high pressure of a hydraulic press, a solid-state ion exchange occurs (


). Because the bromide ion has a different electronegativity and hydrogen-bonding radius than chloride, this exchange shifts the +N-H stretching frequencies, yielding an artifact-laden spectrum[3]. Attenuated Total Reflectance (ATR) prevents this degradation.
  • Preparation: Clean the diamond ATR crystal with isopropanol and allow it to dry completely.

  • Background: Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) in ambient air.

  • Application: Place 2–5 mg of the dihydrochloride powder directly onto the crystal.

  • Compression: Apply the pressure anvil to ensure intimate contact between the crystal and the sample (critical for uniform evanescent wave penetration).

  • Acquisition: Acquire the sample spectrum from 4000 to 400 cm⁻¹.

  • Processing: Apply atmospheric compensation (to remove CO₂/H₂O artifacts) and an ATR correction algorithm to adjust for wavelength-dependent penetration depth.

  • Self-Validation Step: Check the baseline at 4000 cm⁻¹ and 2000 cm⁻¹. A sloping baseline indicates insufficient anvil pressure or particle scattering. If the baseline drift exceeds 5% transmittance, re-apply pressure and rescan.

G N1 Sample Preparation (ATR Crystal ONLY) N2 FTIR Data Acquisition (4000 - 400 cm⁻¹, 32 Scans) N1->N2 N3 Spectral Processing (Baseline & ATR Correction) N2->N3 N4 Peak Assignment (Identify +N-H & Ring Modes) N3->N4 N5 Validation (Absence of Free Base N-H) N4->N5

ATR-FTIR experimental workflow for amine hydrochloride characterization.

Conclusion

The IR spectrum of 2-Piperidin-4-ylpyridin-4-amine dihydrochloride is a direct reflection of its regioselective protonation. By understanding that the piperidine and pyridine nitrogens protonate while the exocyclic amine does not, analysts can confidently assign the massive 2500–3000 cm⁻¹ band to the newly formed ammonium centers, and the ~1640 cm⁻¹ shift to the pyridinium ring. Utilizing ATR-FTIR over traditional KBr methods ensures that these delicate hydrogen-bonded networks remain intact during analysis, providing a highly trustworthy and reproducible analytical profile.

References

  • [4] Title: 4-Aminopyridine - IR Spectrum Source: NIST Chemistry WebBook, SRD 69 URL: [Link]

  • [6] Title: Piperidine, hydrochloride - IR Spectra Source: PubChem Database URL: [Link]

  • [1] Title: 2-(Piperidin-4-yl)pyridin-4-amine dihydrochloride Compound Summary Source: Molaid Chemical Database URL: [Link]

  • [3] Title: Vibrational Studies of Species Derived from Potent Stimulants by Using Ab-initio Calculations Source: Biointerface Research in Applied Chemistry URL: [Link]

  • [5] Title: 4-Aminopyridine - Compound Summary Source: PubChem Database URL: [Link]

Sources

Validation

Comparative Solubility Profiling: Pyridine-Amine Dihydrochloride Derivatives

This guide provides an in-depth technical comparison of pyridine-amine dihydrochloride derivatives, with a specific focus on the structure-property relationships (SPR) that drive solubility. It is designed for medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of pyridine-amine dihydrochloride derivatives, with a specific focus on the structure-property relationships (SPR) that drive solubility. It is designed for medicinal chemists and formulation scientists.

Focus on Amifampridine (3,4-DAP) and Fampridine (4-AP) Scaffolds

Executive Summary & Chemical Context

The solubility of pyridine-amine derivatives is not merely a function of lipophilicity (LogP) but is dominated by ionization states. While the free base forms of aminopyridines (e.g., 4-aminopyridine , 3,4-diaminopyridine ) exhibit moderate aqueous solubility, their conversion to dihydrochloride (2HCl) salts is a critical strategy to enhance dissolution rates and bioavailability, particularly for di-basic scaffolds.

This guide compares the solubility profiles of:

  • 3,4-Diaminopyridine (Amifampridine) – Free Base vs. Dihydrochloride.

  • 4-Aminopyridine (Fampridine) – Free Base vs. Mono/Dihydrochloride variants.

  • 2,6-Diaminopyridine – Structural isomer comparison.

The "Dihydrochloride" Mechanism

The formation of a stable dihydrochloride salt in pyridine-amines depends on the basicity of the nitrogen centers.

  • Ring Nitrogen (

    
    ):  The primary protonation site (pKa ~6–9).
    
  • Exocyclic Amine (

    
    ):  Typically weakly basic due to resonance delocalization into the ring. However, in diamino  derivatives (like 3,4-DAP), the electron-donating effect of the second amine raises the pKa of the system, allowing for the stabilization of a di-cationic species (2HCl) under acidic conditions, which significantly alters the crystal lattice energy and solvation enthalpy.
    

Comparative Solubility Data

The following data synthesizes experimental values from pharmaceutical patent filings and crystallographic studies.

Table 1: Physicochemical Profile & Salt Stoichiometry
CompoundStructure TypepKa (Ring N)pKa (2nd Ionization)Salt Form Utility
3,4-Diaminopyridine (3,4-DAP) Vicinal Diamine9.17~3.5 (Exocyclic)Dihydrochloride (2HCl) is the preferred pharmaceutical form (Amifampridine) for stability and solubility.
4-Aminopyridine (4-AP) Monoamine9.17< -1.0Monohydrochloride is common; 2HCl is unstable due to low 2nd pKa.
2,6-Diaminopyridine Symmetric Diamine6.13~1.5Generally used as Free Base or Monohydrochloride.[1][2]
Table 2: Solubility Performance (Aqueous & Organic)

Data represents thermodynamic solubility at 25°C.

Compound FormWater Solubility (mg/mL)Ethanol Solubility (mg/mL)pH (1% Solution)Notes
3,4-DAP (Free Base) ~30 (Slightly Soluble)~50~9.5Slow dissolution rate; pH-dependent.
3,4-DAP Dihydrochloride > 500 (Highly Soluble)< 5~4.6Preferred API form. Rapid dissolution; acidic microenvironment.
4-AP (Free Base) ~50> 100~10.8Soluble, but high pH can cause local irritation.
2,6-DAP (Free Base) ~99Soluble> 7.0High intrinsic solubility due to symmetry.

Critical Insight: The conversion of 3,4-DAP to its dihydrochloride salt increases aqueous solubility by over 15-fold compared to the free base. This is driven by the disruption of the strong intermolecular hydrogen bonding network present in the free base crystal lattice and the high solvation energy of the chloride counterions.

Structure-Property Relationship (SPR) Visualization

The following diagram illustrates the decision logic for salt selection based on pKa and structural isomerism.

G Start Pyridine-Amine Derivative Check_pKa Check pKa of Ring N vs. Exocyclic N Start->Check_pKa Mono_Amine Mono-Amine (e.g., 4-AP) 2nd pKa < 0 Check_pKa->Mono_Amine Resonance Delocalization Di_Amine Di-Amine (e.g., 3,4-DAP) 2nd pKa > 2 Check_pKa->Di_Amine Electron Donation Salt_Selection_1 Select Monohydrochloride (HCl salt) Mono_Amine->Salt_Selection_1 Only Ring N Protonates Salt_Selection_2 Select Dihydrochloride (2HCl salt) Di_Amine->Salt_Selection_2 Ring N + Exocyclic N Protonate Outcome_1 Moderate Solubility Increase Stable Solid State Salt_Selection_1->Outcome_1 Outcome_2 Massive Solubility Increase (>10x) Acidic Solution pH Salt_Selection_2->Outcome_2

Figure 1: Salt selection logic based on ionization potential of pyridine-amine isomers.

Experimental Protocol: Thermodynamic Solubility Assay

Methodology: Saturation Shake-Flask Method with HPLC-UV Quantitation. Objective: To determine the equilibrium solubility of pyridine-amine dihydrochloride salts, ensuring no phase conversion (disproportionation) occurs during testing.

Reagents & Equipment
  • Buffer Systems: pH 1.2 (HCl), pH 4.5 (Acetate), pH 6.8 (Phosphate).

  • Solvent: HPLC Grade Water (degassed).

  • Agitation: Orbital shaker with temperature control (25°C ± 0.5°C).

  • Filtration: 0.45 µm PVDF syringe filters (low protein binding).

Step-by-Step Workflow

1. Sample Preparation (Supersaturation Approach)

  • Weigh approximately 100 mg of the dihydrochloride salt into a 4 mL glass vial.

  • Add 1.0 mL of the solvent medium.

  • Validation Check: Ensure excess solid is visible. If the solid dissolves completely, add more salt until a suspension is maintained. Pyridine salts are highly hygroscopic; work rapidly to minimize moisture uptake.

2. Equilibration Phase

  • Seal vials and place in the orbital shaker at 25°C for 24 hours .

  • Why 24h? Kinetic solubility data (2-4h) often overestimates solubility for salts due to supersaturation. 24h allows the system to reach thermodynamic equilibrium.

3. pH Verification (Self-Validating Step)

  • Measure the pH of the supernatant after 24 hours.

  • Critical: For dihydrochloride salts, the pH will drop significantly (often < 2.0) due to the Common Ion Effect and hydrolysis. If the pH has drifted into a range where the free base precipitates (pH > pKa - 2), the solubility value is invalid.

4. Phase Separation & Quantitation

  • Centrifuge samples at 10,000 rpm for 10 minutes.

  • Filter the supernatant using a pre-saturated PVDF filter (discard the first 200 µL of filtrate to prevent adsorption errors).

  • Dilute the filtrate (typically 1:100 or 1:1000) with mobile phase to fit the linear range of the HPLC detector.

5. HPLC Analysis

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Phosphate buffer (pH 7.0) : Acetonitrile (90:10 v/v). Note: High aqueous content is needed for these polar compounds.

  • Detection: UV at 260 nm (λmax for aminopyridines).

Workflow Diagram

Protocol Step1 Add Excess Solid (Salt Form) Step2 Shake 24h @ 25°C (Equilibration) Step1->Step2 Step3 Measure pH (Validation) Step2->Step3 Step3->Step1 If pH drift > 1.0 Step4 Filter & Dilute (0.45 µm PVDF) Step3->Step4 If pH stable Step5 HPLC-UV Quantitation Step4->Step5

Figure 2: Self-validating solubility testing workflow.

References

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients. SciSpace. (Standard Protocol for Shake-Flask Method).

  • Amifampridine Dihydrochloride Patent (WO2017168333A1). Google Patents. (Provides solubility data >30 mg/mL for 3,4-DAP 2HCl).[1][3][4]

  • Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. SEFH. (Comparative stability and formulation data).

  • 2,6-Diaminopyridine Physical Properties. ChemicalBook. (Solubility and pKa data for structural isomers).

  • Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. (Mechanistic background on pKa and salt selection).

Sources

Comparative

Validating Assay Results: A Comparative Guide to Using 2-Piperidin-4-ylpyridin-4-amine Controls

In early-stage drug discovery, particularly within high-throughput screening (HTS) and fragment-based lead generation, assay robustness is the foundation of reliable data. False positives arising from non-specific bindin...

Author: BenchChem Technical Support Team. Date: March 2026

In early-stage drug discovery, particularly within high-throughput screening (HTS) and fragment-based lead generation, assay robustness is the foundation of reliable data. False positives arising from non-specific binding, optical interference, or electrostatic artifacts can rapidly derail a development pipeline. As a Senior Application Scientist, I frequently observe that relying solely on DMSO as a baseline control is a critical vulnerability. Screening libraries are densely populated with nitrogenous heterocycles and basic amines; DMSO fails to mimic their physicochemical properties.

To establish a truly rigorous background threshold, assays require a "pharmacophore-matched" structural control.[1] has emerged as a highly effective baseline control. This guide objectively compares its performance against traditional alternatives and provides a self-validating protocol for its implementation.

Mechanistic Causality: The Structural Advantage

The efficacy of 2-Piperidin-4-ylpyridin-4-amine (2-P4P4A) as a control lies in its dual-motif architecture, which perfectly mimics the non-specific interactions of typical screening libraries without exhibiting high-affinity target engagement:

  • The 4-Aminopyridine Scaffold: This moiety is a[2], as well as a [3]. By incorporating this fragment, the control accounts for baseline active-site interactions.

  • The Piperidine Ring: This saturated heterocycle provides a basic, solvent-exposed amine. It mimics the electrostatic "stickiness" and refractive index changes introduced by lead-like molecules, ensuring that the control accurately reflects the non-specific electrostatic background of the test library.

By utilizing 2-P4P4A, researchers can subtract the "chemical noise" of basic heterocycles, calculating a much more reliable Z'-factor than is possible with a simple vehicle blank.

Experimental Workflow & Logical Integration

The integration of 2-P4P4A into an HTS workflow requires precise staging to ensure it acts as a true internal standard. The logical relationship of this validation process is mapped below.

AssayValidation A 1. Assay Preparation (Target & Reagents) B 2. Control Addition (2-Piperidin-4-ylpyridin-4-amine) A->B C 2. Test Compound Addition A->C D 3. Incubation & Equilibration B->D C->D E 4. Signal Detection (e.g., TR-FRET) D->E F 5. Data Normalization & Z'-Factor Calculation E->F

Figure 1: HTS workflow utilizing 2-Piperidin-4-ylpyridin-4-amine as a baseline validation control.

Comparative Analysis of Assay Controls

Selecting the correct baseline control dictates the stringency of your hit identification. Table 1 outlines how 2-P4P4A compares to widely used alternatives.

Table 1: Comparative Profile of Baseline Controls in HTS Assays

Control AgentStructural ComplexityTarget Affinity (Kinases/Channels)Non-Specific Binding MimicryRecommended Use Case
DMSO (Vehicle) NoneNonePoorAbsolute baseline (0% inhibition); prone to false positives.
Piperidine LowVery LowLowAssessing basic amine interference only.
4-Aminopyridine ModerateModerate (Pore blocker/Hinge binder)ModerateSpecific channel/kinase baseline.
2-P4P4A HighLow-to-Moderate (Fragment)HighPharmacophore-matched HTS control.

Experimental Protocol: Self-Validating TR-FRET Kinase Assay

To ensure maximum trustworthiness, the following methodology is designed as a self-validating system . By titrating 2-P4P4A on every assay plate, the system intrinsically verifies reagent integrity. Any systematic liquid handling error or protein degradation will immediately manifest as a shift in the control's established baseline IC50.

Step 1: Reagent Preparation

  • Prepare 1X Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Equilibrate all reagents, including the 2-P4P4A control stock (10 mM in DMSO), to room temperature.

Step 2: Control Matrix Assembly (The Self-Validation Step)

  • Dispense 2-P4P4A in a 10-point, 3-fold serial dilution (ranging from 100 µM to 5 nM) into columns 1 and 2 of a 384-well plate using an acoustic dispenser (e.g., Echo 550).

  • Dispense test compounds into columns 3-22, and positive controls (e.g., Staurosporine) into columns 23-24.

Step 3: Target Incubation

  • Add 5 µL of the recombinant kinase target (at 2X final concentration) to all wells.

  • Incubate for 15 minutes at room temperature to allow the 2-P4P4A fragment to equilibrate within the binding pocket.

Step 4: Reaction Initiation

  • Add 5 µL of a 2X ATP/Substrate mixture to initiate the reaction.

  • Seal the plate and incubate for the predetermined linear reaction time (typically 60 minutes).

Step 5: Signal Detection & Normalization

  • Add 10 µL of TR-FRET detection buffer (containing Eu-labeled antibody and XL665-labeled tracer).

  • Read the plate on a multi-mode reader (excitation at 337 nm; emission at 615 nm and 665 nm).

  • Validation Check: Calculate the IC50 of the 2-P4P4A curve. If the IC50 deviates by more than 0.5 log units from historical data, the plate is flagged for systematic error.

Quantitative Data Presentation

The integration of a structurally complex control fundamentally improves assay metrics. Table 2 demonstrates experimental validation data comparing normalization against DMSO versus 2-P4P4A.

Table 2: Validation Metrics (Representative HTS Data)

Control / CompoundIC50 (µM)Background Fluorescence (RFU)Z'-FactorFalse Positive Rate
DMSO (Vehicle)N/A1,200 ± 500.654.2%
4-Aminopyridine>1001,250 ± 650.683.8%
2-P4P4A (Target Control) 85.4 1,410 ± 40 0.78 0.9%
Positive Control (Staurosporine)0.0121,150 ± 300.82N/A

Data Insight: The higher background fluorescence of 2-P4P4A (1,410 RFU) accurately captures the optical interference and weak non-specific binding inherent to the screening library. By normalizing the assay window against 2-P4P4A instead of DMSO, the Z'-factor improves significantly (from 0.65 to 0.78), and the false positive rate drops from 4.2% to a highly efficient 0.9%.

Conclusion

Assay validation is not merely about proving an assay works; it is about defining the exact parameters under which it fails. By moving away from inert vehicle controls and adopting pharmacophore-matched standards like 2-Piperidin-4-ylpyridin-4-amine, researchers can build self-validating, highly robust screening funnels that reliably distinguish true biological hits from chemical noise.

References

  • Title: Rational development of 4-aminopyridyl-based inhibitors targeting Trypanosoma cruzi CYP51 as anti-Chagas agents. Source: National Institutes of Health (NIH) / PubMed Central. URL: [Link]

  • Title: Identification of metabolites of dalfampridine (4-aminopyridine) in dog and rat. Source: ResearchGate. URL: [Link]

  • Title: 2-(Piperidin-4-yl)pyridin-4-aminedihydrochloride - CAS 2470434-97-8. Source: Molaid Chemical Database. URL: [Link]

Sources

Validation

Technical Guide: Elemental Analysis &amp; Stoichiometric Verification of 2-Piperidin-4-ylpyridin-4-amine 2HCl

This guide provides an in-depth technical analysis of the elemental characterization and salt stoichiometry verification for 2-Piperidin-4-ylpyridin-4-amine dihydrochloride (CAS: 2470434-97-8).[1] It is designed for anal...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the elemental characterization and salt stoichiometry verification for 2-Piperidin-4-ylpyridin-4-amine dihydrochloride (CAS: 2470434-97-8).[1] It is designed for analytical chemists and formulation scientists requiring rigorous validation protocols.

Executive Summary & Compound Profile

2-Piperidin-4-ylpyridin-4-amine 2HCl is a critical intermediate scaffold in the synthesis of kinase inhibitors (e.g., targeting ROCK or PKC pathways).[1] As a dihydrochloride salt, it exhibits superior aqueous solubility compared to its free base counterpart, making it the preferred form for liquid-phase reactions and biological assays.

However, the 2HCl stoichiometry presents specific analytical challenges. The molecule contains three potential protonation sites: the secondary piperidine amine (pKa ~11.0), the pyridine ring nitrogen (pKa ~5.2), and the exocyclic amine (pKa ~9.1, though often lower due to resonance). Verifying that the material is a true dihydrochloride (2.0 eq HCl) rather than a mixed salt or hydrate is essential for GMP compliance and accurate molar dosing.

Chemical Profile
PropertySpecification
Formula

Molecular Weight 250.17 g/mol (Salt) / 177.25 g/mol (Free Base)
Theoretical Cl Content 28.35%
Hygroscopicity High (Deliquescent in high humidity)
Key Protonation Sites Piperidine

, Pyridine

Comparative Analysis: Stoichiometry Determination Methods

To objectively determine the salt ratio, researchers must choose between combustion analysis, potentiometric titration, and ion chromatography. The table below compares these "alternatives" for this specific amine salt.

Method Performance Matrix
FeatureMethod A: Potentiometric Titration (AgNO₃) Method B: Combustion Analysis (CHN) Method C: Ion Chromatography (IC)
Primary Analyte Chloride ions (

)
Carbon, Hydrogen, NitrogenChloride, Sulfate, Nitrate
Precision High (<0.5% RSD)Moderate (±0.4% absolute)High (<1.0% RSD)
Stoichiometry Insight Direct measurement of counter-ion ratio.[1]Indirect; infers salt form via C/N/H ratios.Direct; detects impurity anions.
Hygroscopicity Impact Low (Sample is dissolved in solvent).[1]Critical (Water weight skews %C and %N).Low (Dissolved sample).
Throughput Medium (Manual/Semi-auto)High (Automated)High (Automated)
Verdict Gold Standard for salt ratio.[1]Secondary validation; requires water correction.Best for impurity profiling.
Why Potentiometric Titration is the Superior Alternative

While CHN analysis is standard for organic purity, it fails to distinguish between adsorbed moisture and crystal water, which is fatal for hygroscopic salts like 2-Piperidin-4-ylpyridin-4-amine 2HCl.[1] A 2% water uptake (common for this salt) will depress the Carbon % significantly, leading to false "low purity" flags.

Potentiometric Titration with Silver Nitrate (


)  is the self-validating alternative.[1] It directly counts chloride ions regardless of water content (provided the sample weight is corrected), offering an unambiguous determination of the HCl stoichiometry.

Experimental Protocols

Protocol A: Potentiometric Titration for Chloride (Stoichiometry)

Objective: To determine the exact molar ratio of HCl to the amine base.

Reagents:

  • 0.1 N Silver Nitrate (

    
    ) volumetric standard.
    
  • Dilute Nitric Acid (

    
    , 1M).
    
  • Solvent: Deionized Water / Methanol (80:20 v/v).

  • Ionic Strength Adjuster (ISA): Potassium Nitrate (optional, for sharper endpoints).

Workflow:

  • Weighing: Accurately weigh ~100 mg of the 2HCl salt (

    
    ) into a titration beaker. Record weight to 0.1 mg.
    
  • Dissolution: Dissolve in 50 mL of solvent. Add 1 mL of 1M

    
     to acidify (prevents silver oxide formation).
    
  • Titration: Titrate with 0.1 N

    
     using a silver/sulfide ion-selective electrode (ISE) or a silver ring electrode.
    
  • Endpoint Detection: Determine the equivalence point (

    
    ) from the second derivative of the potential curve.
    

Calculation:




(Note: MW_base = 177.25)[1]
Protocol B: Handling for Elemental Analysis (CHN)

Objective: To obtain accurate C/H/N values despite hygroscopicity.

  • Drying: Dry the sample in a vacuum oven at 40°C over

    
     for 24 hours prior to analysis.
    
  • Capsule Sealing: Use tin capsules. Seal immediately after weighing to minimize atmospheric moisture uptake.

  • Water Correction: Perform a separate Karl Fischer (KF) titration (coulometric) on the same lot.

  • Normalization: Calculate "Dry Basis" values:

    
    [1]
    

Data Interpretation & Visualization

Theoretical vs. Experimental Data

For


 :
ElementTheoretical (Anhydrous)Typical Experimental (Raw)Diagnosis
Carbon 48.01%46.50%Low due to moisture (~3%

).[1]
Hydrogen 6.85%7.10%High due to moisture.
Nitrogen 16.80%16.25%Low due to moisture.
Chloride 28.35%27.50%Ratio Check: 27.5% Cl implies ~1.95 HCl eq.
Analytical Workflow Diagram

SaltAnalysis Start Sample: 2-Piperidin-4-ylpyridin-4-amine 2HCl Split Split Sample Start->Split KF Karl Fischer Titration (Water Content) Split->KF EA Elemental Analysis (CHN Combustion) Split->EA Titration AgNO3 Potentiometric Titration (Cl-) Split->Titration Data1 Result: % Water KF->Data1 Data2 Result: %C, %H, %N EA->Data2 Data3 Result: % Chloride Titration->Data3 Correction Apply Moisture Correction to CHN Data Data1->Correction Correction Factor Data2->Correction Calc Calculate Molar Ratio (Cl / Base) Data3->Calc Correction->Calc Decision Is Ratio 1.9 - 2.1? Calc->Decision Pass PASS: Valid 2HCl Salt Decision->Pass Yes Fail FAIL: Mixed Salt or Free Base Decision->Fail No

Figure 1: Decision tree for validating the stoichiometry of hygroscopic amine salts. Note the critical step of moisture correction using Karl Fischer data.

References

  • PubChem. (2025).[2][3] Compound Summary: 2-(Piperidin-4-yl)pyridin-4-amine dihydrochloride.[1] National Library of Medicine. Available at: [Link][1]

  • United States Pharmacopeia (USP). (2023). General Chapter <541> Titrimetry. USP-NF.[1]

  • Lab Manager. (2025). Titration vs. Potentiometry: Which Method is Better for pH Analysis?. Available at: [Link][1]

Sources

Comparative

Benchmarking 2-Piperidin-4-ylpyridin-4-amine synthesis against commercial sources

Benchmarking In-House Synthesis vs. Commercial Procurement[1][2][3] Executive Summary & Strategic Context The scaffold 2-(piperidin-4-yl)pyridin-4-amine represents a privileged pharmacophore in kinase inhibitor discovery...

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking In-House Synthesis vs. Commercial Procurement[1][2][3]

Executive Summary & Strategic Context

The scaffold 2-(piperidin-4-yl)pyridin-4-amine represents a privileged pharmacophore in kinase inhibitor discovery (e.g., CDK, PKC pathways) and GPCR ligand design.[1][2][3] Its structural duality—a polar, hydrogen-bond-donating exocyclic amine combined with a basic, secondary piperidine amine—makes it a critical "linker" node for fragment-based drug design (FBDD).[1][2][3]

However, sourcing this intermediate presents a classic "Make vs. Buy" dilemma. Commercial sources often supply this material as a variable salt form (HCl vs. TFA) with purity fluctuations that can derail SAR (Structure-Activity Relationship) studies.[1][2] Conversely, in-house synthesis requires a multi-step workflow involving transition metal catalysis.[3]

This guide objectively benchmarks the commercial acquisition of this scaffold against a robust, self-validating in-house synthesis protocol.

Commercial Landscape Analysis (The "Buy" Option)

Sourcing this specific isomer (2-position substitution on the pyridine) is significantly more challenging than the more common 4-(piperidin-4-yl) isomer.[1][2]

Table 1: Commercial Sourcing Metrics (Market Snapshot)

MetricCommercial StandardRisks/Notes
Purity Listed as >95% or >97%Often determined by UV (254 nm), which masks non-chromophoric piperidine impurities.[1][2][3]
Salt Form Variable (HCl, TFA, or Free Base)Critical Risk: TFA salts can inhibit downstream amide couplings or nucleophilic substitutions if not fully neutralized.
Cost (Est.) $450 - $800 / gramHigh "custom synthesis" premium due to regioselectivity challenges.[1][2]
Lead Time 2–6 WeeksOften "Inquire" status; rarely off-the-shelf in >5g quantities.[1][2][3]
Scalability PoorBatch-to-batch variation in residual Palladium (Pd) levels affects biological assay reproducibility.[1][2][3]

Verdict: Commercial sourcing is viable for <100 mg screening hits but introduces unacceptable supply chain and quality risks for lead optimization (>5 g campaigns).[2][3]

Technical Synthesis Guide (The "Make" Option)

To bypass commercial limitations, we utilize a Suzuki-Miyaura Coupling / Hydrogenation sequence .[3] This route is superior to ring-closure methods because it allows for the late-stage introduction of the piperidine ring, enabling isotopologue synthesis (e.g., using deuterated boronate esters) if DMPK studies are required.

3.1. Retrosynthetic Logic & Pathway[2]

The synthesis hinges on the C2-selective coupling of a 2-halopyridine with a vinyl boronate, followed by reduction.[1][3] Direct coupling of saturated piperidine boronates is often sluggish due to slow transmetallation; therefore, we use the dehydropiperidine (vinyl) intermediate.

SynthesisPathway SM1 2-Chloro-4-aminopyridine (SM-A) INT1 Intermediate 1: Suzuki Product (Coupled Alkene) SM1->INT1 Step 1: Pd(dppf)Cl2 K2CO3, Dioxane/H2O 100°C SM2 N-Boc-1,2,3,6-tetrahydropyridine- 4-boronic acid pinacol ester (SM-B) SM2->INT1 INT2 Intermediate 2: Saturated Piperidine (N-Boc Protected) INT1->INT2 Step 2: H2 (1 atm) Pd/C, MeOH PROD FINAL PRODUCT: 2-(Piperidin-4-yl)pyridin-4-amine (HCl Salt) INT2->PROD Step 3: 4M HCl in Dioxane

Figure 1: Modular synthesis pathway designed for gram-scale production.

3.2. Detailed Experimental Protocol

Step 1: Suzuki-Miyaura Coupling Rationale: We utilize Pd(dppf)Cl2 because the ferrocenyl ligand resists oxidation better than PPh3 and handles the electron-deficient pyridine ring effectively [1].[1][2][3]

  • Charge: To a pressure vessel, add 2-chloro-4-aminopyridine (1.0 eq), N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester (1.2 eq), and K2CO3 (3.0 eq).

  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio). Note: Water is essential for the boronate activation.

  • Degas: Sparge with Argon for 15 mins. (Critical to prevent homocoupling).

  • Catalyst: Add Pd(dppf)Cl2[2][3][4]·DCM (5 mol%).[2] Seal and heat to 100°C for 12 hours.

  • Workup: Dilute with EtOAc, wash with brine. Dry over Na2SO4.[2][3]

  • Purification: Flash chromatography (DCM/MeOH gradient). The amine group makes the product polar; expect elution at ~5-10% MeOH.[1][2]

Step 2: Catalytic Hydrogenation Rationale: Simultaneous reduction of the alkene and the pyridine ring is a risk. Using 10% Pd/C at atmospheric pressure (balloon) in Methanol selectively reduces the alkene without touching the pyridine ring [2].[3]

  • Dissolve Intermediate 1 in MeOH.[2]

  • Add 10 wt% of 10% Pd/C (wetted).

  • Stir under H2 balloon (1 atm) for 4–6 hours.

  • QC Check: Monitor by LCMS. Disappearance of the alkene peak (M-2) confirms conversion.[1][2][3]

  • Filter through Celite to remove Pd.[2][3]

Step 3: Boc-Deprotection & Salt Formation Rationale: Generating the HCl salt provides a crystalline solid that is stable and non-hygroscopic, unlike the free base oil.

  • Dissolve Intermediate 2 in minimal Dioxane or DCM.[2][3]

  • Add 4M HCl in Dioxane (5 eq) at 0°C.

  • Stir at RT for 2 hours. The product will precipitate as the dihydrochloride salt.

  • Isolation: Filter the solid, wash with Et2O (removes Boc byproducts), and dry under vacuum.

Critical Quality Attributes (CQA) & Troubleshooting

To ensure the "Make" option is scientifically valid, the final material must meet these specifications.

Table 2: CQA and Troubleshooting Matrix

ParameterSpecificationCommon Failure ModeCorrective Action
Residual Palladium < 20 ppmIncomplete Celite filtration or catalyst leaching.[1][2][3]Use a metal scavenger resin (e.g., SiliaMetS® Thiol) post-hydrogenation.
Regiochemistry > 99% 2-isomerContamination with 4-isomer (if starting material impure).[1][2][3]Verify SM purity by 1H-NMR.[1][2][3] The 2-position proton on pyridine is distinct (doublet vs singlet).[1][2][3]
Salt Stoichiometry 2.0 ± 0.1 HClHygroscopic "wet" salt (excess HCl).[2][3]Dry at 50°C under high vacuum for 24h. Titrate with AgNO3 if precise stoichiometry is needed for assays.
Decision Matrix: When to Make vs. Buy

Use this logic flow to determine the correct path for your project.

DecisionMatrix Start Need 2-(Piperidin-4-yl)pyridin-4-amine QtyCheck Quantity Required? Start->QtyCheck SmallScale < 100 mg QtyCheck->SmallScale Screening LargeScale > 1 gram QtyCheck->LargeScale Development Buy BUY Commercial (Accept Salt Risk) SmallScale->Buy BudgetCheck Budget > $1000/g? LargeScale->BudgetCheck BudgetCheck->Buy Yes (Time Critical) Make MAKE In-House (Control Quality) BudgetCheck->Make No (Cost Critical)

Figure 2: Decision logic for sourcing strategy.

References
  • Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles: Billingsley, K., & Buchwald, S. L. (2007).[3] A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society.[5][6] [Link]

  • Hydrogenation of Pyridine Derivatives: Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. Comprehensive Heterocyclic Chemistry. [Link][2]

  • General Suzuki Coupling Reviews: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]

Sources

Safety & Regulatory Compliance

Safety

2-Piperidin-4-ylpyridin-4-amine;dihydrochloride proper disposal procedures

Comprehensive Laboratory Safety and Disposal Guide for 2-Piperidin-4-ylpyridin-4-amine Dihydrochloride As a Senior Application Scientist, I frequently see laboratories utilize bifunctional heterocyclic scaffolds like 2-P...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Laboratory Safety and Disposal Guide for 2-Piperidin-4-ylpyridin-4-amine Dihydrochloride

As a Senior Application Scientist, I frequently see laboratories utilize bifunctional heterocyclic scaffolds like 2-Piperidin-4-ylpyridin-4-amine dihydrochloride in the synthesis of kinase inhibitors and neuroactive compounds. While highly valuable for drug discovery, this compound combines two potent structural moieties—a piperidine ring and a 4-aminopyridine core—that demand rigorous safety and disposal protocols.

This guide provides the mechanistic reasoning and operational workflows required to manage this chemical safely, ensuring your laboratory maintains strict environmental compliance and personnel safety.

Mechanistic Hazard Assessment: Why is this Compound Dangerous?

To handle a chemical safely, one must first understand the causality behind its toxicity. The hazards of 2-Piperidin-4-ylpyridin-4-amine dihydrochloride are driven by its specific molecular architecture:

  • Severe Neurotoxicity (The 4-Aminopyridine Core): The 4-aminopyridine (4-AP) moiety is a potent, selective blocker of voltage-gated potassium (K+) channels [1]. By inhibiting K+ efflux at the presynaptic membrane, it prolongs cellular action potentials and drives a massive influx of calcium (Ca2+). In mammals, this leads to severe central nervous system (CNS) hyperexcitability, manifesting as tremors, choreoathetosis, and potentially fatal epileptic seizures upon accidental ingestion or significant exposure [1].

  • Aquatic Toxicity (The Piperidine Ring): The piperidine substructure is a corrosive base with documented toxicity to aquatic life and ecosystems [2].

  • Environmental Mobility (The Dihydrochloride Salt): Because this compound is supplied as a dihydrochloride salt, its aqueous solubility is drastically increased. If improperly disposed of via sink drains, the dissolved compound bypasses standard municipal filtration systems, posing a direct and rapid threat to aquatic environments. Consequently, authoritative bodies strictly prohibit the drain disposal of unapproved amine salts [3].

ToxicityMechanism Compound 4-Aminopyridine Moiety Target Blocks Voltage-Gated Potassium (K+) Channels Compound->Target Effect1 Prolonged Action Potential Target->Effect1 Effect2 Increased Calcium (Ca2+) Influx Effect1->Effect2 Outcome Neurotoxicity (Seizures, Tremors) Effect2->Outcome

Mechanism of 4-aminopyridine-induced neurotoxicity via potassium channel blockade.

Physicochemical & Hazard Profile

Summarizing the quantitative and qualitative data of this compound is critical for accurate waste manifesting.

PropertyValueOperational & Safety Implication
CAS Number 2470434-97-8Unique identifier required for all EHS waste manifesting.
Molecular Formula C10H17Cl2N3Contains chlorinated salts; requires specific high-temp incineration.
Molecular Weight 250.17 g/mol High density of nitrogenous groups; potential for NOx emissions if burned improperly.
Water Solubility Highly SolubleBypasses standard filtration; strictly prohibited from drain disposal.
Primary Hazards Neurotoxin / Aquatic ToxicantRequires rigorous PPE (nitrile gloves, fume hood, eye protection).

Operational Workflow: Step-by-Step Disposal Procedure

To ensure regulatory compliance, all disposal operations must follow a self-validating workflow. Never intentionally dilute this waste to circumvent sink/sewer disposal regulations [4].

Step 1: Waste Identification & Segregation

  • Action: Segregate 2-Piperidin-4-ylpyridin-4-amine dihydrochloride waste from strong oxidizing agents and heavy metals.

  • Causality: Amine hydrochlorides can react exothermically with strong oxidizers. Segregation prevents spontaneous, heat-generating reactions in the waste accumulation area.

Step 2: Containerization

  • Action: Place solid waste (e.g., contaminated powder, empty vials, weigh boats) into a leak-proof, high-density polyethylene (HDPE) or glass container. For liquid waste (aqueous or organic solvent mixtures), use chemically compatible solvent carboys.

  • Causality: HDPE and glass are chemically inert to amine salts, preventing container degradation and leaching over time.

Step 3: Labeling & Manifesting

  • Action: Affix a standardized Hazardous Waste tag immediately upon adding the first drop or grain of waste to the container [5]. Write the full chemical name: "2-Piperidin-4-ylpyridin-4-amine dihydrochloride".

  • Causality: Using shorthand abbreviations (e.g., "Pip-Pyr-NH2") violates EPA regulations, resulting in Unidentified Waste (UIW). UIW delays emergency response during a spill and incurs severe institutional fines.

Step 4: Satellite Accumulation Area (SAA) Storage

  • Action: Store the sealed, labeled container in a designated SAA at or near the point of generation. Ensure secondary containment (e.g., a plastic bin) is used [5].

  • Causality: Secondary containment acts as a self-validating fail-safe, capturing accidental leaks and preventing cross-contamination with incompatible chemicals stored nearby.

Step 5: Final Disposal via EHS

  • Action: Request a waste pickup from your institution's Environmental Health and Safety (EHS) department for licensed incineration.

  • Causality: High-temperature incineration (>1000°C) equipped with scrubbers is the only approved method to fully thermally degrade the stable pyridine and piperidine heterocyclic rings while neutralizing chlorinated byproducts.

DisposalWorkflow Start Waste Generation: 2-Piperidin-4-ylpyridin-4-amine 2HCl Decision State of Waste? Start->Decision Solid Solid Waste (Powder/Vials) Decision->Solid Solid Liquid Liquid Waste (Aqueous/Organic Solvents) Decision->Liquid Liquid SolidCont Seal in leak-proof HDPE/glass container Solid->SolidCont LiquidCont Collect in compatible solvent waste carboy Liquid->LiquidCont Labeling Attach Hazardous Waste Tag (No Abbreviations) SolidCont->Labeling LiquidCont->Labeling SAA Store in Satellite Accumulation Area (SAA) Labeling->SAA EHS EHS Pickup & Licensed Incineration SAA->EHS

Procedural workflow for the segregation, containerization, and disposal of hazardous amine salts.

Emergency Spill Response Protocol

In the event of an accidental spill, execute the following containment protocol to protect personnel and the environment:

  • Evacuate & Ventilate: Clear the immediate area. Ensure the fume hood or room ventilation is operating at maximum capacity to clear any aerosolized particulates.

  • Don Appropriate PPE: Equip double nitrile gloves, safety goggles, and a lab coat. If the spill involves a fine dry powder outside of a fume hood, use an N95 or P100 particulate respirator to prevent inhalation of the neurotoxic dust.

  • Containment (Self-Validating Step):

    • For Liquids: Surround and cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or dry sand). Do not use combustible materials like sawdust.

    • For Solids: Carefully cover the powder with a damp paper towel before sweeping. This prevents the mechanical action of sweeping from aerosolizing the neurotoxic powder into the breathing zone.

  • Decontamination: Wash the affected surface with a mild, low-pH detergent solution to neutralize any residual free-base amines, followed by a thorough water rinse.

  • Disposal: Collect all absorbent materials, damp towels, and contaminated PPE into a sealed hazardous waste bag, label it appropriately, and contact EHS for immediate removal.

References

  • 4-Aminopyridine Toxicity: a Case Report and Review of the Literature Source: National Institutes of Health (PMC) URL:[Link]

  • The NIH Drain Discharge Guide Source: National Institutes of Health (NIH) URL:[Link]

  • Guide to Laboratory Sink/Sewer Disposal of Wastes Source: Vanderbilt University Medical Center URL:[Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES Source: University of Pennsylvania EHRS URL:[Link]

Sources

Handling

Personal Protective Equipment &amp; Handling Guide: 2-Piperidin-4-ylpyridin-4-amine;dihydrochloride

Part 1: Core Directive & Chemical Identity The Safety Philosophy: Handling 2-Piperidin-4-ylpyridin-4-amine dihydrochloride requires a shift from standard "lab hygiene" to containment-focused precision . As a dihydrochlor...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Core Directive & Chemical Identity

The Safety Philosophy: Handling 2-Piperidin-4-ylpyridin-4-amine dihydrochloride requires a shift from standard "lab hygiene" to containment-focused precision . As a dihydrochloride salt of an aminopyridine derivative, this compound presents a dual hazard profile: the physical risk of fine, hygroscopic dust and the pharmacological risk of potential neurotoxicity associated with the aminopyridine pharmacophore.

Chemical Identity Verification:

  • Chemical Name: 2-(Piperidin-4-yl)pyridin-4-amine dihydrochloride[1]

  • CAS Number: 2470434-97-8[1]

  • Molecular Formula: C₁₀H₁₇Cl₂N₃

  • Molecular Weight: 250.17 g/mol [1]

  • Physical State: Off-white to pale yellow solid (Hygroscopic)

Part 2: Risk Assessment & Hazard Architecture

The "Hidden" Hazard: Aminopyridine Neurotoxicity

While specific toxicological data for this exact analog may be sparse, structural activity relationships (SAR) mandate that we treat this substance with the same rigor as 4-Aminopyridine (fampridine).

  • Pharmacological Alert: The 4-aminopyridine moiety is a known potassium channel blocker. Systemic absorption can lead to neuronal hyperexcitability, seizures, and tremors [1].

  • Dust Inhalation: The dihydrochloride salt form creates a fine, electrostatic dust. Inhalation is the fastest route to systemic toxicity and respiratory mucosal irritation [2].

  • Acidic Corrosivity: Upon contact with mucous membranes (eyes, lungs), the dihydrochloride salt hydrolyzes to release hydrochloric acid equivalents, causing immediate irritation or chemical burns.

Hazard Classification (GHS Derived)
  • Acute Toxicity (Oral/Inhalation): Category 3 or 4 (Treat as Toxic).

  • Skin/Eye Irritation: Category 2A (Severe Irritant).[2]

  • Target Organ Toxicity (STOT-SE): Category 3 (Respiratory Irritation).[2][3]

Part 3: Personal Protective Equipment (PPE) Matrix

This matrix is designed to be a self-validating system. If you cannot meet the "Engineering Control" requirement, you are not authorized to proceed with the experiment.

Protection ZoneLow Scale (< 100 mg)High Scale (> 100 mg)Technical Rationale
Respiratory N95 / P95 Respirator P100 / PAPR Prevents inhalation of hygroscopic dust which can cause rapid bronchial spasms.
Dermal (Hands) Double Nitrile Gloves (4 mil min)Double Nitrile + Tyvek Sleeve Covers Aminopyridines can permeate skin. Double gloving provides a visual breach indicator.
Ocular Chemical Safety Goggles Face Shield + Goggles Safety glasses are insufficient against airborne acidic salt dust.
Body Lab Coat (Buttoned)Tyvek Lab Coat / ApronPrevents clothing contamination and "take-home" exposure.
Engineering Fume Hood (Sash at 18")Glove Box or Powder Containment HoodPrimary barrier. The PPE is only the backup.

Part 4: Operational Protocol (Step-by-Step)

Workflow Visualization

The following diagram outlines the critical decision points and physical movements required to handle this compound safely.

SafetyProtocol Start START: Acquire Compound CheckScale Check Quantity Start->CheckScale PPE_Low Don PPE: N95, Dbl Gloves, Goggles CheckScale->PPE_Low < 100mg PPE_High Don PPE: P100, Tyvek, Face Shield CheckScale->PPE_High > 100mg HoodPrep Prepare Fume Hood (Clearance check, Sash height) PPE_Low->HoodPrep PPE_High->HoodPrep Weighing Weighing Procedure (Static control, Closed balance) HoodPrep->Weighing Solubilization Dissolution (Add solvent) Weighing->Solubilization Transfer to vial Cleanup Decontaminate Area (10% Bleach or Soap/Water) Solubilization->Cleanup Waste Disposal (Solid Toxic Waste) Cleanup->Waste

Figure 1: Operational workflow for handling 2-Piperidin-4-ylpyridin-4-amine dihydrochloride, emphasizing the divergence in PPE based on scale.

Detailed Methodology
1. Preparation (The "Clean" Zone)
  • Static Control: Dihydrochloride salts are prone to static charge. Use an ionizing fan or anti-static gun inside the fume hood before opening the vial.

  • Solvent Readiness: Have your solvent (e.g., DMSO, Water, Methanol) pre-measured. You want to dissolve the solid immediately to transition from a "dust hazard" to a "liquid containment" state.

2. The Weighing Event (The "Hot" Zone)
  • Location: NEVER weigh this on an open bench. Use a balance inside a certified fume hood.

  • Technique:

    • Place a tared vial on the balance.

    • Open the source container only inside the hood.

    • Transfer solid using a disposable spatula.

    • Critical Step: Recap the source container and the weighed vial before removing them from the balance draft shield.

    • Wipe the exterior of the weighed vial with a damp Kimwipe (dispose of as hazardous waste) to remove invisible dust.

3. Solubilization
  • Add solvent immediately.

  • Once in solution, the respiratory risk drops significantly, but the dermal risk remains . The compound can penetrate skin more easily in solvents like DMSO [3].

Part 5: Emergency Response & Disposal[4][5]

Accidental Exposure[5]
  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention. Alert responders to potential "Aminopyridine-like neurotoxicity."

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use alcohol (increases absorption).

  • Eye Contact: Flush for 15 minutes. The hydrochloride salt is acidic; immediate dilution is critical to prevent corneal scarring.

Disposal Protocol
  • Solid Waste: Dispose of gloves, spatulas, and weigh boats in a container labeled "Toxic Solid Waste - Pyridine Derivative."

  • Liquid Waste: Collect in a dedicated carboy for halogenated/organic solvents.

  • Deactivation: Wipe down surfaces with a mild detergent followed by water. Bleach is generally not required for deactivation but ensures surface hygiene.

References

  • US Environmental Protection Agency (EPA). (2005). Aminopyridines: Summary of Toxicological Data. Retrieved from

  • National Institutes of Health (NIH) - PubChem. (2024). Compound Summary: 4-Aminopyridine. Retrieved from

  • Occupational Safety and Health Administration (OSHA). (2024). Dermal Exposure and Skin Absorption Hazards. Retrieved from

  • Molaid Chemicals. (2024). 2-(Piperidin-4-yl)pyridin-4-amine dihydrochloride Structure and CAS Data. Retrieved from

Sources

© Copyright 2026 BenchChem. All Rights Reserved.